2-Phenylpentan-3-one
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenylpentan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-3-11(12)9(2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYXZZTGJCIWPJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(C)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Phenylpentan-3-one CAS number and structure
An In-depth Technical Guide to 2-Phenylpentan-3-one
This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and key experimental protocols relevant to its synthesis and reactivity. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development.
Chemical Identity and Structure
This compound is an organic compound characterized by a pentanone backbone with a phenyl substituent at the alpha position to the carbonyl group.
CAS Number: 16819-77-5[1][2] Racemic CAS Number: 63801-22-9[3] Molecular Formula: C₁₁H₁₄O[1][4] IUPAC Name: this compound[1] SMILES: CCC(=O)C(C)C1=CC=CC=C1[1]
The structure of this compound consists of a five-carbon chain with a ketone functional group at the third carbon. A phenyl group is attached to the second carbon atom.[4]
Physicochemical Properties
Quantitative data for this compound is summarized below. It is important to note that while computed properties are available, experimental data for some physical properties such as boiling and melting points are not readily found in the literature. For comparative purposes, the experimental data for the isomer, 1-phenylpentan-3-one, is provided.
| Property | Value | Source |
| Molecular Weight | 162.23 g/mol | PubChem[1] |
| XLogP3 (Computed) | 2.6 | PubChem[1] |
| Topological Polar Surface Area (Computed) | 17.1 Ų | PubChem[1] |
| Boiling Point | Data not available | |
| Boiling Point of 1-Phenylpentan-3-one | 242.4 °C at 760 mmHg | BenchChem[5] |
| Melting Point | Data not available | |
| Melting Point of 1-Phenylpentan-3-one | -14 °C | ChemBK[6] |
| Density | Data not available | |
| Density of 1-Phenylpentan-3-one | 0.96 g/cm³ | BenchChem[5] |
Experimental Protocols
Synthesis of this compound via Alkylation of Propiophenone (B1677668)
This protocol describes a plausible method for the synthesis of this compound starting from propiophenone, a common aryl ketone used in pharmaceutical synthesis.[7][8] The synthesis proceeds via the formation of an enolate from propiophenone, followed by alkylation with an ethyl halide.
Materials:
-
Propiophenone
-
Lithium diisopropylamide (LDA) solution in THF
-
Ethyl iodide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve propiophenone (1 equivalent) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 equivalents) to the stirred solution of propiophenone via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C.
-
After the addition is complete, stir the resulting enolate solution at -78 °C for an additional 30 minutes.
-
Add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield this compound.
Stereoselective Reduction of this compound to 2-Phenylpentan-3-ol
The reduction of the carbonyl group in this compound to the corresponding secondary alcohol, 2-phenylpentan-3-ol, is a key transformation.[4] The presence of a chiral center alpha to the carbonyl group leads to the formation of diastereomeric products. The stereochemical outcome can be predicted by models such as the Felkin-Anh model, which suggests that the nucleophilic hydride will attack from the less sterically hindered face.[4] For (S)-2-phenylpentan-3-one, this leads to the preferential formation of the (2S,3R) diastereomer.[4]
Materials:
-
This compound
-
Sodium borohydride (B1222165) (NaBH₄)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully add 1 M HCl to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure.
-
Add dichloromethane to the residue and transfer the mixture to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-phenylpentan-3-ol.
-
The product can be further purified by column chromatography if necessary. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography.
Visualizations
The following diagrams illustrate the proposed synthesis and a key reaction of this compound.
Caption: Proposed synthesis of this compound.
Caption: Stereoselective reduction of this compound.
References
- 1. This compound | C11H14O | CID 4144524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-PHENYL-3-PENTANONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. (+/-)-2-phenylpentan-3-one | CAS#:63801-22-9 | Chemsrc [chemsrc.com]
- 4. This compound | 16819-77-5 | Benchchem [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Phenyl-3-pentanone [chembk.com]
- 7. US4172097A - Production of propiophenone - Google Patents [patents.google.com]
- 8. Propiophenone - Wikipedia [en.wikipedia.org]
Technical Guide: Physicochemical Properties of 2-Phenylpentan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylpentan-3-one, an organic compound with the molecular formula C₁₁H₁₄O, is a ketone featuring a phenyl group at the second carbon of a pentanone chain.[1] Its structure presents a chiral center at the alpha-carbon to the carbonyl group, making it a molecule of interest in stereoselective synthesis and as a potential building block for more complex chemical entities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and visualizations to aid in understanding its chemical workflows.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while numerous computed properties are available, experimentally determined values for some physical properties, such as boiling and melting points, are not consistently reported in the literature.
Identification and General Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 16819-77-5 | [1] |
| Molecular Formula | C₁₁H₁₄O | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| Canonical SMILES | CCC(=O)C(C)C1=CC=CC=C1 | [1] |
| InChI Key | UYXZZTGJCIWPJY-UHFFFAOYSA-N | [1] |
Computed Physical Properties
The following table summarizes the computed physical properties for this compound, which provide estimations of its physical behavior.
| Property | Value | Source |
| XLogP3 | 2.6 | [1] |
| Topological Polar Surface Area | 17.1 Ų | [1] |
| Rotatable Bond Count | 3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Heavy Atom Count | 12 | [1] |
| Complexity | 145 | [1] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹³C NMR: Spectra are available and can be accessed through public databases such as PubChem.[1]
Infrared (IR) Spectroscopy
-
A vapor phase IR spectrum is available, which would prominently feature a strong absorption band characteristic of the C=O stretching of the ketone functional group, typically in the range of 1715 cm⁻¹.[1]
Mass Spectrometry
-
GC-MS: Gas chromatography-mass spectrometry data is available, providing information on the fragmentation pattern of the molecule, which is useful for its identification.[1]
Chemical Properties and Reactivity
The chemical reactivity of this compound is primarily dictated by the ketone functional group and the presence of the alpha-phenyl substituent.
-
Reduction: The carbonyl group can be reduced to a secondary alcohol, 2-phenylpentan-3-ol, using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.
-
Enolate Formation: The presence of alpha-hydrogens allows for the formation of an enolate under basic conditions, which can then participate in various reactions such as alkylations and aldol (B89426) condensations.
-
Reactions of the Phenyl Group: The aromatic ring can undergo electrophilic aromatic substitution reactions, although the reactivity will be influenced by the deactivating effect of the ketone group.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis and analysis of this compound.
Proposed Synthesis of this compound via Oxidation of 2-Phenylpentan-3-ol
This protocol describes a plausible method for the synthesis of this compound by the oxidation of its corresponding alcohol, 2-phenylpentan-3-ol. This method is adapted from general procedures for the oxidation of secondary alcohols.
Materials:
-
2-Phenylpentan-3-ol
-
Pyridinium (B92312) chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 2-phenylpentan-3-ol (1 equivalent) in anhydrous dichloromethane.
-
To the stirred solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel to yield pure this compound.
General Protocol for NMR Spectroscopic Analysis
Sample Preparation:
-
Dissolve approximately 5-10 mg of purified this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved. A small amount of a reference standard such as tetramethylsilane (B1202638) (TMS) can be added.
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.
-
Process the acquired data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra for analysis.
Visualizations
Proposed Synthesis Workflow for this compound
The following diagram illustrates the proposed two-step synthesis of this compound, starting from 1-phenyl-1-propanone. This pathway involves a Grignard reaction to form the intermediate alcohol, followed by oxidation to the target ketone.
Caption: Proposed two-step synthesis of this compound.
Conclusion
This technical guide has summarized the key physical and chemical properties of this compound, providing a valuable resource for researchers and professionals. While experimental data for some physical properties remains to be fully elucidated, the provided spectroscopic information and proposed synthetic protocols offer a solid foundation for further investigation and application of this compound in various fields of chemical science.
References
An In-depth Technical Guide to 2-Phenylpentan-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-phenylpentan-3-one, a ketone intermediate with significant applications in organic synthesis and medicinal chemistry. The document details its chemical and physical properties, outlines key experimental protocols for its synthesis and derivatization, and explores the biological relevance of its derivatives.
Core Compound Data: this compound
This compound, with the IUPAC name This compound , is a valuable building block in synthetic chemistry.[1] Its structure, featuring a phenyl group alpha to a carbonyl, allows for a wide range of chemical transformations, making it an attractive starting material for constructing more complex molecular architectures.[1]
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. This data is essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | 2-Phenyl-3-pentanone, Ethyl 1-phenylethyl ketone | PubChem[1] |
| CAS Number | 16819-77-5 | PubChem[1] |
| Molecular Formula | C₁₁H₁₄O | PubChem[1] |
| Molecular Weight | 162.23 g/mol | PubChem[1] |
| Monoisotopic Mass | 162.1045 u | PubChem[1] |
| Appearance | Colorless liquid or white crystalline solid | ChemBK |
| Melting Point | -14 °C | ChemBK |
| Boiling Point | 243 °C | ChemBK |
| Density | 0.947 g/cm³ | ChemBK |
| Solubility | Soluble in alcohols, ethers, and organic solvents; slightly soluble in water. | ChemBK |
Spectral Data
Full spectral data from techniques such as ¹³C NMR, GC-MS, and IR spectroscopy are available for this compound through subscription services like SpectraBase.[1] These analytical methods are crucial for confirming the identity and purity of the compound after synthesis.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the carbon skeleton of the molecule.
-
Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, most notably the characteristic strong absorption of the carbonyl (C=O) group.
-
Mass Spectrometry (MS): Determines the molecular weight and can reveal structural information through fragmentation patterns. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Experimental Protocols
Detailed methodologies are critical for the successful synthesis and application of this compound. The following sections provide protocols for its synthesis and a key derivatization reaction.
Synthesis of this compound
Two primary routes for the synthesis of this ketone are the oxidation of the corresponding alcohol and the reaction of a Grignard reagent with a nitrile.
Route 1: Oxidation of 2-Phenylpentan-3-ol
This method involves the oxidation of the secondary alcohol, 2-phenylpentan-3-ol, to the target ketone using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC).[2]
-
Materials: 2-phenylpentan-3-ol, Pyridinium chlorochromate (PCC), Dichloromethane (B109758) (DCM), Silica (B1680970) gel.
-
Procedure:
-
Dissolve 2-phenylpentan-3-ol in dichloromethane (DCM) in a suitable reaction flask.
-
Add pyridinium chlorochromate (PCC) to the solution (typically 1.5 equivalents).
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the mixture through a pad of silica gel to remove the chromium byproducts, washing with additional DCM.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the product by column chromatography on silica gel or by vacuum distillation if necessary.[2]
-
Route 2: Grignard Reaction with Propionitrile (B127096)
This synthetic pathway builds the carbon skeleton by reacting a Grignard reagent with a nitrile, followed by hydrolysis.
-
Materials: 2-bromo-1-phenylethane, Magnesium turnings, Anhydrous diethyl ether, Iodine (crystal, for initiation), Propionitrile, Saturated aqueous ammonium (B1175870) chloride or dilute hydrochloric acid.
-
Procedure:
-
Grignard Reagent Formation:
-
Ensure all glassware is oven-dried and assemble under an inert atmosphere (e.g., nitrogen or argon).
-
To a flask containing magnesium turnings (1.2 equivalents), add a small portion of anhydrous diethyl ether.
-
Slowly add a solution of 2-bromo-1-phenylethane (1 equivalent) in anhydrous diethyl ether. A crystal of iodine or gentle warming can be used to initiate the reaction.
-
Once initiated, add the remaining 2-bromo-1-phenylethane solution dropwise to maintain a gentle reflux.
-
After addition is complete, stir the mixture at room temperature for 1-2 hours to ensure full formation of the Grignard reagent.[3]
-
-
Reaction with Nitrile:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of propionitrile (1 equivalent) in anhydrous diethyl ether.
-
After addition, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.[3]
-
-
Work-up and Purification:
-
Carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to hydrolyze the intermediate imine.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.[3]
-
-
Application in Bioactive Compound Synthesis: Reductive Amination
A significant application of this compound is its use as a precursor for synthesizing N-substituted 3-amino-1-phenylpentane derivatives. These compounds are being investigated as potential anticonvulsant agents due to their structural similarities to known neuroactive molecules that modulate GABAₐ receptors.
-
Materials: this compound, Primary amine (e.g., benzylamine), Sodium triacetoxyborohydride (B8407120) (STAB), Anhydrous dichloromethane (DCM), Acetic acid (catalytic amount), Saturated aqueous sodium bicarbonate.
-
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM, add the chosen primary amine (1.1 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the intermediate imine.
-
Slowly add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture in portions.
-
Continue stirring at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting secondary amine product via column chromatography.
-
Biological Context: GABAₐ Receptor Signaling Pathway
Derivatives of this compound are hypothesized to exert anticonvulsant effects by modulating the activity of GABAₐ receptors. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.
The binding of GABA to its ionotropic GABAₐ receptor opens a chloride ion (Cl⁻) channel. The resulting influx of negatively charged chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential. This action is the basis of fast inhibitory synaptic transmission. Many anticonvulsant drugs act as positive allosteric modulators, enhancing the effect of GABA and thereby increasing neuronal inhibition.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Phenylpentan-3-one
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. The information is intended for professionals in research and development, particularly in the fields of organic chemistry and drug discovery.
Core Data Presentation
The fundamental properties of this compound are summarized in the table below, providing a quick reference for key quantitative data.
| Property | Data | Reference |
| Chemical Formula | C₁₁H₁₄O | [1] |
| Molecular Weight | 162.23 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | Not precisely determined | |
| CAS Number | 16819-77-5 | [1] |
Synthesis of this compound
A plausible and effective method for the synthesis of this compound is through a Grignard reaction, followed by oxidation of the resulting secondary alcohol. This two-step process offers a reliable route to the target ketone.
This step involves the reaction of a Grignard reagent, ethylmagnesium bromide, with 2-phenylpropanal (B145474).
Experimental Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Initiate the reaction by adding a small crystal of iodine and a small volume of a solution of ethyl bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Once the reaction begins, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for 30 minutes to ensure the complete formation of ethylmagnesium bromide.
-
Reaction with Aldehyde: Cool the Grignard reagent solution to 0 °C in an ice bath. Add a solution of 2-phenylpropanal (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-phenylpentan-3-ol.
The secondary alcohol synthesized in the previous step is oxidized to the target ketone using pyridinium (B92312) chlorochromate (PCC).
Experimental Protocol:
-
Dissolve the crude 2-phenylpentan-3-ol from the previous step in dichloromethane (B109758) (DCM).
-
Add pyridinium chlorochromate (PCC) (1.5 equivalents) to the solution in portions.
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate (B1210297) gradient to yield the pure ketone.
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the phenyl group, the methylene (B1212753) protons of the ethyl group, and the two methyl groups.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |
| ~ 7.2-7.4 ppm (m, 5H) | ~ 210 ppm (C=O) |
| ~ 3.8 ppm (q, 1H) | ~ 140 ppm (Ar C) |
| ~ 2.5 ppm (q, 2H) | ~ 127-129 ppm (Ar CH) |
| ~ 1.4 ppm (d, 3H) | ~ 55 ppm (CH-Ph) |
| ~ 1.0 ppm (t, 3H) | ~ 30 ppm (CH₂) |
| ~ 15 ppm (CH₃) | |
| ~ 8 ppm (CH₃) |
Electron ionization mass spectrometry (EI-MS) of this compound will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 162
-
Major Fragments:
-
m/z = 105 (loss of C₃H₇O)
-
m/z = 91 (tropylium ion, rearrangement and loss of C₄H₇O)
-
m/z = 57 (loss of C₇H₇O)
-
The IR spectrum will exhibit characteristic absorption bands for the carbonyl and aromatic functional groups.
-
~1715 cm⁻¹ (strong): C=O stretching vibration of the ketone.
-
~3030-3080 cm⁻¹ (medium): Aromatic C-H stretching.
-
~2850-2970 cm⁻¹ (medium): Aliphatic C-H stretching.
-
~1600, 1495, 1450 cm⁻¹ (medium to weak): Aromatic C=C stretching.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and analysis of this compound.
References
Synthesis of 2-Phenylpentan-3-one from Benzaldehyde: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of a primary synthetic route for the preparation of 2-phenylpentan-3-one from benzaldehyde (B42025). The core of this document focuses on a multi-step synthesis involving a Grignard reaction to form an intermediate alcohol, followed by oxidation to yield the target ketone. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visualizations of the chemical pathways and workflows.
Introduction
This compound is a ketone of interest in organic synthesis, serving as a potential building block for more complex molecules. Its synthesis from readily available starting materials such as benzaldehyde is a key process for its accessibility. This document outlines a reliable and well-established synthetic strategy. The primary route discussed involves two key transformations:
-
Grignard Reaction: The nucleophilic addition of an organomagnesium halide (Grignard reagent) to the carbonyl carbon of benzaldehyde. This step forms a secondary alcohol intermediate.
-
Oxidation: The subsequent oxidation of the secondary alcohol to the corresponding ketone, this compound.
Alternative routes such as the Stetter reaction exist, which involves the conjugate addition of an aldehyde to an α,β-unsaturated compound, and are briefly discussed.[1][2] This guide, however, will focus on the Grignard-based approach due to its versatility and the extensive availability of procedural information for analogous reactions.[3][4][5]
Comparative Analysis of Synthetic Steps
The efficiency of the synthesis is dependent on the conditions and reagents used in each step. The following table summarizes key quantitative data for the reactions involved, based on typical outcomes for similar transformations.
| Parameter | Step 1: Grignard Reaction | Step 2: Oxidation of Alcohol |
| Starting Materials | Benzaldehyde, Ethylmagnesium Bromide | 1-Phenylpropan-1-ol (intermediate) |
| Key Reagents | Anhydrous Diethyl Ether or THF | Pyridinium chlorochromate (PCC), Dichloromethane (DCM) |
| Typical Yield | High (generally >80%) | High (typically >85%)[6] |
| Reaction Time | 1-3 hours[7] | 1-2 hours[6] |
| Reaction Temperature | 0°C to Room Temperature[7] | Room Temperature[6] |
Detailed Experimental Protocols
The following protocols provide a step-by-step methodology for the synthesis of this compound from benzaldehyde.
Step 1: Synthesis of 1-Phenylpropan-1-ol via Grignard Reaction
This protocol details the reaction of benzaldehyde with ethylmagnesium bromide to form the secondary alcohol intermediate, 1-phenylpropan-1-ol.[3][5]
Materials:
-
Benzaldehyde
-
Ethylmagnesium bromide (typically as a solution in THF or diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer
Procedure:
-
Reaction Setup: All glassware must be oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Initial Reagents: To a round-bottom flask containing a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether, add a magnetic stir bar.
-
Grignard Reagent Addition: Cool the flask in an ice bath. Add ethylmagnesium bromide (1.1 equivalents) dropwise from a dropping funnel over a period of 30 minutes, maintaining the temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-phenylpropan-1-ol.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.
Step 2: Oxidation of 1-Phenylpropan-1-ol to this compound (Incorrect Intermediate)
Correction and Refinement of the Synthetic Route: The initial Grignard reaction described above yields 1-phenylpropan-1-ol. Oxidation of this alcohol would lead to 1-phenylpropan-1-one, not the target molecule this compound.
To synthesize this compound, a different set of synthons is required. A more logical retrosynthetic analysis points towards a different Grignard addition or an alternative C-C bond-forming reaction. A plausible route involves the reaction of a Grignard reagent derived from 1-bromopropane (B46711) with phenylacetaldehyde, followed by oxidation. However, to adhere to the starting material of benzaldehyde, an alternative multi-step process is necessary.
A viable, albeit longer, route starting from benzaldehyde is as follows:
-
Wittig Reaction: Reaction of benzaldehyde with a suitable phosphorus ylide to form an alkene.
-
Hydroboration-Oxidation: To introduce a hydroxyl group at the desired position.
-
Oxidation: Of the resulting alcohol to the ketone.
However, a more direct and convergent synthesis, and one that aligns with the spirit of the initial searches, is the Stetter Reaction .
Corrected Synthetic Route: Stetter Reaction
The Stetter reaction allows for the 1,4-addition of an aldehyde to an α,β-unsaturated carbonyl compound, which is a direct route to 1,4-dicarbonyl compounds and their derivatives.[1][2] To synthesize this compound, benzaldehyde can be reacted with ethyl vinyl ketone in the presence of a nucleophilic catalyst like a thiazolium salt.
Materials:
-
Benzaldehyde
-
Ethyl vinyl ketone (1-Penten-3-one)
-
Thiazolium salt catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride)
-
Base (e.g., triethylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
Catalyst Activation: In a flame-dried flask under an inert atmosphere, dissolve the thiazolium salt (0.1 equivalents) and base (0.1 equivalents) in the anhydrous solvent. Stir for 10-15 minutes to generate the active N-heterocyclic carbene (NHC) catalyst.
-
Reaction Mixture: To the catalyst solution, add benzaldehyde (1.2 equivalents).
-
Substrate Addition: Slowly add ethyl vinyl ketone (1.0 equivalent) to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Upon completion, quench the reaction with dilute hydrochloric acid. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Visualizations
The following diagrams illustrate the chemical pathways and workflows discussed in this guide.
Caption: Stetter reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for the Stetter reaction synthesis.
Conclusion
The synthesis of this compound from benzaldehyde is effectively achieved via the Stetter reaction. This method offers a convergent and efficient pathway to the target 1,4-dicarbonyl derivative. While other multi-step sequences involving Grignard or Wittig reactions are theoretically possible, the Stetter reaction provides a more direct route. The protocols and workflows detailed in this guide are based on established chemical principles and provide a solid foundation for the laboratory synthesis of this compound. Researchers should optimize reaction conditions based on their specific laboratory settings and available reagents to achieve the best possible outcomes.
References
An In-depth Technical Guide to the Structural Isomers and Stereoisomers of 2-Phenylpentan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Phenylpentan-3-one, a ketone with the molecular formula C₁₁H₁₄O, presents a compelling case study in isomerism, a fundamental concept in organic chemistry with profound implications in drug discovery and development.[1] The spatial arrangement of atoms and functional groups within a molecule can drastically alter its physical, chemical, and biological properties. This guide provides a comprehensive analysis of the structural and stereoisomers of this compound, offering a detailed examination of their classification, properties, and synthesis.
Structural Isomers of this compound
Structural isomers share the same molecular formula but differ in the connectivity of their atoms. For C₁₁H₁₄O, a multitude of structural isomers exist that contain a phenyl group and a ketone functional group. These can be broadly categorized based on the position of the phenyl group and the ketone along the carbon chain, as well as variations in the carbon skeleton itself.
A systematic exploration reveals several key structural isomers of this compound:
-
Positional Isomers of the Phenyl Group on a Pentanone Backbone:
-
Isomers with a Branched Carbon Chain:
-
3-Methyl-1-phenylbutan-1-one (Isovalerophenone)[7]
-
2-Methyl-1-phenylbutan-1-one
-
2-Methyl-3-phenylbutan-2-one
-
3-Methyl-3-phenylbutan-2-one
-
4-Methyl-1-phenylbutan-1-one
-
4-Methyl-2-phenylbutan-2-one
-
-
Isomers with the Phenyl Group on a Shorter Chain and Alkyl Substituents on the Ring:
-
1-(o-tolyl)butan-1-one
-
1-(m-tolyl)butan-1-one
-
1-(p-tolyl)butan-1-one
-
1-(2-ethylphenyl)propan-1-one
-
1-(3-ethylphenyl)propan-1-one
-
1-(4-ethylphenyl)propan-1-one[8]
-
This list is not exhaustive but represents the most common and relevant structural isomers for synthetic and medicinal chemistry applications.
Data Presentation: Physical Properties of Selected Isomers
The physical properties of these isomers, such as boiling point and density, are critical for their purification and handling. The following table summarizes available quantitative data for several key isomers.
| Isomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| This compound | 16819-77-5 | 162.23 | Not available | Not available |
| 1-Phenylpentan-1-one | 1009-14-9 | 162.23 | 242[9] | 0.978[9] |
| 1-Phenylpentan-2-one | 6683-92-7 | 162.23 | 225 at 760 mmHg[10] | 0.96[10] |
| 1-Phenylpentan-3-one | 20795-51-1 | 162.23 | 124 at 14 Torr[11] | 0.960 (Predicted)[11] |
| 3-Phenyl-2-pentanone | 1528-39-8 | 162.23 | Not available | Not available |
| 5-Phenyl-2-pentanone | 2235-83-8 | 162.23 | Not available | Not available |
| 3-Methyl-1-phenylbutan-1-one | 582-62-7 | 162.23 | 72-74 at 3 mmHg[12] | 0.966 at 25°C[12] |
Note: "Not available" indicates that reliable experimental data was not found in the searched literature. Some density values are predicted.
Stereoisomers of this compound
Stereoisomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. This compound possesses a single chiral center at the second carbon atom (the carbon bearing the phenyl group). This chirality gives rise to a pair of enantiomers: (R)-2-phenylpentan-3-one and (S)-2-phenylpentan-3-one.
Enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties in an achiral environment, with the exception of their interaction with plane-polarized light (optical activity). However, in a chiral environment, such as the active site of a biological receptor, enantiomers can exhibit significantly different pharmacological and toxicological profiles.
The reduction of the carbonyl group in this compound to a hydroxyl group leads to the formation of 2-phenylpentan-3-ol. This reaction introduces a new chiral center at the third carbon, resulting in the formation of diastereomers. For example, the reduction of (S)-2-phenylpentan-3-one can yield (2S,3S)- and (2S,3R)-2-phenylpentan-3-ol.[1]
Isomer Relationships Diagram
The following diagram illustrates the relationship between this compound, its enantiomers, and some of its structural isomers.
Caption: Relationship between this compound and its isomers.
Experimental Protocols
The synthesis and separation of phenylpentanone isomers are crucial for their study and application. The following are detailed methodologies for key experiments.
Synthesis of Phenyl Ketones via Friedel-Crafts Acylation
This protocol describes a general method for the synthesis of aromatic ketones, which can be adapted for various isomers of phenylpentanone.[13]
Materials:
-
Aromatic substrate (e.g., benzene, toluene)
-
Acyl chloride or anhydride (B1165640) (e.g., pentanoyl chloride, isovaleroyl chloride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM.
-
Cool the mixture to 0°C in an ice bath.
-
Dissolve the acyl chloride (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes.
-
After the addition is complete, add the aromatic substrate (1.0 equivalent) dissolved in anhydrous DCM dropwise via the dropping funnel.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Caption: Workflow for Friedel-Crafts acylation.
Synthesis of Ketones by Oxidation of Secondary Alcohols
This protocol details the oxidation of a secondary alcohol to a ketone using pyridinium (B92312) chlorochromate (PCC), a common method for this transformation.[14]
Materials:
-
Secondary alcohol (e.g., 2-phenylpentan-3-ol)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite or silica gel
-
Anhydrous diethyl ether
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and Celite in anhydrous DCM, add a solution of the secondary alcohol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude ketone.
-
Purify the product by column chromatography on silica gel if necessary.
Chiral Separation of this compound Enantiomers by HPLC
This protocol provides a general framework for the separation of enantiomers using chiral High-Performance Liquid Chromatography (HPLC). The specific column and mobile phase will need to be optimized for this compound.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based column like Chiralcel OD-H or Chiralpak AD)
-
HPLC-grade solvents (e.g., hexane (B92381), isopropanol, ethanol)
-
Sample of racemic this compound
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of a specific ratio of hexane and an alcohol (e.g., 90:10 hexane:isopropanol). Degas the mobile phase before use.
-
Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL.
-
HPLC Analysis:
-
Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Inject the sample onto the column.
-
Monitor the elution of the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis: The two enantiomers should elute at different retention times. Integrate the peak areas to determine the enantiomeric ratio and calculate the enantiomeric excess (% ee).
Caption: Workflow for chiral HPLC separation.
Conclusion
The study of the isomers of this compound provides a valuable platform for understanding the principles of structural and stereoisomerism. For professionals in drug development and chemical research, a thorough appreciation of the distinct properties and synthetic routes to these isomers is essential for the rational design and development of new chemical entities. The methodologies and data presented in this guide offer a foundational resource for further investigation into this and related chemical systems.
References
- 1. This compound | 16819-77-5 | Benchchem [benchchem.com]
- 2. Valerophenone | C11H14O | CID 66093 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Pentanone, 1-phenyl- [webbook.nist.gov]
- 4. This compound | C11H14O | CID 4144524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Pentanone, 5-phenyl- [webbook.nist.gov]
- 6. chembk.com [chembk.com]
- 7. Isovalerophenone | C11H14O | CID 68493 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. C11H14O_Molecular formula [molbase.com]
- 9. 1-phenyl-1-pentanone [stenutz.eu]
- 10. Cas 6683-92-7,1-PHENYL-2-PENTANONE | lookchem [lookchem.com]
- 11. 20795-51-1 CAS MSDS (1-Phenylpentan-3-one) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. benchchem.com [benchchem.com]
- 14. organic-synthesis.com [organic-synthesis.com]
Spectroscopic Profile of 2-Phenylpentan-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the ketone 2-Phenylpentan-3-one (C₁₁H₁₄O, Molar Mass: 162.23 g/mol ).[1][2] The information presented herein is crucial for the accurate identification, characterization, and quality control of this compound in research and development settings. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols for these analyses.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
No complete, experimentally verified ¹H NMR dataset for this compound was found in the public domain at the time of this compilation. Predicted data based on structure-correlation is presented below for guidance.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 - 7.20 | m | 5H | C₆H₅- |
| ~3.85 | q | 1H | -CH(Ph)- |
| ~2.55 | q | 2H | -C(O)CH₂- |
| ~1.40 | d | 3H | -CH(CH₃)- |
| ~1.05 | t | 3H | -CH₂CH₃ |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~212 | C=O (Ketone) |
| ~140 | C (Quaternary, Phenyl) |
| ~129 | CH (Phenyl) |
| ~128 | CH (Phenyl) |
| ~127 | CH (Phenyl) |
| ~55 | -CH(Ph)- |
| ~35 | -C(O)CH₂- |
| ~15 | -CH(CH₃)- |
| ~8 | -CH₂CH₃ |
Infrared (IR) Spectroscopy
The presence of a vapor phase IR spectrum is noted in the PubChem database.[2] Key absorption bands characteristic of the functional groups in this compound are expected in the following regions:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080 - 3030 | m | C-H stretch (Aromatic) |
| ~2970 - 2870 | s | C-H stretch (Aliphatic) |
| ~1715 | s | C=O stretch (Ketone) |
| ~1600, ~1495, ~1450 | m-w | C=C stretch (Aromatic ring) |
Mass Spectrometry (MS)
GC-MS data for this compound is available, indicating a molecular ion peak and characteristic fragmentation patterns.[2]
| m/z | Relative Intensity (%) | Assignment |
| 162 | [M]⁺ | Molecular Ion |
| 105 | [C₆H₅CHCH₃]⁺ (Benzylic cation) | |
| 77 | [C₆H₅]⁺ (Phenyl cation) | |
| 57 | [C(O)CH₂CH₃]⁺ (Propionyl cation) | |
| 29 | [CH₂CH₃]⁺ (Ethyl cation) |
Experimental Protocols
Detailed experimental methodologies for acquiring the spectroscopic data are provided below. These represent standard protocols for the analysis of ketones and aromatic compounds.
NMR Spectroscopy
Sample Preparation:
-
Approximately 10-20 mg of purified this compound is accurately weighed and dissolved in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃).
-
A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for ¹H.
-
For ¹H NMR, the spectral width is typically set to 12-16 ppm. Data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation:
-
For liquid samples, a thin film is prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.
Instrumentation and Data Acquisition:
-
The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
-
The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty sample holder (or KBr pellet without the sample) is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Sample Preparation:
-
A dilute solution of the sample is prepared in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile).
-
For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the sample is injected into the GC inlet.
Instrumentation and Data Acquisition:
-
For GC-MS, the sample is vaporized and separated on a capillary column (e.g., DB-5ms). The separated components are then introduced into the mass spectrometer.
-
Electron Ionization (EI) at 70 eV is a common method for generating ions.
-
The mass analyzer scans a typical mass range (e.g., m/z 40-400) to detect the molecular ion and fragment ions.
Visualization of Spectroscopic Workflow
The logical flow of spectroscopic analysis for the characterization of this compound is depicted in the following diagram.
Caption: Workflow for the spectroscopic characterization of this compound.
References
Commercial Availability and Synthetic Strategies for 2-Phenylpentan-3-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability of 2-Phenylpentan-3-one (CAS No. 16819-77-5), a ketone of interest in synthetic and medicinal chemistry. Furthermore, this document outlines plausible synthetic methodologies, adapted from established protocols for structurally related compounds, to offer researchers practical approaches for its laboratory-scale preparation.
Commercial Availability
This compound is available from several chemical suppliers, primarily for research and development purposes. The table below summarizes the offerings from key vendors. It is important to note that for some suppliers, the product is intended for early discovery research, and comprehensive analytical data may not be readily available. Researchers are advised to confirm product identity and purity upon receipt.
| Supplier | Product Name/Grade | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Sigma-Aldrich | 2-PHENYL-3-PENTANONE AldrichCPR | 16819-77-5 | C₁₁H₁₄O | 162.23 | Data not collected by supplier[1] | 1 g[1] |
| CymitQuimica | This compound | 16819-77-5 | C₁₁H₁₄O | 162.232 | 95.0%[2] | 250 mg, 1 g[2] |
| Benchchem | This compound | 16819-77-5 | C₁₁H₁₄O | 162.23 | Not specified | Inquiry required |
Synthetic Approaches
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in readily available literature, established methods for the preparation of analogous alkyl phenyl ketones can be adapted. Two primary and logical synthetic routes are presented below.
Friedel-Crafts Acylation of Benzene (B151609)
A versatile and common method for the synthesis of aryl ketones is the Friedel-Crafts acylation. This approach would involve the reaction of benzene with 2-chloropentan-3-one (B101064) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous benzene (acting as both reactant and solvent).
-
Addition of Acyl Chloride: Cool the stirred suspension to 0-5 °C in an ice bath. Add 2-chloropentan-3-one (1.0 equivalent) dropwise via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude this compound can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Oxidation of 2-Phenylpentan-3-ol
Another common strategy for preparing ketones is the oxidation of the corresponding secondary alcohol. In this case, 2-Phenylpentan-3-ol would be oxidized to this compound. The precursor alcohol can be synthesized via a Grignard reaction between ethylmagnesium bromide and 2-phenylpropanal (B145474).
Part A: Synthesis of 2-Phenylpentan-3-ol via Grignard Reaction
-
Grignard Reagent Formation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare ethylmagnesium bromide by adding a solution of bromoethane (B45996) in anhydrous diethyl ether to magnesium turnings.
-
Addition of Aldehyde: Cool the Grignard reagent to 0 °C and add a solution of 2-phenylpropanal (1.0 equivalent) in anhydrous diethyl ether dropwise.
-
Reaction and Work-up: After the addition, allow the mixture to stir at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-Phenylpentan-3-ol. This may be used directly in the next step or purified by chromatography.
Part B: Oxidation to this compound
-
Reaction Setup: Dissolve the crude 2-Phenylpentan-3-ol from Part A in a suitable solvent such as dichloromethane (B109758) (DCM) in a round-bottom flask.
-
Addition of Oxidizing Agent: Add a mild oxidizing agent, such as Pyridinium Chlorochromate (PCC) (1.5 equivalents), portion-wise to the stirred solution at room temperature.
-
Reaction: Stir the reaction mixture for 2-4 hours, monitoring the disappearance of the starting alcohol by TLC.
-
Purification: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium by-products. Wash the filter cake with additional ether.
-
Final Isolation: Concentrate the filtrate under reduced pressure to yield the crude ketone. Further purification can be achieved by vacuum distillation or column chromatography.
Conclusion
This compound is commercially available from a limited number of suppliers, primarily for research applications. For researchers requiring larger quantities or specific analogues, the synthetic routes outlined in this guide, based on fundamental organic reactions, provide a solid foundation for its laboratory preparation. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood. The final product should be characterized by appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
References
An In-depth Technical Guide on the Reactivity of the Carbonyl Group in 2-Phenylpentan-3-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the carbonyl group in 2-Phenylpentan-3-one (CAS No: 16819-77-5). The document details the electronic and steric factors governing its chemical behavior, presents key reactions with detailed experimental protocols, and explores its potential applications in synthetic and medicinal chemistry.
Introduction and Physicochemical Properties
This compound is an aromatic ketone with the molecular formula C₁₁H₁₄O.[1] Its structure features a carbonyl group at the third position of a pentane (B18724) chain, with a phenyl group attached to the second carbon. This specific arrangement of functional groups dictates its reactivity, which is a subject of interest for organic synthesis and the development of novel molecular entities.[1][2]
The reactivity of the carbonyl group (C=O) is fundamentally governed by the electrophilicity of the carbonyl carbon and the steric accessibility for nucleophilic attack.[3][4] In this compound, the adjacent phenyl and ethyl groups exert significant steric and electronic influences, creating a unique reactivity profile compared to its isomers or simpler aliphatic ketones.[1][5] The phenyl ring, in particular, introduces steric bulk and electronic effects that modulate the reactivity of both the carbonyl group and the adjacent alpha-hydrogens.[1][6]
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄O | [1][7] |
| Molecular Weight | 162.23 g/mol | [1][7] |
| CAS Number | 16819-77-5 | [1][7] |
| IUPAC Name | This compound | [7] |
| SMILES | CCC(=O)C(C)C1=CC=CC=C1 | [7] |
| InChI Key | UYXZZTGJCIWPJY-UHFFFAOYSA-N | [1][7] |
| LogP | 2.76920 | [8] |
| PSA | 17.07000 Ų | [8] |
Core Reactivity of the Carbonyl Group
The primary reaction pathway for the carbonyl group in this compound is nucleophilic addition.[9][10] The polarity of the carbon-oxygen double bond renders the carbonyl carbon electrophilic and thus susceptible to attack by electron-rich species.[4]
Steric and Electronic Effects
The reactivity of this compound is a balance of two main factors:
-
Steric Hindrance: The phenyl group at the α-position is a bulky substituent that sterically hinders the approach of nucleophiles to the carbonyl carbon.[11][12] This steric congestion is a primary determinant of its reactivity, often leading to slower reaction rates compared to less substituted ketones.[5][12]
-
Electronic Effects: The phenyl group can influence the electronic distribution within the molecule. While it can exert a mild electron-withdrawing inductive effect, which would slightly increase the electrophilicity of the carbonyl carbon, this is often counteracted by its steric bulk.[1][6]
These combined effects make the carbonyl group in this compound less reactive towards nucleophilic addition than its isomer, 1-phenylpentan-3-one, where the carbonyl is less sterically encumbered.[5]
Caption: Factors influencing the carbonyl reactivity of this compound.
Nucleophilic Addition Reactions
Reduction to 2-Phenylpentan-3-ol
A key transformation of this compound is its reduction to the corresponding secondary alcohol, 2-phenylpentan-3-ol.[1] This is typically achieved using hydride reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).[1][13]
The presence of a chiral center at the α-carbon (C2) significantly influences the stereochemical outcome of the reduction. The hydride attack occurs preferentially from the less sterically hindered face of the planar carbonyl group, leading to the formation of diastereomeric products.[1][13] For example, the reduction of (S)-2-phenylpentan-3-one yields a mixture of (2S, 3R)-2-phenylpentan-3-ol and (2S, 3S)-2-phenylpentan-3-ol, with the former being the major product due to the hydride approaching from the side opposite the bulky phenyl group.[13]
Caption: General workflow for the reduction of this compound.
Grignard Reactions
The reaction of this compound with Grignard reagents (R-MgX) provides a route to tertiary alcohols. The nucleophilic alkyl or aryl group from the Grignard reagent attacks the electrophilic carbonyl carbon.[14][15] However, the steric hindrance from the α-phenyl group can be expected to slow the reaction rate compared to less hindered ketones.[5]
Experimental Protocols
The following are detailed methodologies for key reactions involving the carbonyl group of this compound. These are generalized protocols and may require optimization based on specific substrates and laboratory conditions.
Protocol 1: Reduction of this compound with Sodium Borohydride[5]
-
Dissolution: Dissolve this compound (1.0 mmol, 162.2 mg) in methanol (B129727) (5-10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Add sodium borohydride (NaBH₄, 1.1 mmol, 42 mg) portion-wise to the cooled solution while stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add 1 M HCl dropwise to quench the excess NaBH₄ and the resulting borate (B1201080) esters until the effervescence ceases.
-
Extraction: Extract the product with ethyl acetate (B1210297) (3 x 15 mL).
-
Workup: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting 2-phenylpentan-3-ol by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Grignard Reaction with this compound[15]
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous diethyl ether as the solvent.
-
Grignard Reagent Formation: In a three-neck flask equipped with a dropping funnel and reflux condenser, place magnesium turnings (1.2 eq). Add a solution of an appropriate alkyl/aryl halide (e.g., methyl iodide, 1.1 eq) in anhydrous diethyl ether dropwise to initiate the formation of the Grignard reagent.
-
Addition of Ketone: Once the Grignard reagent has formed, cool the solution to 0°C. Add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise from the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, or until TLC indicates completion.
-
Workup and Purification: Carefully pour the reaction mixture into a beaker containing ice and a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude tertiary alcohol product by column chromatography or vacuum distillation.
Applications in Drug Development
Ketones like this compound are valuable intermediates in pharmaceutical synthesis.[2][16] The carbonyl group serves as a handle for introducing diverse functionalities. While direct applications of this compound are not extensively documented, its structural motifs are relevant to medicinal chemistry.
For instance, a key application of related phenyl-ketones is their conversion to amino derivatives via reductive amination.[2] This reaction provides a direct route to a diverse library of N-substituted amino-phenylpentanes. These derivatives are of significant interest for their potential to modulate central nervous system (CNS) targets, such as GABAᴀ receptors, which are implicated in treating conditions like epilepsy.[2]
References
- 1. This compound | 16819-77-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C11H14O | CID 4144524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (+/-)-2-phenylpentan-3-one | CAS#:63801-22-9 | Chemsrc [chemsrc.com]
- 9. Nucleophilic addition - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. benchchem.com [benchchem.com]
- 13. chegg.com [chegg.com]
- 14. Order of reactivity of nucleophilic addition at carbonyl group with Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. benchchem.com [benchchem.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Unlocking the Therapeutic Potential of 2-Phenylpentan-3-one Derivatives: A Technical Guide for Researchers
A comprehensive exploration of promising research avenues for a versatile chemical scaffold in drug discovery.
Introduction: The quest for novel therapeutic agents is a cornerstone of modern medicine. The 2-phenylpentan-3-one scaffold, a structurally intriguing aromatic ketone, presents a promising yet largely unexplored foundation for the development of new drugs. While direct biological data on its derivatives are limited, the structural motifs embedded within this core suggest a high potential for activity across several key therapeutic areas. This technical guide provides an in-depth analysis of potential research directions for this compound derivatives, offering a roadmap for researchers, scientists, and drug development professionals. By leveraging data from structurally analogous compounds and outlining detailed experimental protocols, this document aims to catalyze the investigation of this promising class of molecules.
Potential Therapeutic Areas and Mechanistic Hypotheses
Based on the pharmacological activities of structurally related ketone-containing compounds, several key therapeutic areas emerge as high-priority for the investigation of this compound derivatives.
Neuroprotective and Anticonvulsant Effects
The presence of a ketone moiety is a key feature of ketone bodies, which have demonstrated significant neuroprotective and anticonvulsant properties.[1][2][3][4][5] This suggests that this compound derivatives could exert beneficial effects in the central nervous system.
Hypothesized Mechanisms of Action:
-
Modulation of Neuronal Excitability: Derivatives may influence ion channels or neurotransmitter systems to reduce neuronal hyperexcitability, a hallmark of seizures.[2]
-
Enhancement of Mitochondrial Function: By providing an alternative energy source or protecting mitochondria from oxidative stress, these compounds could enhance neuronal resilience.[4][5]
-
Anti-inflammatory and Antioxidant Effects in the CNS: Neuroinflammation and oxidative stress are key drivers of neurodegeneration. Derivatives may suppress these processes within the brain.[4]
Proposed Research Workflow for Neuroprotection:
Caption: Workflow for the discovery and validation of neuroprotective this compound derivatives.
Anti-inflammatory Activity
Aromatic ketones and related structures, such as chalcones, are known to possess significant anti-inflammatory properties.[6] This provides a strong rationale for investigating this compound derivatives as potential anti-inflammatory agents.
Hypothesized Mechanisms of Action:
-
Inhibition of Pro-inflammatory Enzymes: Derivatives may inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), thereby reducing the production of prostaglandins (B1171923) and leukotrienes.[7][8][9]
-
Modulation of Inflammatory Signaling Pathways: These compounds could interfere with pro-inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway, which controls the expression of numerous inflammatory genes.[10][11][12][13][14]
-
Inhibition of Cytokine Production: By acting on the aforementioned pathways, derivatives could suppress the production and release of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[10]
Signaling Pathway of NF-κB Mediated Inflammation:
Caption: The NF-κB signaling pathway, a potential target for this compound derivatives.
Cytotoxic (Anticancer) Activity
Many classes of aromatic ketones, particularly chalcones and their derivatives, have demonstrated potent cytotoxic effects against various cancer cell lines.[4][6][15][16][17] The structural similarity of this compound to these compounds suggests a potential for anticancer activity.
Hypothesized Mechanisms of Action:
-
Induction of Apoptosis: Derivatives may trigger programmed cell death in cancer cells through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
-
Cell Cycle Arrest: These compounds could halt the proliferation of cancer cells at specific checkpoints in the cell cycle.
-
Inhibition of Key Oncogenic Pathways: Derivatives may interfere with signaling pathways that are crucial for cancer cell survival and proliferation.
Quantitative Data from Structurally Related Compounds
Table 1: Cytotoxicity of Selected Synthetic Chalcones [16]
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| 3-Benzylidenechroman-4-one (4a) | K562 (Leukemia) | ≤ 3.86 |
| 3-Benzylidenechroman-4-one (4a) | MDA-MB-231 (Breast Cancer) | ≤ 3.86 |
| 3-Benzylidenechroman-4-one (4a) | SK-N-MC (Neuroblastoma) | ≤ 3.86 |
| Pyrimidine-substituted chalcone (B49325) (CFMPY-2) | HeLa (Cervical Cancer) | 2.28 |
| Pyrimidine-substituted chalcone (CFMPY 4) | A549 (Lung Cancer) | 4.05 |
Table 2: Cytotoxicity of Prenylated Chalcones [4]
| Compound | Cancer Cell Line | IC50 (µM) |
| Chalcone 12 | MCF-7 (Breast Cancer) | 4.19 ± 1.04 |
| Chalcone 12 | ZR-75-1 (Breast Cancer) | 9.40 ± 1.74 |
| Chalcone 12 | MDA-MB-231 (Breast Cancer) | 6.12 ± 0.84 |
| Chalcone 13 | MCF-7 (Breast Cancer) | 3.30 ± 0.92 |
| Chalcone 13 | ZR-75-1 (Breast Cancer) | 8.75 ± 2.01 |
| Chalcone 13 | MDA-MB-231 (Breast Cancer) | 18.10 ± 1.65 |
Detailed Experimental Protocols
The following are detailed methodologies for key in vitro and in vivo assays to evaluate the potential therapeutic activities of this compound derivatives.
In Vitro Cytotoxicity Assessment
3.1.1. MTT Assay for Cell Viability [10][16]
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.1 N HCl in anhydrous isopropanol)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
3.1.2. LDH Release Assay for Cytotoxicity [10][16][18]
This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from cells with compromised membrane integrity.
-
Materials:
-
96-well flat-bottom plates
-
Cells of interest
-
Complete cell culture medium
-
Test compounds
-
LDH cytotoxicity assay kit
-
-
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Supernatant Collection: Centrifuge the plate and carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture to each well containing the supernatant and incubate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
In Vitro Anti-inflammatory Assessment
3.2.1. Inhibition of Protein Denaturation Assay [19][20][21][22]
This assay assesses the ability of a compound to prevent the heat-induced denaturation of proteins, a hallmark of inflammation.
-
Materials:
-
Bovine Serum Albumin (BSA) or Egg Albumin
-
Phosphate Buffered Saline (PBS, pH 6.4)
-
Test compounds
-
Diclofenac sodium (positive control)
-
Spectrophotometer
-
-
Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of BSA or egg albumin.
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heating: Induce denaturation by heating at 70°C for 5 minutes.
-
Cooling: Cool the solutions to room temperature.
-
Absorbance Measurement: Measure the absorbance at 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation.
-
3.2.2. Measurement of Pro-inflammatory Cytokines (ELISA) [1][3][5][23][24]
This assay quantifies the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant of stimulated immune cells.
-
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Commercial ELISA kits for TNF-α and IL-6
-
-
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and pre-treat with test compounds for 1 hour before stimulating with LPS (1 µg/mL) for 24 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the ELISA according to the manufacturer's protocol. This typically involves adding the supernatant to antibody-coated plates, followed by a detection antibody and a substrate for color development.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Quantify the cytokine concentrations by comparing the absorbance to a standard curve.
-
In Vivo Anticonvulsant Screening
3.3.1. Maximal Electroshock (MES) Seizure Test [15][25]
This model is used to identify compounds effective against generalized tonic-clonic seizures.
-
Animals: Male mice (20-30 g)
-
Procedure:
-
Compound Administration: Administer the test compound intraperitoneally (i.p.).
-
Electrical Stimulation: After a predetermined time, deliver a short electrical stimulus (e.g., 50 mA, 0.2 s, 60 Hz) through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Protection is defined as the absence of the tonic hindlimb extension.
-
3.3.2. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test [15]
This model is used to identify compounds effective against myoclonic and absence seizures.
-
Animals: Male mice (18-25 g)
-
Procedure:
-
Compound Administration: Administer the test compound i.p.
-
PTZ Injection: After a set time, inject a convulsive dose of pentylenetetrazol (e.g., 85 mg/kg) subcutaneously.
-
Observation: Observe the mice for the onset of clonic seizures for a period of 30 minutes.
-
Data Analysis: Protection is defined as the absence of clonic seizures.
-
Future Directions and Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The structural analogies to known bioactive ketone-containing compounds strongly suggest potential for neuroprotective, anticonvulsant, anti-inflammatory, and cytotoxic activities. The immediate next steps should involve the synthesis of a focused library of this compound derivatives with systematic structural modifications to explore the structure-activity relationships for each of the proposed therapeutic areas.
Logical Flow for Derivative Synthesis and Evaluation:
Caption: A strategic workflow for the development of this compound derivatives.
By employing the experimental protocols outlined in this guide, researchers can systematically evaluate the therapeutic potential of these novel compounds. The combination of in vitro screening to identify initial hits, followed by in-depth mechanistic studies and in vivo validation, will be crucial in unlocking the full potential of the this compound scaffold. This structured approach will pave the way for the development of new and effective treatments for a range of debilitating diseases.
References
- 1. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. diva-portal.org [diva-portal.org]
- 6. Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. β-Hydroxybutyrate activates the NF-κB signaling pathway to promote the expression of pro-inflammatory factors in calf hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. apjcn.qdu.edu.cn [apjcn.qdu.edu.cn]
- 15. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient synthesis and neuroprotective effect of substituted 1,3-diphenyl-2-propen-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[1,2,4]triazino[5,6-b]indole-3(5h)-one/-thione and 6,8-halo-substituted 5-methyl-2h-[1,2,4]triazino[5,6-b]indol-3(5h)-one/-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-rad.com [bio-rad.com]
- 22. bosterbio.com [bosterbio.com]
- 23. Cytokine Elisa [bdbiosciences.com]
- 24. bowdish.ca [bowdish.ca]
- 25. Anticonvulsant properties of acetone, a brain ketone elevated by the ketogenic diet - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3-amino-1-phenylpentane from 1-Phenylpentan-3-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3-amino-1-phenylpentane from 1-phenylpentan-3-one (B1266473). This conversion is a key step in the preparation of various pharmaceutical intermediates, particularly those with potential activity in the central nervous system (CNS).[1] The primary synthetic route discussed is reductive amination, a versatile and widely used method for the formation of amines from carbonyl compounds.[1][2]
Introduction
1-Phenylpentan-3-one is a valuable ketone intermediate in organic synthesis.[3][4] Its structure, featuring a reactive carbonyl group, allows for a variety of chemical transformations, including the formation of C-N bonds to produce amines.[1] The resulting 3-amino-1-phenylpentane scaffold is of significant interest in drug discovery due to its structural similarities to known neuroactive compounds.[1] Reductive amination offers a direct and efficient pathway for this transformation.[1][2] This process involves the reaction of the ketone with an amine source to form an intermediate imine, which is then reduced in situ to the desired amine.[2]
Synthetic Methodologies
Several methodologies can be employed for the reductive amination of 1-phenylpentan-3-one. The choice of method often depends on factors such as desired yield, scalability, and tolerance of other functional groups.
1. Catalytic Reductive Amination: This method utilizes a metal catalyst (e.g., Palladium, Nickel) and a hydrogen source to reduce the in-situ formed imine.[5] It is considered a green chemistry approach due to its catalytic nature.
2. Reductive Amination using Hydride Reagents: Various borohydride (B1222165) reagents are effective for this transformation.
- Sodium Borohydride (NaBH₄): A common and cost-effective reducing agent. However, it can also reduce the starting ketone, potentially lowering the yield of the desired amine.[6]
- Sodium Cyanoborohydride (NaBH₃CN): A milder and more selective reducing agent than NaBH₄.[6][7] It is particularly effective at reducing imines in the presence of ketones, operating under mildly acidic conditions.[7][8]
- Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A mild and effective reducing agent for reductive amination, often used in solvents like dichloromethane (B109758).[1][9]
3. Leuckart Reaction: This classical method uses formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the nitrogen source and the reducing agent.[10][11][12] The reaction typically requires high temperatures.[11]
Data Presentation: Comparison of Reductive Amination Methods
| Method | Reagents | Solvent | Temperature | Typical Yield | Notes |
| Catalytic Reductive Amination | H₂, Pd/C or other metal catalysts, NH₃ | Methanol, Ethanol | Room to 80 °C | Good to High | Environmentally friendly; requires specialized hydrogenation equipment.[2][13] |
| Sodium Borohydride | NaBH₄, NH₄Cl, NH₃ | Methanol | Room Temperature | Moderate | Risk of ketone reduction to alcohol, potentially lowering amine yield.[6] |
| Sodium Cyanoborohydride | NaBH₃CN, NH₄OAc | Methanol | Room Temperature | Good to High | More selective for imine reduction; reaction pH control is important (pH 6-7).[7][8][14] |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃, NH₄OAc, Acetic Acid (catalyst) | Dichloromethane | Room Temperature | High | Mild and effective; tolerates a variety of functional groups.[1][9] |
| Leuckart Reaction | Ammonium Formate or Formamide | Neat or Solvent | 120-185 °C | Good | Classical method; high temperatures required.[11][12][15] |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Cyanoborohydride
This protocol describes a common and effective method for the synthesis of 3-amino-1-phenylpentane.
Materials:
-
1-Phenylpentan-3-one
-
Ammonium acetate (B1210297) (NH₄OAc)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
-
Acetic acid (glacial)
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Sodium hydroxide (B78521) (NaOH), aqueous solution
-
Dichloromethane (DCM) or Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-phenylpentan-3-one (1.0 equivalent) and ammonium acetate (1.5 equivalents) in methanol.[14]
-
pH Adjustment: Adjust the pH of the solution to approximately 6-7 by the dropwise addition of glacial acetic acid.[14]
-
Addition of Reducing Agent: To the stirred solution, add sodium cyanoborohydride (1.2 equivalents) portion-wise.
-
Reaction: Stir the reaction mixture at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[14]
-
Work-up:
-
Carefully add dilute aqueous HCl to the reaction mixture to quench the reaction and decompose any excess reducing agent. Caution: This may evolve hydrogen cyanide gas; perform in a well-ventilated fume hood.[14]
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.
-
Basify the aqueous residue with a sodium hydroxide solution to a pH > 10.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 3-amino-1-phenylpentane.
-
-
Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.
Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride
This protocol offers a mild alternative for the synthesis.
Materials:
-
1-Phenylpentan-3-one
-
Ammonia (B1221849) source (e.g., ammonium acetate or a solution of ammonia in methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: To a solution of 1-phenylpentan-3-one (1.0 eq) in anhydrous dichloromethane, add the ammonia source (1.1 eq) and a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.[1]
-
Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions. Continue stirring at room temperature for 12 hours.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.[1]
-
Work-up:
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude 3-amino-1-phenylpentane by distillation or column chromatography.
Visualizations
Experimental Workflow for Reductive Amination
Caption: Workflow for the synthesis of 3-amino-1-phenylpentane via reductive amination.
Signaling Pathway Context
Derivatives of 3-amino-1-phenylpentane are being investigated for their potential as anticonvulsant agents, hypothesized to act by modulating GABA-A receptors in the CNS.[1]
Caption: Hypothesized mechanism of action for 3-amino-1-phenylpentane derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction [frontiersin.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 8. Borch Reductive Amination | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols: The Potential of 2-Phenylpentan-3-one in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Phenylpentan-3-one is a ketone containing a phenyl group alpha to the carbonyl functionality. While direct applications of this compound in the synthesis of pharmaceutical intermediates are not extensively documented in publicly available literature, its structural similarity to the well-studied 1-phenylpentan-3-one (B1266473) suggests potential utility in similar synthetic transformations. This document provides an overview of the known chemistry of analogous phenylpentanones in pharmaceutical synthesis and presents detailed protocols that could potentially be adapted for this compound, enabling researchers to explore its synthetic utility.
Introduction
Phenyl ketones are a valuable class of compounds in medicinal chemistry, serving as precursors to a wide range of biologically active molecules.[1] The reactivity of the ketone functionality allows for various transformations to build molecular complexity. While 1-phenylpentan-3-one has been utilized in the synthesis of potential central nervous system (CNS)-active agents, the application of its isomer, this compound, remains an area ripe for exploration.[2] The placement of the phenyl group at the C2 position may influence the reactivity of the carbonyl group and the acidity of the alpha-protons, potentially leading to different synthetic outcomes and opportunities compared to its C1-substituted counterpart.[3]
Comparative Data of Phenylpentanone Isomers
To understand the potential of this compound, a comparison with the more documented 1-phenylpentan-3-one is useful. The differing positions of the phenyl group can affect both the steric and electronic environment of the carbonyl group.[3]
| Property | 1-Phenylpentan-3-one | This compound |
| CAS Number | 20795-51-1[3] | 16819-77-5[4] |
| Molecular Formula | C₁₁H₁₄O[3] | C₁₁H₁₄O[4] |
| Molecular Weight | 162.23 g/mol [3] | 162.23 g/mol [4] |
| Known Pharmaceutical Applications | Precursor to N-substituted 3-amino-1-phenylpentanes (potential anticonvulsants)[2] | Not well-documented in available literature. |
| Key Reactivity | Reductive amination, nucleophilic additions.[2][3] | Reactivity is inferred to be similar to other phenyl ketones, but specific data is limited. |
Potential Synthetic Applications and Protocols
Based on the known reactions of similar ketones, the following synthetic pathways represent potential applications for this compound in the synthesis of pharmaceutical intermediates. The protocols provided are for the analogous 1-phenylpentan-3-one and would likely require optimization for this compound.
Reductive Amination for the Synthesis of Novel Amines
A primary application of ketones in pharmaceutical synthesis is their conversion to amines via reductive amination.[2] This reaction is a cornerstone of medicinal chemistry for introducing nitrogen-containing functional groups, which are prevalent in bioactive molecules. The resulting chiral amines from this compound could be valuable intermediates for a variety of drug candidates.
Experimental Protocol: Reductive Amination (Adapted from 1-Phenylpentan-3-one) [2]
This protocol describes the synthesis of N-substituted 3-amino-1-phenylpentane derivatives and can serve as a starting point for the amination of this compound.
Materials:
-
1-Phenylpentan-3-one (or this compound) (1.0 eq)
-
Primary amine (e.g., benzylamine) (1.1 eq)
-
Sodium triacetoxyborohydride (B8407120) (1.5 eq)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Standard workup and purification reagents (e.g., brine, anhydrous sodium sulfate, silica (B1680970) gel for chromatography)
Procedure:
-
To a solution of the phenylpentanone (1.0 eq) in anhydrous dichloromethane, add the primary amine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.
-
Continue stirring at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
The derivatives synthesized from phenylpentanones can be explored for their potential to modulate various biological targets. For instance, derivatives of 3-amino-1-phenylpentane are hypothesized to exert their effects by modulating GABA-A receptors in the CNS.[2]
Hypothetical Signaling Pathway of a CNS-Active Amine
Caption: Hypothetical modulation of GABA-A receptor by a phenylpentanamine derivative.
Experimental Workflow for Synthesis and Screening
The following workflow outlines the general steps from synthesis to biological evaluation for novel compounds derived from this compound.
Caption: General workflow from synthesis to drug candidate identification.
Conclusion
While the direct application of this compound in pharmaceutical intermediate synthesis is not yet well-established in the literature, its structure suggests it could be a valuable, underutilized starting material. By adapting established protocols for similar ketones, such as reductive amination, researchers can begin to explore the synthesis of novel chemical entities. The protocols and workflows provided here serve as a guide for initiating such investigations, with the potential to uncover new pharmaceutical intermediates with valuable biological activities. Further research is warranted to fully elucidate the synthetic potential of this compound.
References
- 1. Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivatives as Promising Agents against NAFLD via Modulating Oxidoreductase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C11H14O | CID 4144524 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reductive Amination of 1-Phenylpentan-3-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a powerful and versatile methodology in organic synthesis for the formation of carbon-nitrogen bonds. This reaction transforms a ketone or aldehyde into an amine through an intermediate imine or iminium ion, which is subsequently reduced in situ. 1-Phenylpentan-3-one (B1266473) is a valuable building block in medicinal chemistry and drug development, and its conversion to a diverse array of N-substituted 3-amino-1-phenylpentane derivatives is of significant interest for exploring new therapeutic agents, particularly those targeting the central nervous system.[1]
This document provides detailed protocols and comparative data for the reductive amination of 1-Phenylpentan-3-one with various amine sources, employing common and efficient reducing agents.
Comparative Data of Reductive Amination Protocols for 1-Phenylpentan-3-one
The selection of the amine and the reducing agent is critical for the successful synthesis of the desired product. The following table summarizes various protocols for the reductive amination of 1-Phenylpentan-3-one, providing a comparative overview of reaction conditions and expected outcomes.
| Amine Source | Reducing Agent | Solvent | Reaction Time (h) | Temperature | Yield (%) | Notes |
| Benzylamine (B48309) | Sodium Triacetoxyborohydride (B8407120) | Dichloromethane | 12 | Room Temp. | High (typical) | A catalytic amount of acetic acid is used to facilitate imine formation.[1] |
| Ammonia (B1221849) (as Ammonium (B1175870) Acetate) | Sodium Cyanoborohydride | Methanol | 24-48 | Room Temp. | Good (typical) | pH is adjusted to 6-7 with acetic acid.[2] |
| Dimethylamine (B145610) (as Dimethylamine HCl) | Sodium Triacetoxyborohydride | Tetrahydrofuran | 1 | Room Temp. | ~77% (analogous) | Yield reported for the reaction of m-anisaldehyde with dimethylamine hydrochloride. |
| Primary Amines (general) | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | - | Room Temp. | High (typical) | Acetic acid can be used as a catalyst.[3] |
| Secondary Amines (general) | Sodium Triacetoxyborohydride | 1,2-Dichloroethane | - | Room Temp. | High (typical) | [3] |
| Ammonia (aqueous) | Hydrogen (H₂) & Co-catalyst | Water | 20 | 50°C | High (typical) | Catalytic method for primary amine synthesis.[4] |
Experimental Protocols
Protocol 1: Reductive Amination of 1-Phenylpentan-3-one with a Primary Amine (Benzylamine)
This protocol describes the synthesis of N-benzyl-1-phenylpentan-3-amine using sodium triacetoxyborohydride.[1]
Materials:
-
1-Phenylpentan-3-one
-
Benzylamine
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Acetic Acid (catalytic amount)
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
To a solution of 1-phenylpentan-3-one (1.0 eq) in anhydrous dichloromethane, add benzylamine (1.1 eq) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.
-
Continue stirring at room temperature for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford N-benzyl-1-phenylpentan-3-amine.
Characterization Data for N-Benzyl-1-phenylpentan-3-amine: [1]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.35-7.20 (m, 10H, Ar-H), 3.80 (s, 2H, N-CH₂-Ph), 2.90-2.80 (m, 1H, CH-N), 2.70-2.55 (m, 2H, Ph-CH₂), 1.80-1.60 (m, 2H, CH₂), 1.50-1.35 (m, 2H, CH₂), 0.90 (t, J = 7.4 Hz, 3H, CH₃).
-
LC-MS: Calculated for C₁₈H₂₃N [M+H]⁺: 254.19, Found: 254.2.
Protocol 2: Reductive Amination of 1-Phenylpentan-3-one with Ammonia
This protocol outlines the synthesis of 1-phenylpentan-3-amine (B1234463) using an ammonia source and sodium cyanoborohydride.[2]
Materials:
-
1-Phenylpentan-3-one
-
Ammonium Acetate (B1210297)
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Methanol
-
Acetic Acid
-
Dilute aqueous Hydrochloric Acid (HCl)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 1-phenylpentan-3-one (1.0 equivalent) and ammonium acetate (1.5 equivalents) in methanol.
-
Adjust the pH of the solution to approximately 6-7 by adding a small amount of acetic acid.
-
Add sodium cyanoborohydride (1.2 equivalents) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring the progress by TLC.
-
Carefully add dilute aqueous HCl to quench the reaction and decompose the excess reducing agent.
-
Proceed with a standard aqueous workup and extraction with an organic solvent.
-
The crude product can be purified by column chromatography or distillation.
Visualizing the Workflow
The following diagrams illustrate the key relationships and workflows in the reductive amination of 1-Phenylpentan-3-one.
References
Application Notes and Protocols for the Grignard Reaction with 2-Phenylpentan-3-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Grignard reaction of 2-phenylpentan-3-one with organomagnesium halides. The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency. Its application to ketones such as this compound allows for the synthesis of chiral tertiary alcohols, which are valuable intermediates in the development of complex molecular architectures, including active pharmaceutical ingredients (APIs). This document outlines the reaction mechanism, stereochemical considerations, and detailed protocols for the synthesis of 3-methyl-2-phenylpentan-3-ol and 3-ethyl-2-phenylpentan-3-ol.
Introduction
The Grignard reaction, named after its discoverer Victor Grignard, is a fundamental and versatile tool in synthetic organic chemistry.[1] It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon atom, most notably the carbonyl carbon of aldehydes, ketones, and esters, to form new carbon-carbon bonds.[1][2] The reaction of a Grignard reagent with a ketone, such as this compound, results in the formation of a tertiary alcohol.[3][4]
This compound is a prochiral ketone, meaning the addition of a Grignard reagent to its carbonyl group creates a new stereocenter. This results in the formation of diastereomeric products. The stereochemical outcome of such reactions is of significant interest in the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development. The principles of stereocontrol in these reactions can often be rationalized using established models such as Cram's rule and the Felkin-Anh model.
These application notes will provide a comprehensive guide for performing the Grignard reaction on this compound, including detailed experimental procedures, expected outcomes, and methods for product characterization.
Reaction Mechanism and Stereochemistry
The Grignard reaction with a ketone proceeds via the nucleophilic addition of the carbanionic portion of the Grignard reagent to the electrophilic carbonyl carbon. This addition breaks the pi bond of the carbonyl group, forming a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.
Stereoselectivity:
The addition of a Grignard reagent to the prochiral carbonyl carbon of this compound creates a new chiral center at the C3 position. Since the starting material possesses a chiral center at the C2 position, the reaction products will be a mixture of diastereomers. The facial selectivity of the nucleophilic attack is influenced by the steric and electronic environment of the existing chiral center.
The Felkin-Anh model is often used to predict the major diastereomer formed in such reactions. The model posits that the largest substituent on the alpha-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. This directs the nucleophile to attack the carbonyl carbon from the less sterically hindered face. In the case of this compound, the phenyl group is the largest substituent at the alpha-position.
Experimental Protocols
General Considerations:
Grignard reactions are highly sensitive to moisture and protic solvents. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use. Anhydrous solvents are essential for the success of the reaction.
Protocol 1: Synthesis of 3-Methyl-2-phenylpentan-3-ol via Methylmagnesium Bromide Addition
Materials:
-
This compound
-
Magnesium turnings
-
Methyl bromide (or methyl iodide)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer)
Procedure:
-
Preparation of Methylmagnesium Bromide:
-
In a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents).
-
Assemble the apparatus under a gentle flow of dry nitrogen or argon.
-
Add a small crystal of iodine to the magnesium turnings to activate the surface.
-
Prepare a solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether (50 mL) in the dropping funnel.
-
Add a small portion of the methyl bromide solution to the magnesium turnings. The reaction is initiated if bubbling and a gentle reflux are observed. If the reaction does not start, gentle warming with a heat gun may be necessary.
-
Once the reaction has initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether (30 mL).
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Add the solution of this compound dropwise to the stirred Grignard reagent over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This should be done carefully as the reaction is exothermic.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to isolate the diastereomeric products.
-
Expected Yield: Based on similar reactions, a moderate to good yield (60-80%) is expected.
Protocol 2: Synthesis of 3-Ethyl-2-phenylpentan-3-ol via Ethylmagnesium Bromide Addition
This protocol is analogous to Protocol 1, with the substitution of ethyl bromide for methyl bromide in the preparation of the Grignard reagent.
Expected Yield: Similar to the reaction with methylmagnesium bromide, a yield in the range of 60-80% can be anticipated.
Data Presentation
Table 1: Reactants and Expected Products
| Starting Ketone | Grignard Reagent | Expected Tertiary Alcohol Product |
| This compound | Methylmagnesium Bromide | 3-Methyl-2-phenylpentan-3-ol |
| This compound | Ethylmagnesium Bromide | 3-Ethyl-2-phenylpentan-3-ol |
Table 2: Predicted Physicochemical Properties of Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) |
| 3-Methyl-2-phenylpentan-3-ol | C₁₂H₁₈O | 178.27 | ~240-250 |
| 3-Ethyl-2-phenylpentan-3-ol | C₁₃H₂₀O | 192.30 | ~250-260 |
Note: Boiling points are estimates based on structurally similar compounds.
Characterization of Products
The synthesized tertiary alcohols can be characterized using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of the product will show a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group. The disappearance of the sharp carbonyl (C=O) peak from the starting ketone (around 1710 cm⁻¹) is also indicative of a successful reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show signals corresponding to the aromatic protons of the phenyl group, as well as aliphatic protons of the alkyl chains. The appearance of a singlet for the hydroxyl proton (which may be broad and its chemical shift can vary with concentration and solvent) is a key indicator of the product. The diastereomers may exhibit slightly different chemical shifts for the protons near the newly formed stereocenter.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms. The disappearance of the carbonyl carbon signal (typically >200 ppm) and the appearance of a new signal for the carbon bearing the hydroxyl group (in the range of 70-80 ppm) are diagnostic.
-
Mandatory Visualizations
References
Application Notes and Protocols for Aldol Condensation Reactions Involving 2-Phenylpentan-3-one
These application notes provide a comprehensive overview and detailed protocols for conducting aldol (B89426) condensation reactions using 2-phenylpentan-3-one as a key substrate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
The aldol condensation is a powerful carbon-carbon bond-forming reaction in organic synthesis, enabling the construction of complex molecular architectures.[1][2] this compound is an unsymmetrical ketone with two distinct sets of α-protons, offering the potential for regioselective enolate formation and subsequent stereoselective aldol reactions.[3] The phenyl group at the C2 position influences the acidity of the adjacent α-proton and can play a role in stereochemical control.[3]
This document outlines protocols for both base-catalyzed and organocatalyzed (proline-catalyzed) aldol reactions of this compound with an aromatic aldehyde, such as benzaldehyde (B42025).
Reaction Principle and Regioselectivity
The aldol reaction commences with the deprotonation of an α-carbon to the carbonyl group, forming a nucleophilic enolate.[4] For this compound, enolization can occur at either the C2 or C4 position.
-
C2 Enolate (Kinetic): Deprotonation at the C2 position is generally faster due to the steric accessibility of the proton and the potential for electronic effects from the adjacent phenyl group.[5]
-
C4 Enolate (Thermodynamic): The enolate formed by deprotonation at the C4 position would lead to a more substituted and thus more thermodynamically stable double bond.[5]
Reaction conditions can be tailored to favor either the kinetic or thermodynamic enolate, thereby controlling the regioselectivity of the aldol addition.[5]
Crossed Aldol Reaction with Benzaldehyde
A crossed aldol condensation between this compound and an aldehyde lacking α-hydrogens, such as benzaldehyde, is a synthetically useful transformation that minimizes self-condensation of the aldehyde partner.[6][7]
3.1. Base-Catalyzed Aldol Condensation
Traditional base-catalyzed aldol condensations are effective for generating α,β-unsaturated ketones through an initial aldol addition followed by dehydration.[1][8]
3.2. Proline-Catalyzed Asymmetric Aldol Reaction
L-proline is an effective organocatalyst for asymmetric aldol reactions, proceeding through an enamine intermediate to afford chiral β-hydroxy ketones with high enantioselectivity.[9][10][11][12] This method is particularly valuable in pharmaceutical synthesis where stereochemical control is paramount.
Quantitative Data Summary
The following table summarizes representative data for a proline-catalyzed aldol reaction between this compound and benzaldehyde, based on typical outcomes for similar organocatalytic reactions.[13]
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 1 | 10 | DMSO | Room Temp | 24 | 85 | 92:8 | 96 |
| 2 | 20 | DMF | Room Temp | 18 | 90 | 95:5 | 98 |
| 3 | 10 | CH3CN | 0 | 48 | 78 | 90:10 | 94 |
| 4 | 20 | Neat | Room Temp | 36 | 88 | 93:7 | 97 |
Experimental Protocols
5.1. Protocol 1: Base-Catalyzed Aldol Condensation of this compound with Benzaldehyde
This protocol describes a general procedure for the synthesis of the α,β-unsaturated ketone product.
Materials:
-
This compound
-
Benzaldehyde (freshly distilled)
-
Sodium Hydroxide (NaOH)
-
Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add benzaldehyde (1.0 eq) to the solution.
-
Prepare a solution of NaOH (1.2 eq) in water and add it dropwise to the stirred reaction mixture at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with dilute HCl.
-
Remove the ethanol using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
5.2. Protocol 2: L-Proline-Catalyzed Asymmetric Aldol Reaction of this compound with Benzaldehyde
This protocol provides a method for the enantioselective synthesis of the β-hydroxy ketone adduct.[13]
Materials:
-
This compound
-
Benzaldehyde
-
L-Proline
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (B1210297)
-
Saturated Ammonium (B1175870) Chloride Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringe
Procedure:
-
To a round-bottom flask, add this compound (5.0 eq) and DMSO.
-
Add L-proline (0.2 eq) to the mixture and stir at room temperature for 15 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzaldehyde (1.0 eq) via syringe over 10 minutes.
-
Allow the reaction to stir at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography on silica gel to yield the β-hydroxy ketone.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or NMR analysis.
Visualizations
6.1. Reaction Mechanism
Caption: Mechanism of the base-catalyzed aldol reaction.
6.2. Experimental Workflow
Caption: General experimental workflow for aldol condensation.
6.3. Proline Catalysis Cycle
Caption: Catalytic cycle for the proline-catalyzed aldol reaction.
References
- 1. Question: Aldol condensation of 3-phenylpentan-2-one with equation repres.. [askfilo.com]
- 2. Aldol Addition [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. organic chemistry - how do i synthesize (E) 2-methyl-1-phenylpent-1-en-3-one? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Convert Benzaldehyde to 3Phenyl propan1ol class 12 chemistry CBSE [vedantu.com]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. moodle2.units.it [moodle2.units.it]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Asymmetric Synthesis of 2-Phenylpentan-3-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of chiral ketones is a cornerstone of modern organic chemistry, providing critical building blocks for the pharmaceutical and agrochemical industries. Among these, 2-phenylpentan-3-one and its derivatives, which feature a stereocenter alpha to a carbonyl group, are valuable precursors for a variety of biologically active molecules. This document provides an overview of contemporary asymmetric methods applicable to the synthesis of these compounds, detailed experimental protocols, and a summary of expected outcomes based on current literature.
Introduction to Asymmetric Synthesis of α-Aryl Ketones
The primary challenge in the synthesis of chiral α-aryl ketones, such as this compound derivatives, lies in the potential for racemization of the product, as the α-proton is acidic and can be easily removed under either acidic or basic conditions.[1] Consequently, the development of highly efficient and stereoselective catalytic methods is crucial. Key strategies that have emerged include transition metal-catalyzed α-arylation of ketone enolates and organocatalytic α-functionalization of carbonyl compounds.[2][3][4][5] These methods offer mild reaction conditions and high levels of enantioselectivity, making them suitable for the synthesis of complex chiral molecules.
Catalytic Systems and Performance Data
A variety of catalytic systems have been successfully employed for the asymmetric synthesis of α-substituted ketones. The choice of catalyst is critical for achieving high yield and enantiomeric excess (ee). Below is a summary of representative data for different catalyst types applied to substrates structurally similar to this compound.
| Catalyst System | Substrate Example | Yield (%) | ee (%) | Reference |
| Organocatalyst (Proline) | Propanal + Nitrosobenzene (B162901) | 95 | >99 | --INVALID-LINK--[5] |
| Cyclohexanone + Nitrosobenzene | 81 | 99 | --INVALID-LINK--[6] | |
| Chiral Phosphoric Acid | Diaryl Alkyne + Benzoquinone | 85 | 91 | --INVALID-LINK--[7] |
| Palladium / Difluorphos | 2-Methyl-1-tetralone + Phenyl triflate | 99 | 90 | --INVALID-LINK--[3] |
| Nickel / Difluorphos | 2-Methyl-1-indanone + 4-Cyanophenyl triflate | 90 | 97 | --INVALID-LINK--[2] |
| Iridium / (1S,2S)-DPEN | Benzylideneacetone | >99 | 48.1 | --INVALID-LINK--[8] |
Experimental Protocols
The following are generalized protocols for key asymmetric reactions applicable to the synthesis of this compound derivatives. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Proline-Catalyzed Asymmetric α-Aminoxylation
This protocol is adapted from the direct proline-catalyzed asymmetric α-aminoxylation of ketones.[5][6]
Materials:
-
This compound
-
Nitrosobenzene
-
L-Proline (or D-Proline for the other enantiomer)
-
Anhydrous solvent (e.g., Chloroform, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a stirred solution of this compound (1.0 mmol) in the chosen anhydrous solvent (5 mL) under an inert atmosphere, add L-proline (0.2 mmol, 20 mol%).
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Slowly add a solution of nitrosobenzene (1.2 mmol) in the same solvent over a period of several hours using a syringe pump. The slow addition is crucial to suppress side reactions.
-
Stir the reaction mixture at the same temperature until the starting material is consumed (monitor by TLC or GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-anilinoxy ketone.
Protocol 2: Transition Metal-Catalyzed Asymmetric α-Arylation
This protocol is a generalized procedure based on the enantioselective α-arylation of ketones using palladium or nickel catalysts with chiral phosphine (B1218219) ligands.[2][3]
Materials:
-
A suitable precursor to the this compound enolate (e.g., the silyl (B83357) enol ether)
-
Aryl halide or triflate (e.g., bromobenzene (B47551) or phenyl triflate)
-
Palladium or Nickel precursor (e.g., Pd(OAc)₂, NiCl₂(DME))
-
Chiral phosphine ligand (e.g., a derivative of SEGPHOS or BINAP)
-
A suitable base (e.g., NaOt-Bu, LHMDS)
-
Anhydrous toluene (B28343) or other suitable aprotic solvent
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium or nickel precursor and the chiral phosphine ligand in anhydrous toluene to form the catalyst complex.
-
In a separate flask, dissolve the ketone precursor in anhydrous toluene.
-
Add the base to the ketone solution and stir for a designated period to generate the enolate.
-
Add the aryl halide or triflate to the enolate solution.
-
Transfer the pre-formed catalyst solution to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC).
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the asymmetric synthesis of a chiral ketone derivative.
Caption: Generalized workflow for asymmetric synthesis.
Factors Influencing Stereochemical Outcome
The stereochemical outcome of the asymmetric synthesis is governed by the intricate interactions within the transition state. The following diagram illustrates the key factors that influence the enantioselectivity of the reaction.
Caption: Key factors influencing enantioselectivity.
References
- 1. Enantioselective synthesis of α,α-diarylketones by sequential visible light photoactivation and phosphoric acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective α-Arylation of Ketones with Aryl Triflates Catalyzed by Difluorphos Complexes of Palladium and Nickel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct proline-catalyzed asymmetric alpha-aminoxylation of aldehydes and ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct proline-catalyzed asymmetric alpha-aminoxylation of ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application of 2-Phenylpentan-3-one in the Development of CNS-Active Agents: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of novel agents targeting the central nervous system (CNS) is a cornerstone of modern medicinal chemistry, aimed at addressing a wide range of neurological and psychiatric disorders. The phenylpentanone scaffold has emerged as a promising starting point for the synthesis of diverse molecular entities with potential CNS activity. While extensive research has been conducted on isomers such as 1-phenylpentan-3-one, this document focuses on the potential applications of 2-phenylpentan-3-one in the discovery of new CNS-active agents.
Due to the limited direct experimental data on the CNS applications of this compound, this document extrapolates potential synthetic routes, pharmacological targets, and experimental protocols based on the known activities of its structural isomers and related analogs. The information presented herein is intended to serve as a guide for researchers to explore the therapeutic potential of this compound derivatives.
Synthesis of Potential CNS-Active Agents from this compound
The chemical structure of this compound, featuring a phenyl group and a reactive carbonyl group, allows for a variety of chemical modifications to generate a library of compounds for CNS activity screening.[1] A key synthetic transformation is reductive amination, which can be employed to introduce various amine functionalities, a common feature in many CNS-active drugs.
Protocol 1: Synthesis of N-substituted 3-amino-2-phenylpentane Derivatives
This protocol describes a general method for the synthesis of N-substituted 3-amino-2-phenylpentane derivatives from this compound via reductive amination.
Materials:
-
This compound
-
Primary or secondary amine of choice (e.g., benzylamine, methylamine)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Acetic acid, glacial
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add the selected amine (1.1 eq) and a catalytic amount of glacial acetic acid to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine or enamine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.5 eq) in portions to the stirring mixture.
-
Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired N-substituted 3-amino-2-phenylpentane derivative.
Expected Outcome:
This protocol is expected to yield a variety of 3-amino-2-phenylpentane derivatives. The identity and purity of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Potential CNS-Active Applications and Screening Protocols
Derivatives of the phenylpentanone scaffold have shown potential as modulators of various CNS targets, including GABA-A receptors and monoamine transporters.
Anticonvulsant Activity via GABA-A Receptor Modulation
Hypothetical Signaling Pathway:
Derivatives of 3-amino-1-phenylpentane, an isomer of the target compounds, are hypothesized to exert anticonvulsant effects by positively modulating GABA-A receptors.[1] GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the brain.[1] Its binding to GABA-A receptors opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability.[1] Positive allosteric modulators enhance the effect of GABA, thereby increasing inhibitory neurotransmission.[1] It is plausible that derivatives of 3-amino-2-phenylpentane could exhibit similar activity.
Diagram of the Proposed GABA-A Receptor Modulation Pathway:
Caption: Proposed mechanism of GABA-A receptor modulation by 3-amino-2-phenylpentane derivatives.
Experimental Protocol 2: In Vivo Anticonvulsant Screening (Maximal Electroshock Seizure Test)
The Maximal Electroshock (MES) test is a widely used preclinical model to screen for potential anticonvulsant drugs.
Animals:
-
Male Swiss albino mice (20-25 g)
Procedure:
-
Administer the synthesized this compound derivatives intraperitoneally (i.p.) at various doses. A vehicle control group and a positive control group (e.g., phenytoin) should be included.
-
After a predetermined absorption period (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Protection against the seizure is defined as the absence of the tonic hind limb extension.
-
Calculate the median effective dose (ED50) for the active compounds.
Data Presentation:
| Compound | Dose (mg/kg, i.p.) | Protection against MES (%) |
| Vehicle | - | 0 |
| Phenytoin (Positive Control) | 25 | 100 |
| Derivative 1 | 10 | 20 |
| 30 | 60 | |
| 100 | 90 | |
| Derivative 2 | 10 | 10 |
| 30 | 40 | |
| 100 | 70 |
Modulation of Monoamine Transporters
Hypothetical Application:
Analogs of 2-methyl-2-phenylpentan-3-amine, which share a similar structural backbone, have been proposed as potential modulators of monoamine transporters such as the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[2] These transporters are critical for regulating neurotransmitter levels in the synapse and are validated targets for drugs treating a range of neurological and psychiatric disorders.[2] Derivatives of this compound could be synthesized to explore their potential as monoamine reuptake inhibitors.
Diagram of an Experimental Workflow for Screening Monoamine Reuptake Inhibitors:
References
Application Notes and Protocols for the Synthesis of Substituted Phenylpentanone Frameworks via Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted phenylpentanone frameworks are key structural motifs in a variety of biologically active molecules and are of significant interest in medicinal chemistry and drug discovery. Their synthesis is a critical step in the development of novel therapeutic agents. While the Suzuki-Miyaura coupling is a versatile method for C-C bond formation, the direct synthesis of substituted phenylpentanones via this route is not extensively documented. A more prevalent and highly efficient alternative is the palladium-catalyzed α-arylation of ketones. This document provides detailed application notes and protocols for the synthesis of substituted phenylpentanone frameworks, with a primary focus on the α-arylation of pentanones and a generalized protocol for the Suzuki-Miyaura coupling that can be adapted for this purpose.
Phenylpropanoids and their derivatives, which share structural similarities with phenylpentanones, exhibit a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects. These activities underscore the therapeutic potential of substituted phenylpentanone scaffolds.[1]
I. Palladium-Catalyzed α-Arylation of Pentanones
The palladium-catalyzed α-arylation of ketones is a powerful and direct method for the synthesis of α-aryl ketones, including substituted phenylpentanones. This reaction involves the coupling of an aryl halide or triflate with a ketone enolate in the presence of a palladium catalyst and a suitable ligand.
Reaction Scheme:
Caption: General workflow for the α-arylation of pentanones.
Experimental Protocol: General Procedure for the α-Arylation of 2-Pentanone
This protocol is adapted from established methods for the α-arylation of ketones.[2][3]
Materials:
-
Aryl halide (e.g., bromobenzene (B47551) or a substituted derivative)
-
2-Pentanone
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Bulky electron-rich phosphine (B1218219) ligand (e.g., P(t-Bu)₃, SPhos)
-
Strong base (e.g., sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS))
-
Anhydrous toluene (B28343) or dioxane
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%) and the phosphine ligand (4 mol%).
-
Reagent Addition: Add the aryl halide (1.0 mmol), 2-pentanone (1.2 mmol), and the base (1.4 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction Conditions: Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired substituted 1-phenylpentan-2-one.
Data Presentation: α-Arylation of Ketones
The following table summarizes typical reaction conditions and yields for the α-arylation of ketones, which can be extrapolated for the synthesis of phenylpentanones.
| Aryl Halide | Ketone | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-chlorotoluene | 3-Pentanone | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | NaOt-Bu | Toluene | 80 | 95 | [2] |
| 4-bromoanisole | 2-Methyl-3-pentanone | Pd(OAc)₂ (1.5) | Biphenylphosphine (3) | NaOt-Bu | Toluene | 100 | 85 | [2] |
| Bromobenzene | Acetone | Pd(OAc)₂ (2) | Q-phos (2.5) | NaOt-Bu | Dioxane | 100 | 92 | [2] |
II. Suzuki-Miyaura Coupling for Phenylpentanone Frameworks
While less direct for this specific target, the Suzuki-Miyaura coupling remains a cornerstone of C-C bond formation.[4][5][6] This approach would typically involve the coupling of a halopentanone with a substituted phenylboronic acid or, alternatively, a pentanone-derived boronic ester with a substituted aryl halide.
Conceptual Workflow:
Caption: Two potential Suzuki-Miyaura routes to phenylpentanones.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the synthesis of substituted phenylpentanones, which would require optimization for specific substrates.[7][8]
Materials:
-
Arylboronic acid or pentanone-derived boronic ester
-
Halopentanone or aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., Dioxane/water, Toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the boronic acid/ester (1.2 mmol) and the halide (1.0 mmol) in the chosen solvent system (e.g., 10 mL of dioxane and 2 mL of water).
-
Degassing: Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Catalyst and Base Addition: Add the palladium catalyst (3-5 mol%) and the base (2.0 mmol) to the reaction mixture.
-
Reaction Conditions: Heat the mixture to 80-110 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography to obtain the substituted phenylpentanone.
Data Presentation: Suzuki-Miyaura Coupling Conditions
This table presents a summary of typical conditions for Suzuki-Miyaura couplings that can serve as a basis for developing a specific protocol for phenylpentanone synthesis.
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/H₂O | 80 | 85 |
| 4-Bromotoluene | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₂CO₃ | Dioxane/H₂O | 100 | 92 |
| 1-Chloro-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 96 |
III. Applications in Drug Development and Potential Signaling Pathways
Substituted phenylpentanone frameworks are valuable scaffolds in medicinal chemistry due to their potential to interact with various biological targets.[9][10] The structural similarity to phenylpropanoids suggests that these compounds could exhibit a range of pharmacological activities.[1] Derivatives of cyclopentanone, a related cyclic ketone, have shown promise as anticancer agents.[9]
While specific signaling pathways for substituted phenylpentanones are not well-defined, based on the activities of structurally related compounds, potential mechanisms of action could involve the modulation of inflammatory pathways (e.g., inhibition of cyclooxygenase enzymes) or antiproliferative effects through interactions with kinases or other enzymes involved in cell cycle regulation. The development of novel derivatives and subsequent biological screening are necessary to elucidate their precise mechanisms of action.
Logical Workflow for Drug Discovery:
Caption: A typical drug discovery workflow for novel chemical entities.
Conclusion
The synthesis of substituted phenylpentanone frameworks is readily achievable through palladium-catalyzed α-arylation of pentanones, offering a direct and efficient route. While the Suzuki-Miyaura coupling provides a versatile alternative, its application to this specific scaffold requires further development. The protocols and data presented herein serve as a comprehensive guide for researchers to synthesize and explore the potential of these compounds in drug discovery and development. The structural analogy to known bioactive molecules suggests that substituted phenylpentanones are a promising class of compounds for identifying new therapeutic agents.
References
- 1. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. The Uses of Cyclopentanone for the Synthesis of Biologically Active Pyran, Pyridine and Thiophene Derivatives [scirp.org]
- 10. chemrevlett.com [chemrevlett.com]
Application Notes: Wittig Reaction of Ketones for Alkene Synthesis
References
- 1. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. www1.udel.edu [www1.udel.edu]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 2-Phenylpentan-3-one
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 2-Phenylpentan-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for this compound, a ketone, are vacuum distillation and column chromatography. For removal of specific impurities like aldehydes, methods such as bisulfite extraction or distillation with additives can be employed.[1][2][3] The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in my crude this compound sample?
A2: Impurities can originate from starting materials, side reactions, or degradation. Common impurities may include unreacted starting materials, byproducts from the specific synthesis route (e.g., from Friedel-Crafts acylation or Grignard reactions), and degradation products like aldehydes or colored compounds.[1][4]
Q3: My purified this compound is a yellow oil. Is this normal?
A3: While pure this compound is expected to be a colorless to pale yellow liquid, a distinct yellow or brown color can indicate the presence of impurities. These may be colored byproducts from the synthesis or degradation products. Further purification by column chromatography or distillation may be necessary to remove these colored impurities.[1]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[4][5][6] These methods can separate the main compound from impurities and provide quantitative data on purity.
Troubleshooting Guides
Problem 1: Low yield after purification.
| Possible Cause | Recommended Solution |
| Product loss during extraction. | Ensure the pH of the aqueous layer is optimized for the extraction of this compound. Perform multiple extractions with smaller volumes of the organic solvent to maximize recovery. |
| Co-distillation with a volatile impurity. | If using vacuum distillation, ensure the fractionating column provides adequate separation. A packed column may improve resolution. |
| Product adhering to the stationary phase in column chromatography. | Choose a less polar solvent system for elution. A step-gradient or a continuous gradient elution may be more effective than isocratic elution. |
| Decomposition during purification. | Avoid excessive heat during distillation by using a lower vacuum. For column chromatography, ensure the silica (B1680970) gel is neutral if the compound is sensitive to acid. |
Problem 2: Persistent impurities detected by GC-MS or HPLC.
| Possible Cause | Recommended Solution |
| Aldehyde impurities. | Consider a bisulfite wash. Aldehydes and some reactive ketones form water-soluble adducts with sodium bisulfite, which can then be removed by extraction.[2][3] Alternatively, distillation over a non-volatile amine can help remove aldehyde contaminants.[1] |
| Close-boiling impurities. | For impurities with boiling points very close to that of this compound, fractional vacuum distillation with a high-efficiency column is recommended. If distillation is ineffective, column chromatography is the preferred method. |
| Highly polar or non-volatile impurities. | These are often effectively removed by passing the crude product through a short plug of silica gel before final purification. |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is suitable for purifying larger quantities of crude this compound from non-volatile or significantly lower-boiling impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short path distillation head with a condenser and receiving flask
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Thermometer
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed.
-
Charge the round-bottom flask with the crude this compound and a magnetic stir bar.
-
Slowly apply vacuum, ensuring the system is stable.
-
Begin heating and stirring the crude material.
-
Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. The boiling point will be significantly lower than its atmospheric boiling point.
-
Once the desired fraction is collected, remove the heat and allow the system to cool before releasing the vacuum.
Protocol 2: Purification by Column Chromatography
This technique is ideal for separating this compound from impurities with similar boiling points but different polarities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Eluent: A mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 95:5 v/v, polarity can be adjusted based on TLC analysis)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber for monitoring fractions
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the chosen eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the sample through the column with the chosen solvent system.
-
Collect fractions in separate tubes.
-
Monitor the separation by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Comparison of Purification Techniques for Aromatic Ketones
| Technique | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Vacuum Distillation | >98% | 70-90% | Suitable for large scale, effective for removing non-volatile impurities. | Not effective for separating compounds with close boiling points, potential for thermal degradation. |
| Column Chromatography | >99% | 50-80% | High resolution for separating compounds with different polarities. | Can be time-consuming and requires larger volumes of solvent, potential for product loss on the column. |
| Bisulfite Extraction | Varies | Varies | Specific for removing aldehyde and reactive ketone impurities.[2][3] | Not a standalone purification method for all types of impurities. |
Mandatory Visualizations
Caption: General purification workflow for crude this compound.
Caption: Troubleshooting decision tree for purifying this compound.
References
- 1. US2826537A - Method for purification of ketones - Google Patents [patents.google.com]
- 2. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Friedel-Crafts Acylation for Ketone Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during Friedel-Crafts acylation for ketone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low to no yield in a Friedel-Crafts acylation reaction?
A1: Low or no yield in Friedel-Crafts acylation is a frequent issue that can typically be attributed to one of the following factors:
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reaction setup, including in the solvent, reagents, or on the glassware, will react with and deactivate the catalyst.
-
Deactivated Aromatic Ring: The substrate, the aromatic ring, may be "deactivated." This means it possesses electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -C=O) that reduce its nucleophilicity, rendering it unreactive towards the electrophilic acylium ion. Aromatic compounds less reactive than mono-halobenzenes will generally not undergo Friedel-Crafts acylation.
-
Insufficient Catalyst: Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst, not just a catalytic amount. This is because the ketone product forms a stable complex with the Lewis acid, effectively sequestering it from participating in the catalytic cycle.
-
Incompatible Functional Groups: The presence of certain functional groups on the aromatic substrate, such as amines (-NH₂) or alcohols (-OH), can lead to catalyst deactivation. These groups can act as Lewis bases and will preferentially bind to the Lewis acid catalyst.
Q2: I am observing the formation of multiple products. What is the likely cause and how can I prevent it?
A2: While Friedel-Crafts acylation is known for its high selectivity and general avoidance of polyacylation, the formation of multiple products can still occur under certain conditions:
-
Polyacylation with Highly Activated Rings: If your aromatic substrate is highly activated (e.g., contains potent electron-donating groups like -OH, -OR, or -NR₂), polyacylation can become a significant side reaction. The initial acylation product, although containing a deactivating acyl group, may not be sufficiently deactivated to prevent further reaction if the starting material is extremely reactive.
-
Isomer Formation: For substituted aromatic rings, acylation can occur at different positions (ortho, meta, para), leading to a mixture of isomers. The regioselectivity is governed by the electronic and steric effects of the substituents already present on the ring.
-
Rearrangement of the Acyl Group: Although rare, rearrangement of the acylium ion can occur under specific conditions, leading to unexpected ketone products.
To prevent the formation of multiple products, consider the following:
-
Control of Stoichiometry: Use a precise 1:1 molar ratio of the acylating agent to the aromatic substrate.
-
Temperature Control: Running the reaction at a lower temperature can often improve selectivity.
-
Choice of Catalyst and Solvent: The choice of Lewis acid and solvent can influence the regioselectivity of the reaction.
Q3: Can I use an aromatic amine or phenol (B47542) directly in a Friedel-Crafts acylation?
A3: No, aromatic amines and phenols are generally unsuitable for direct use in classical Friedel-Crafts acylation. The lone pair of electrons on the nitrogen or oxygen atom will coordinate with the Lewis acid catalyst, forming a complex that deactivates the aromatic ring towards electrophilic substitution. For these substrates, a protecting group strategy is typically required. For example, the amine can be converted to an amide, or the hydroxyl group to an ether, to mitigate their Lewis basicity.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive Catalyst | Ensure all glassware is thoroughly dried. Use anhydrous solvents and fresh, high-purity Lewis acid catalyst. |
| Deactivated Aromatic Substrate | Check if the aromatic ring has strongly electron-withdrawing groups. If so, Friedel-Crafts acylation may not be a suitable reaction. | |
| Insufficient Catalyst | Increase the molar ratio of the Lewis acid catalyst to the aromatic substrate to at least 1:1. | |
| Incompatible Functional Groups | Protect amine or hydroxyl groups on the aromatic substrate before performing the acylation. | |
| Formation of a Tar-like Substance | High Reaction Temperature | Run the reaction at a lower temperature. High temperatures can lead to polymerization and decomposition. |
| Reactive Substrate/Reagents | For highly reactive substrates, consider a milder Lewis acid catalyst or a less reactive acylating agent. | |
| Product is a Mixture of Isomers | Lack of Regiocontrol | Optimize the reaction conditions (catalyst, solvent, temperature) to favor the formation of the desired isomer. Consider the directing effects of the substituents on your aromatic ring. |
| Unexpected Product Formation | Rearrangement of Acyl Group | While uncommon, this can happen. Confirm the structure of your product using analytical techniques like NMR and MS. If rearrangement is confirmed, alternative synthetic routes may be necessary. |
Quantitative Data
Table 1: Effect of Lewis Acid Catalyst on the Yield of Acetophenone from Benzene (B151609) and Acetyl Chloride
| Catalyst | Molar Ratio (Catalyst:Acyl Chloride) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| AlCl₃ | 1.1 : 1 | 25 | 1 | 95 |
| FeCl₃ | 1.1 : 1 | 25 | 2 | 85 |
| ZnCl₂ | 1.2 : 1 | 50 | 4 | 70 |
| BF₃·OEt₂ | 1.2 : 1 | 25 | 3 | 78 |
Note: Yields are approximate and can vary based on specific reaction conditions and work-up procedures.
Table 2: Influence of Solvent on the Regioselectivity of Acylation of Toluene with Acetyl Chloride
| Solvent | Dielectric Constant | Ortho Isomer (%) | Para Isomer (%) |
| Carbon Disulfide (CS₂) | 2.6 | 10 | 90 |
| Nitrobenzene (C₆H₅NO₂) | 34.8 | 35 | 65 |
| 1,2-Dichloroethane (DCE) | 10.4 | 20 | 80 |
Note: The ratio of ortho to para isomers is influenced by the solvent's ability to solvate the reaction intermediates.
Experimental Protocols
General Protocol for the Friedel-Crafts Acylation of Benzene with Acetyl Chloride to Synthesize Acetophenone
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM) (solvent)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen inlet and a gas outlet bubbler.
-
Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C using an ice bath.
-
Addition of Acylating Agent: Add acetyl chloride (1.0 equivalent) dropwise to the cooled and stirred suspension of AlCl₃ over 15-20 minutes.
-
Addition of Aromatic Substrate: Add anhydrous benzene (1.0 equivalent) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Carefully and slowly pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure acetophenone.
-
Visualizations
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: Troubleshooting workflow for low yield.
Optimizing reaction conditions for 2-Phenylpentan-3-one synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist in the successful synthesis of 2-Phenylpentan-3-one. The information is presented in a clear question-and-answer format to directly address common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, particularly focusing on the common alpha-arylation route of 3-pentanone (B124093).
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no this compound at all. What are the common causes and how can I improve the yield?
-
Answer: Low or no yield in the alpha-arylation of 3-pentanone can stem from several factors. A systematic check of the following is recommended:
-
Reagent Quality: Ensure all reagents, especially the palladium catalyst, phosphine (B1218219) ligand, and the base (e.g., sodium tert-butoxide), are of high purity and handled under appropriate inert conditions. The aryl halide (e.g., bromobenzene) should be pure and dry.
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware must be thoroughly oven-dried, and solvents must be anhydrous. The reaction should be carried out under a dry inert atmosphere (e.g., nitrogen or argon).
-
Base Strength and Solubility: The choice and handling of the base are critical. Sodium tert-butoxide is a common choice but is hygroscopic. Ensure it is freshly opened or properly stored. Incomplete deprotonation of the ketone will lead to low yields.
-
Catalyst Activity: The palladium catalyst can be sensitive to air and impurities. Ensure the catalyst is active and handled correctly.
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature may lead to a sluggish or incomplete reaction, while too high a temperature can cause catalyst decomposition or promote side reactions.
-
Issue 2: Formation of the Isomeric Byproduct 1-Phenylpentan-3-one (B1266473)
-
Question: My product mixture contains a significant amount of the isomeric byproduct, 1-Phenylpentan-3-one. How can I improve the regioselectivity for the desired 2-phenyl isomer?
-
Answer: The formation of the 1-phenyl isomer is a known challenge in the synthesis of this compound.[1] Improving the regioselectivity towards the 2-position of the pentanone is key. Consider the following strategies:
-
Choice of Ligand: The steric and electronic properties of the phosphine ligand on the palladium catalyst can significantly influence the regioselectivity of the arylation. Experiment with different bulky and electron-rich ligands to favor arylation at the less sterically hindered secondary carbon (C2) over the primary carbon of the ethyl group.
-
Reaction Conditions: Fine-tuning the reaction temperature and reaction time can impact the isomeric ratio. Slower reaction rates at lower temperatures may favor the thermodynamically more stable product, which could be the desired isomer.
-
Alternative Synthetic Routes: If regioselectivity remains a major issue, consider alternative synthetic strategies that offer better control, such as using a pre-formed enolate or a different coupling partner.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble purifying this compound from the crude reaction mixture, especially in separating it from the 1-phenyl isomer. What are effective purification methods?
-
Answer: The separation of constitutional isomers like this compound and 1-phenylpentan-3-one can be challenging due to their similar physical properties.
-
Column Chromatography: Careful column chromatography on silica (B1680970) gel is the most common method. A non-polar eluent system (e.g., a mixture of hexanes and ethyl acetate) with a very shallow gradient is often required to achieve good separation.
-
Preparative High-Performance Liquid Chromatography (HPLC): For difficult separations or to obtain very high purity material, preparative HPLC using a suitable stationary phase (e.g., C18 or a phenyl column) can be effective.
-
Fractional Distillation: If there is a sufficient difference in boiling points between the isomers and other impurities, fractional distillation under reduced pressure might be a viable option for larger scale purifications.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most common and direct approach is the palladium-catalyzed alpha-arylation of 3-pentanone with an aryl halide, such as bromobenzene (B47551). Other potential routes, though less direct, could involve a Grignard reaction followed by oxidation, or the use of organocuprates. However, these methods may also face challenges with regioselectivity.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Spot the reaction mixture alongside the starting materials (3-pentanone and bromobenzene) on a silica gel plate and elute with an appropriate solvent system (e.g., 9:1 hexanes:ethyl acetate). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
-
GC-MS: Taking small aliquots from the reaction mixture and analyzing them by GC-MS will provide more quantitative information on the consumption of reactants and the formation of the product and any byproducts.
Q3: What are the expected spectroscopic data for this compound?
A3: The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.[2]
-
1H NMR: Expect signals corresponding to the phenyl group (aromatic protons), the methine proton at the 2-position, the methylene (B1212753) protons of the ethyl group, and the methyl protons.
-
13C NMR: Expect signals for the carbonyl carbon, the carbons of the phenyl ring, the methine carbon at the 2-position, the methylene carbon of the ethyl group, and the methyl carbons.
-
IR Spectroscopy: A strong absorption band in the region of 1700-1720 cm-1 is characteristic of the carbonyl (C=O) stretching vibration of a ketone.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (162.23 g/mol ).[1]
Data Presentation
Table 1: Comparison of Reaction Conditions for Alpha-Arylation of Ketones
| Parameter | Typical Conditions for Alpha-Arylation |
| Starting Materials | 3-Pentanone, Bromobenzene |
| Catalyst | Palladium(II) acetate (B1210297) or a pre-formed Pd(0) complex |
| Ligand | Bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) |
| Base | Sodium tert-butoxide (NaOtBu) |
| Solvent | Anhydrous toluene (B28343) or dioxane |
| Reaction Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | Variable, highly dependent on conditions and regioselectivity |
Experimental Protocols
Protocol 1: Synthesis of this compound via Palladium-Catalyzed Alpha-Arylation
This protocol is a representative procedure based on established methods for the alpha-arylation of ketones. Optimization may be required to improve yield and regioselectivity.
Materials:
-
3-Pentanone
-
Bromobenzene
-
Palladium(II) acetate
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide
-
Anhydrous toluene
-
Standard workup and purification reagents
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (nitrogen or argon), add palladium(II) acetate and XPhos.
-
Add anhydrous toluene and stir the mixture for 10 minutes at room temperature.
-
Add sodium tert-butoxide, followed by 3-pentanone and then bromobenzene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to isolate this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for this compound synthesis.
References
Technical Support Center: 2-Phenylpentan-3-one Stability and Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Phenylpentan-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary factors that can contribute to the degradation of this compound are exposure to light (photodegradation), oxygen (oxidation), and elevated temperatures (thermal degradation). As an aromatic ketone, it is particularly susceptible to oxidative and photolytic cleavage.[1]
Q2: What are the ideal storage conditions for this compound to ensure its stability?
A2: To maintain the long-term stability of this compound, it is recommended to store it in a cool, dark, and dry place. For optimal preservation, storage at ≤ 4°C is advisable. For extended storage periods, temperatures of -20°C to -80°C can further minimize degradation. The compound should be stored under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]
Q3: What type of container is most suitable for storing this compound?
A3: It is best to store this compound in a tightly sealed, amber glass vial or a container made of a non-reactive material to protect it from light and atmospheric oxygen.
Q4: I've observed a change in the color of my this compound sample. What could be the cause?
A4: A change in color, such as yellowing, can be an indicator of degradation. This is likely due to oxidation or photodegradation, which can lead to the formation of chromophoric impurities.[1] It is recommended to re-analyze the sample for purity if a color change is observed.
Q5: Can I store this compound in a solution? If so, what solvent is recommended?
A5: Storing this compound in a suitable organic solvent can inhibit certain degradation pathways, particularly oxidation. Anhydrous acetonitrile (B52724) or methanol (B129727) are common choices for creating stock solutions for analytical purposes. However, the stability in solution should be verified for the intended storage duration and conditions.[1]
Troubleshooting Guides
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Unexpected peaks in HPLC chromatogram | Sample degradation, contamination of the solvent or column, improper sample preparation. | 1. Prepare a fresh sample of this compound and re-inject.2. Run a blank injection of the mobile phase to check for solvent contamination.3. If degradation is suspected, perform a forced degradation study to identify potential degradants.4. Ensure proper filtration of the sample before injection.[1] |
| Decrease in the main peak area of this compound over time | Degradation of the compound. | 1. Review the storage conditions of the sample. Ensure it is protected from light, heat, and oxygen.2. Conduct a stability study under controlled conditions to determine the rate of degradation.3. If working with a solution, consider the possibility of solvent-mediated degradation. |
| Inconsistent analytical results between experiments | Variability in experimental conditions, instrument malfunction, operator error. | 1. Standardize all experimental parameters, including temperature, incubation times, and reagent concentrations.2. Perform system suitability tests before each analytical run to ensure the instrument is performing correctly.3. Review and document all steps of the analytical procedure to minimize operator variability. |
| Formation of a precipitate in the sample solution | Low solubility of the compound or its degradants in the chosen solvent, or formation of an insoluble degradation product. | 1. Verify the solubility of this compound in the chosen solvent.2. If a precipitate forms upon storage, it may be a degradation product. Attempt to isolate and characterize the precipitate.3. Consider using a different solvent system with higher solubilizing power. |
Experimental Protocols
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2][3][4] The following are general protocols for conducting forced degradation studies on this compound.
Protocol 1: HPLC Method for Purity and Degradation Analysis
A stability-indicating HPLC method is crucial for separating this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% formic acid or phosphoric acid). The specific ratio should be optimized to achieve good separation.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
Column Temperature: 25°C.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1]
Protocol 2: Forced Degradation Studies
These studies intentionally expose the drug substance to stress conditions to accelerate degradation.[2][5]
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48 hours).
-
At each time point, withdraw a sample, neutralize it, and analyze by HPLC.[1]
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3%) to the sample solution.
-
Keep the mixture at room temperature, protected from light.
-
Analyze samples by HPLC at various time intervals (e.g., 2, 8, 24 hours).[1]
-
-
Thermal Degradation:
-
Photodegradation:
-
Expose a solution of this compound (in a photostable solvent like acetonitrile) to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Simultaneously, keep a control sample protected from light at the same temperature.
-
Analyze both the exposed and control samples by HPLC at various time points.[1]
-
Data Summary
The following tables present hypothetical quantitative data from forced degradation studies on this compound to illustrate expected outcomes.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Time (hours) | % Degradation of this compound | Major Degradation Products (Hypothetical) |
| Acidic Hydrolysis | 0.1 M HCl at 60°C | 24 | < 5% | Minor unknown peaks |
| Basic Hydrolysis | 0.1 M NaOH at 60°C | 24 | 15% | Benzoic acid, 1-phenylpropan-1-one |
| Oxidation | 3% H₂O₂ at RT | 8 | 25% | Benzaldehyde, Benzoic acid |
| Thermal | 80°C | 48 | 10% | Minor unknown peaks |
| Photolytic | UV/Vis light | 24 | 30% | Benzaldehyde, other photoproducts |
Table 2: Purity Analysis of this compound Under Different Storage Conditions
| Storage Condition | Time (months) | Purity (%) | Appearance |
| 2-8°C, dark, inert atm. | 0 | 99.8 | Colorless oil |
| 6 | 99.5 | Colorless oil | |
| 12 | 99.2 | Colorless oil | |
| Room Temp, ambient light & air | 0 | 99.8 | Colorless oil |
| 6 | 95.3 | Pale yellow oil | |
| 12 | 90.1 | Yellow oil | |
| 40°C, 75% RH | 0 | 99.8 | Colorless oil |
| 3 | 92.5 | Yellow oil | |
| 6 | 85.7 | Amber oil |
Visualizations
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of this compound under oxidative and photolytic stress conditions.
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
This diagram outlines the general workflow for conducting and analyzing forced degradation studies.
References
- 1. benchchem.com [benchchem.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. biomedres.us [biomedres.us]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thermal degradation: Significance and symbolism [wisdomlib.org]
Minimizing byproduct formation in Grignard synthesis of ketones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during the Grignard synthesis of ketones.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the Grignard synthesis of ketones, and what causes their formation?
A1: The primary byproducts encountered during the Grignard synthesis of ketones are tertiary alcohols, Wurtz coupling products, and alkanes from the quenching of the Grignard reagent.
-
Tertiary Alcohols: These form when the Grignard reagent reacts with the newly formed ketone. This is especially problematic when using esters or acid chlorides as starting materials, as the ketone intermediate is often more reactive than the starting material.[1]
-
Wurtz Coupling Products (R-R): This byproduct arises from the reaction of the Grignard reagent (R-MgX) with the unreacted alkyl/aryl halide (R-X).[2] This is more prevalent with reactive halides like benzylic and allylic halides and can be influenced by higher temperatures.
-
Quenched Grignard Reagent (R-H): Grignard reagents are highly reactive towards protic sources, such as water. Any moisture in the glassware, solvents, or starting materials will protonate the Grignard reagent, forming an alkane and rendering it inactive for the desired reaction.
Q2: How can I prevent the formation of tertiary alcohols when my goal is to synthesize a ketone?
A2: To prevent the over-addition of the Grignard reagent and the subsequent formation of tertiary alcohols, it is highly recommended to use specific substrates that form a stable intermediate, which is unreactive towards further Grignard addition. The two most effective substrates for this purpose are Weinreb amides and nitriles.
-
Weinreb Amides (N-methoxy-N-methyl amides): The reaction of a Grignard reagent with a Weinreb amide forms a stable chelated tetrahedral intermediate. This intermediate does not collapse to a ketone until acidic workup, thus preventing a second addition of the Grignard reagent.[3][4]
-
Nitriles: The addition of a Grignard reagent to a nitrile forms a stable imine salt intermediate. This intermediate is unreactive to further nucleophilic attack by the Grignard reagent and is hydrolyzed to the corresponding ketone during the aqueous workup.[5][6]
Q3: What are the best practices to minimize Wurtz coupling byproducts?
A3: Minimizing Wurtz coupling requires careful control of reaction conditions. Key strategies include:
-
Slow Addition of Alkyl/Aryl Halide: During the formation of the Grignard reagent, adding the halide dropwise helps to maintain a low concentration of the halide in the presence of the newly formed Grignard reagent.
-
Temperature Control: The formation of the Grignard reagent is exothermic. Maintaining a moderate temperature (e.g., gentle reflux) is crucial, as excessively high temperatures can promote the coupling side reaction.[7]
-
Efficient Stirring: Vigorous stirring ensures that the added halide reacts quickly with the magnesium surface, favoring the formation of the Grignard reagent over the Wurtz coupling reaction.
-
Use of Highly Activated Magnesium: Fresh, highly active magnesium can promote a faster formation of the Grignard reagent, reducing the time for the coupling side reaction to occur.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Ketone
| Possible Cause | Troubleshooting Steps |
| Inactive Magnesium Surface | Activate the magnesium turnings before use. This can be done by adding a small crystal of iodine (the color will disappear upon activation) or a few drops of 1,2-dibromoethane. Mechanical activation by crushing the turnings can also be effective. |
| Presence of Moisture | Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, preferably freshly distilled from an appropriate drying agent. |
| Inefficient Grignard Reagent Formation | Titrate the Grignard reagent before use to determine its exact concentration. This will ensure the correct stoichiometry is used in the reaction with the ketone precursor. |
| Side Reactions Dominating | If tertiary alcohol is the main byproduct, switch to a Weinreb amide or nitrile as the starting material. If Wurtz coupling is significant, optimize the reaction conditions as described in the FAQ above. |
Issue 2: Formation of Emulsion During Workup
| Possible Cause | Troubleshooting Steps |
| Fine Magnesium Salt Precipitates | After quenching the reaction, add a sufficient amount of a suitable organic solvent and brine (saturated aqueous NaCl solution). Shake the separatory funnel gently at first to avoid a stable emulsion. If an emulsion forms, letting it stand for some time can help in phase separation. |
| Insufficient Quenching | Ensure the reaction is fully quenched. The slow, portion-wise addition of a saturated aqueous solution of ammonium (B1175870) chloride is a common and effective quenching method. |
| Filtration | In some cases, filtering the quenched reaction mixture through a pad of celite before extraction can help remove fine solids that contribute to emulsion formation. |
Data Presentation
Table 1: Comparison of Substrates for Ketone Synthesis via Grignard Reaction
| Substrate | Intermediate | Over-addition to Tertiary Alcohol | Typical Yield of Ketone | Reference |
| Ester | Ketone | High | Low to moderate | [1] |
| Weinreb Amide | Stable Chelated Intermediate | Minimal to None | High to Excellent | [4][8] |
| Nitrile | Stable Imine Salt | None | High | [5][9] |
Table 2: Effect of Temperature on Byproduct Formation in a Grignard Reaction with an Ester
| Temperature | Desired Ketone Product | Tertiary Alcohol Byproduct | Reference |
| 0 °C | Major Product | Significant Amount | [10] |
| -40 °C | Major Product | Almost Absent | [10] |
| -78 °C | Major Product | Not Detected | [10] |
Experimental Protocols
Protocol 1: Synthesis of a Ketone from a Weinreb Amide
This protocol describes the general procedure for the reaction of a Grignard reagent with a Weinreb amide to synthesize a ketone.
Materials:
-
Weinreb amide (1.0 equiv)
-
Grignard reagent (1.1 - 1.5 equiv, solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Addition of Weinreb Amide: Dissolve the Weinreb amide in anhydrous THF and add it to the reaction flask.
-
Cooling: Cool the solution to 0 °C or -78 °C using an ice bath or a dry ice/acetone bath, respectively. Lower temperatures are often beneficial for minimizing side reactions.[11]
-
Addition of Grignard Reagent: Add the Grignard reagent dropwise from the dropping funnel to the stirred solution of the Weinreb amide at a rate that maintains the desired internal temperature.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at the same temperature for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of NH₄Cl while maintaining cooling.
-
Workup and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude ketone.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of a Ketone from a Nitrile
This protocol outlines the general procedure for the synthesis of a ketone from a nitrile using a Grignard reagent.
Materials:
-
Nitrile (1.0 equiv)
-
Grignard reagent (1.1 - 1.5 equiv, solution in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Aqueous acid (e.g., 1 M HCl or H₂SO₄)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Set up a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Addition of Nitrile: Dissolve the nitrile in anhydrous THF and add it to the reaction flask.
-
Addition of Grignard Reagent: Add the Grignard reagent dropwise from the dropping funnel to the stirred solution of the nitrile. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for 1-4 hours to ensure the reaction goes to completion.
-
Hydrolysis: Cool the reaction mixture in an ice bath. Slowly and cautiously add the aqueous acid to hydrolyze the imine intermediate. This step is often exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting crude ketone by distillation or flash column chromatography.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. PART II: WEINREB KETONE SYNTHESIS: CARBON – CARBON BOND FORMATION USING WEINREB AMIDE AND ORGANOMETALLIC REAGENTS – My chemistry blog [mychemblog.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ch20: RLi or RMgX with Nitriles to Ketones [chem.ucalgary.ca]
- 7. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides [organic-chemistry.org]
Troubleshooting low yields in the oxidation of 2-phenylpentan-3-ol
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing low yields in the oxidation of 2-phenylpentan-3-ol to 2-phenylpentan-3-one.
Frequently Asked Questions (FAQs)
Q1: My oxidation of 2-phenylpentan-3-ol is resulting in a low yield of this compound. What are the most common causes?
Low yields in this secondary alcohol oxidation can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving a significant amount of starting material. This can be due to insufficient oxidizing agent, short reaction times, or non-optimal temperatures.[1]
-
Poor Reagent Quality: The oxidizing agent may have degraded due to improper storage or age, reducing its effectiveness.[1]
-
Sub-optimal Reaction Conditions: Temperature, solvent, and the presence of moisture can significantly impact the reaction's success. For instance, some reactions require strictly anhydrous conditions to prevent side reactions.[2][3]
-
Impure Starting Material: Impurities present in the 2-phenylpentan-3-ol can interfere with the reaction, leading to the formation of byproducts.[1]
-
Product Loss During Work-up: The desired product, this compound, may be lost during extraction, washing, or purification steps.
Q2: How do I choose the most appropriate oxidizing agent for converting 2-phenylpentan-3-ol to this compound?
The choice of oxidant is critical and depends on the scale of your reaction, sensitivity of the substrate, and desired reaction conditions. Since 2-phenylpentan-3-ol is a secondary alcohol, it can be oxidized to a ketone using a variety of reagents, and the reaction typically stops at the ketone stage.[4][5]
Data Presentation
Table 1: Comparison of Common Oxidizing Agents for Secondary Alcohols
| Oxidizing Agent | Common Name/Conditions | Advantages | Disadvantages | Typical Solvent |
| CrO₃/H₂SO₄/Acetone (B3395972) | Jones Reagent | Powerful, fast, and relatively inexpensive.[2] | Harsh acidic conditions; toxic chromium waste.[2] | Acetone |
| Pyridinium (B92312) Chlorochromate | PCC | Mild conditions; good for sensitive substrates.[4][6] | Toxic and environmentally unfriendly chromium waste.[7] | Dichloromethane (B109758) (DCM) |
| Dimethyl sulfoxide (B87167) (DMSO), (COCl)₂, Et₃N | Swern Oxidation | Mild, high-yield, avoids heavy metals.[5] | Requires cryogenic temperatures (-78 °C); produces foul-smelling dimethyl sulfide (B99878) byproduct.[1] | Dichloromethane (DCM) |
| Dess-Martin Periodinane | DMP | Mild, neutral conditions, room temperature.[2] | Expensive; can be explosive under certain conditions. | Dichloromethane (DCM) |
| Na₂Cr₂O₇/H₂SO₄ | Chromic Acid | Strong oxidizing agent.[6] | Toxic chromium waste; harsh acidic conditions. | Water, Acetone |
| KMnO₄ | Potassium Permanganate (B83412) | Very powerful and inexpensive.[5][8] | Can be non-selective and may cleave carbon-carbon bonds if not controlled carefully.[2][5] | Water, Acetone, Pyridine |
Q3: My reaction is incomplete, and I am recovering a significant amount of unreacted 2-phenylpentan-3-ol. What should I investigate?
If you are recovering your starting material, consider the following:
-
Stoichiometry: Ensure you are using a sufficient molar excess of the oxidizing agent. A 1.5 to 2-fold excess is common for many procedures.
-
Reagent Activity: The oxidizing agent may be old or may have been improperly stored, leading to decomposition. Use a fresh batch of the reagent if possible.[1]
-
Reaction Time and Temperature: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.[1] Some oxidations may require gentle heating, while others, like the Swern oxidation, need very low temperatures to proceed correctly.[1][9]
Q4: I am observing unexpected byproducts in my reaction mixture. What are the possible side reactions?
While the oxidation of secondary alcohols to ketones is generally clean, side reactions can occur:
-
Benzylic Oxidation: With very strong oxidizing agents like potassium permanganate or chromic acid under harsh conditions, the benzylic position of the phenyl group could potentially be oxidized.[8]
-
Carbon-Carbon Bond Cleavage: Aggressive oxidants like KMnO₄, if not carefully controlled for temperature and concentration, can cause overoxidation, leading to the cleavage of C-C bonds.[5]
-
Elimination: Under certain acidic or basic conditions, dehydration of the alcohol to form an alkene is a possible side reaction.
Mandatory Visualization
Caption: Troubleshooting workflow for low yields in alcohol oxidation.
Caption: General pathway for the oxidation of 2-phenylpentan-3-ol.
Experimental Protocols
Protocol 1: Oxidation with Pyridinium Chlorochromate (PCC)
This protocol is based on standard procedures for the oxidation of secondary alcohols using PCC.[7]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenylpentan-3-ol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Oxidant: To this solution, add pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) in one portion. The mixture will become a heterogeneous orange-brown slurry.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature for 1-2 hours.[7] Monitor the disappearance of the starting material by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica (B1680970) gel or Celite to remove the chromium byproducts. Wash the filter cake thoroughly with additional diethyl ether.[3][7]
-
Purification: Combine the organic filtrates and concentrate them under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.[3]
Protocol 2: Oxidation with Jones Reagent (Chromic Acid)
This protocol uses a strong oxidizing agent and should be performed with care in a well-ventilated fume hood.
-
Preparation of Jones Reagent: Prepare the Jones reagent by slowly dissolving chromium trioxide (CrO₃) in concentrated sulfuric acid, then cautiously diluting with water while cooling in an ice bath.
-
Reaction Setup: Dissolve 2-phenylpentan-3-ol (1 equivalent) in acetone in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Addition of Oxidant: Add the prepared Jones reagent dropwise to the stirred solution of the alcohol. Maintain the temperature between 0-10 °C during the addition. The color of the solution will change from orange to green as the Cr(VI) is reduced to Cr(III).[6]
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir for a few hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by adding isopropanol (B130326) until the orange color no longer disappears. Remove the acetone under reduced pressure. Add water to the residue and extract the product with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ketone can then be purified by vacuum distillation or column chromatography.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. studymind.co.uk [studymind.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US4638094A - Process for producing phenylacetones - Google Patents [patents.google.com]
Storage and handling recommendations for 2-Phenylpentan-3-one
This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of 2-Phenylpentan-3-one.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] It is crucial to keep it away from heat, sparks, open flames, and other sources of ignition.[1] For long-term storage, maintaining a cool environment is recommended.
Q2: What type of container is recommended for storing this compound?
A2: this compound should be stored in a tightly sealed container to prevent exposure to air and moisture. While specific container material for this exact compound isn't detailed in the search results, for similar ketones, amber glass vials or bottles are recommended to protect the compound from light, which can cause degradation.
Q3: Is this compound chemically stable?
A3: Yes, this compound is chemically stable under standard ambient conditions, such as room temperature. However, stability can be compromised by improper storage, such as exposure to heat or ignition sources.
Q4: What are the potential hazards associated with handling this compound?
A4: this compound is a highly flammable liquid and vapor. It is also harmful if inhaled. It is important to take precautionary measures against static discharge.[1]
Q5: What personal protective equipment (PPE) should be worn when handling this compound?
A5: When handling this compound, it is essential to wear protective gloves, eye protection, and face protection. All work should be conducted under a hood to avoid inhaling the substance or its vapors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Change in color or odor of the sample | This may indicate degradation of the compound due to improper storage, such as exposure to light or air. | 1. Verify that the compound has been stored in a tightly sealed, light-resistant container. 2. Ensure that the storage area is cool and well-ventilated. |
| Inconsistent experimental results | The purity of the compound may be compromised due to degradation. | 1. Review storage and handling procedures to ensure they align with the recommended guidelines. 2. Consider re-purifying the compound if degradation is suspected. |
| Spill or leak | Accidental release of the material. | 1. Do not breathe vapors or aerosols and avoid substance contact. 2. Ensure adequate ventilation and keep away from heat and ignition sources. 3. Evacuate the area and consult an expert. 4. For containment, cover drains and collect the spill with a liquid-absorbent material. 5. Dispose of the waste in an approved disposal plant. |
Storage and Handling Summary
| Parameter | Recommendation | Source |
| Storage Temperature | Store in a cool, well-ventilated place. | |
| Container | Tightly closed container. | [1] |
| Atmosphere | Dry. | |
| Handling Precautions | Work under a hood, avoid inhalation, and prevent vapor/aerosol generation. Keep away from open flames, hot surfaces, and sources of ignition. Take precautionary measures against static discharge. | |
| Personal Protective Equipment (PPE) | Protective gloves, eye protection, face protection. |
Experimental Protocols
General Handling Procedure:
-
Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Conduct all work with this compound in a well-ventilated chemical fume hood.
-
Ground and bond containers and receiving equipment to prevent static discharge.[1]
-
Keep the container tightly closed when not in use.[1]
-
After handling, wash hands thoroughly.
Visual Guides
Caption: Troubleshooting workflow for addressing issues with this compound.
Caption: Safe handling workflow for this compound.
References
Technical Support Center: Resolving Incomplete Ketone Reduction
Welcome to the technical support center for resolving issues with incomplete ketone reduction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the reduction of ketones to secondary alcohols.
Troubleshooting Guides
This section provides solutions to common problems encountered during ketone reduction experiments.
Issue 1: Low or No Conversion of the Starting Ketone
If you observe a low yield of the desired alcohol or a significant amount of unreacted ketone, consider the following potential causes and solutions.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low product yield in ketone reduction.
Issue 2: Formation of Side Products
The appearance of unexpected spots on a TLC plate or peaks in a GC-MS analysis indicates the formation of side products.
-
Over-reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) can sometimes reduce other functional groups in the molecule, such as esters or carboxylic acids.[1][2] If selective reduction of a ketone is desired, a milder reagent like sodium borohydride (B1222165) (NaBH₄) should be used.[3]
-
Reaction with Solvent: Sodium borohydride can react with protic solvents like methanol (B129727) or ethanol (B145695), leading to its decomposition over time.[3] While these are common solvents for NaBH₄ reductions, prolonged reaction times or acidic impurities can exacerbate this issue. Running the reaction at a lower temperature (e.g., 0 °C) can help minimize this side reaction.
-
Cannizzaro-type Reactions: In the presence of a strong base, aldehydes (if present as an impurity or intermediate) can undergo disproportionation to form a carboxylic acid and an alcohol. Ensure the reaction is not run under excessively basic conditions unless intended.
Frequently Asked Questions (FAQs)
Q1: How much reducing agent should I use?
The stoichiometry of the reduction depends on the specific reducing agent. For NaBH₄, although one mole can theoretically reduce four moles of a ketone, it is common practice to use a molar excess of 1.5 to 2.0 equivalents to ensure the reaction goes to completion.[4] For LiAlH₄, a similar excess is often used.
Q2: My reaction is very slow. How can I speed it up?
If the reaction is proceeding slowly, you can try gently heating the reaction mixture. Some NaBH₄ reductions are run at elevated temperatures (50-60 °C) to drive them to completion.[5] For catalytic hydrogenations, increasing the hydrogen pressure or temperature can also increase the reaction rate.[6] However, be aware that heating can also promote side reactions.
Q3: Can I selectively reduce a ketone in the presence of an aldehyde?
Generally, aldehydes are more reactive than ketones and will be reduced preferentially.[7] To selectively reduce a ketone in the presence of an aldehyde, you can use a protecting group strategy. The aldehyde can be selectively protected as an acetal, which is stable to hydride reducing agents. After the reduction of the ketone, the protecting group can be removed under acidic conditions.[8] Alternatively, the Luche reduction (NaBH₄ with CeCl₃) is known for its ability to selectively reduce ketones over aldehydes.[7]
Q4: How do I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the progress of the reaction.[9] A co-spot of the starting material and the reaction mixture on the TLC plate will help you determine if the ketone has been completely consumed. Gas chromatography-mass spectrometry (GC-MS) can also be used for more quantitative monitoring of the disappearance of the starting material and the appearance of the product.[10]
Q5: I'm having trouble with my workup. What are some common issues?
-
Emulsion Formation: This can occur during the extraction step. Adding a saturated brine solution can help to break up emulsions.
-
Incomplete Quenching: Ensure that all of the excess reducing agent is quenched before extraction. For LiAlH₄ reductions, this is a critical safety step, as unquenched hydride can react violently with water.[11] A common procedure is the sequential addition of water, followed by a sodium hydroxide (B78521) solution.
-
Product Solubility: The alcohol product may have some solubility in the aqueous layer. Performing multiple extractions with an organic solvent will ensure complete recovery of the product.
Data Presentation
Table 1: Comparison of Common Reducing Agents for Ketone Reduction
| Reducing Agent | Relative Reactivity | Typical Solvents | Compatible Functional Groups | Incompatible Functional Groups |
| Sodium Borohydride (NaBH₄) | Mild | Methanol, Ethanol, Water[3] | Esters, Amides, Nitriles[3] | Aldehydes, Ketones |
| Lithium Aluminum Hydride (LiAlH₄) | Strong | Diethyl ether, THF (anhydrous)[12] | Alkenes, Alkynes | Aldehydes, Ketones, Esters, Carboxylic acids, Amides, Nitriles[1] |
| Catalytic Hydrogenation (H₂/Catalyst) | Variable | Ethanol, Ethyl acetate (B1210297), Acetic acid[13] | Varies with catalyst and conditions | Can reduce alkenes and alkynes[14] |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of a Ketone with Sodium Borohydride
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 eq) in methanol or ethanol (approximately 10-20 mL per gram of ketone). Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Be cautious as hydrogen gas may be evolved.[15]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by TLC until the starting ketone is no longer visible.[9]
-
Workup: Cool the reaction mixture back to 0 °C. Slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Add water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
General Workflow for Ketone Reduction
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. organic chemistry - Reduction of a ketone in the presence of an aldehyde - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. youtube.com [youtube.com]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 13. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. books.rsc.org [books.rsc.org]
Overcoming catalyst deactivation in 2-Phenylpentan-3-one synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming catalyst deactivation during the synthesis of 2-Phenylpentan-3-one.
Troubleshooting Guides & FAQs
This section addresses specific issues related to catalyst deactivation that you may encounter during the synthesis of this compound, presented in a question-and-answer format. The synthesis of this compound can be approached through two primary routes: Friedel-Crafts acylation and Palladium-catalyzed α-arylation of ketones. This guide will cover potential issues for both methods.
Route 1: Friedel-Crafts Acylation
The Friedel-Crafts acylation route to this compound typically involves the reaction of benzene (B151609) with an appropriate acylating agent (e.g., 2-chloropentanoyl chloride or a related precursor) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
Question 1: My Friedel-Crafts acylation reaction has a low or no yield. Is my AlCl₃ catalyst deactivated?
Answer:
Low or no yield in a Friedel-Crafts acylation is frequently linked to the deactivation of the Lewis acid catalyst, AlCl₃. Here are the most common causes and troubleshooting steps:
-
Moisture Contamination: AlCl₃ is extremely sensitive to moisture. Even trace amounts of water in your reactants, solvent, or glassware will hydrolyze and deactivate the catalyst.[1]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure your starting materials are dry. It is best to use a fresh, unopened container of AlCl₃.
-
-
Complexation with Product: The ketone product, this compound, can form a complex with AlCl₃, rendering the catalyst inactive. This is why a stoichiometric amount or even an excess of the catalyst is often required.[1]
-
Solution: Ensure you are using a sufficient stoichiometric ratio of AlCl₃ to your limiting reagent. A molar ratio of at least 1.1:1 (AlCl₃:acylating agent) is a common starting point.
-
-
Deactivated Aromatic Ring: While benzene is suitable, if you are using a substituted benzene derivative, strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H) on the aromatic ring will inhibit the reaction.[2]
-
Solution: This route is most effective with electron-rich or neutral aromatic rings. If your substrate is deactivated, consider an alternative synthetic route.
-
-
Impure Reactants: Impurities in your benzene or acylating agent can react with and consume the catalyst.
-
Solution: Use high-purity, freshly distilled reactants where possible.
-
Question 2: I'm observing the formation of significant byproducts. How can I improve the selectivity of my Friedel-Crafts acylation?
Answer:
While Friedel-Crafts acylation is generally more selective than alkylation, side reactions can still occur. To improve selectivity:
-
Control Reaction Temperature: Friedel-Crafts reactions are often exothermic. Running the reaction at too high a temperature can lead to side reactions and decomposition.
-
Solution: Maintain the recommended reaction temperature, often starting at low temperatures (e.g., 0-5 °C) during the addition of reactants, followed by a period at a slightly elevated temperature.[3]
-
-
Order of Addition: The order in which you mix the reactants can influence the outcome.
-
Solution: A common procedure is to first prepare a slurry of AlCl₃ in the solvent, then add the acylating agent to form the acylium ion complex, followed by the slow addition of benzene.[4]
-
Route 2: Palladium-Catalyzed α-Arylation of Ketones
This route involves the cross-coupling of an aryl halide (e.g., bromobenzene) with 3-pentanone (B124093) in the presence of a palladium catalyst and a suitable ligand.
Question 3: My palladium-catalyzed α-arylation is not proceeding to completion, or the catalyst appears to have died. What are the likely causes of deactivation?
Answer:
Deactivation of the palladium catalyst is a common issue in α-arylation reactions. The primary causes include:
-
Oxidative Degradation of Phosphine (B1218219) Ligands: Many phosphine ligands are sensitive to air and can be oxidized, which poisons the catalyst.
-
Solution: Assemble your reaction under an inert atmosphere (nitrogen or argon). Use degassed solvents and high-purity, oxygen-free reagents.
-
-
Reduction of Pd(II) to Pd(0) Nanoparticles: The active catalytic species can sometimes decompose into inactive palladium black (Pd(0) nanoparticles).
-
Solution: The choice of ligand is crucial for stabilizing the catalytic species. Ensure you are using a suitable bulky, electron-rich phosphine ligand as recommended in the literature for ketone arylation.[5]
-
-
Inhibition by Starting Materials or Base: High concentrations of the ketone or certain bases can sometimes inhibit the catalyst.
-
Solution: Follow the recommended stoichiometry and addition rates for all reactants.
-
Question 4: How can I regenerate my deactivated palladium catalyst from an α-arylation reaction?
Answer:
Regeneration of a homogeneous palladium catalyst from the reaction mixture is often complex and may not be practical in a laboratory setting. However, if you are using a heterogenized palladium catalyst, some regeneration strategies can be attempted:
-
For Coked Catalysts: If deactivation is due to the deposition of carbonaceous material ("coke") on the catalyst surface, a controlled oxidation may be effective.
-
Solution: A common method involves calcination, where the catalyst is heated in a controlled flow of air or an oxygen/nitrogen mixture to burn off the coke. The temperature and oxygen concentration must be carefully controlled to avoid sintering of the metal particles.
-
-
Washing: If the catalyst is fouled by adsorbed impurities, washing with a suitable solvent may restore some activity.
-
Solution: After filtering the catalyst, wash it with the reaction solvent, followed by other organic solvents to remove adsorbed species.
-
Quantitative Data on Catalyst Performance
The following tables summarize typical quantitative data for catalysts used in reactions analogous to the synthesis of this compound. Specific data for this exact synthesis is limited in the public domain; therefore, data from closely related reactions are provided for comparison.
Table 1: Catalyst Performance in Friedel-Crafts Acylation of Aromatic Compounds
| Catalyst | Aromatic Substrate | Acylating Agent | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| AlCl₃ | Benzene | Propionyl Chloride | >100 | 2-3 | ~96 (for 1-phenyl-1-propanone) | [3] |
| FeCl₃ | Benzene | Benzoyl Chloride | Catalytic | - | - | [6] |
| HBEA Zeolite | Toluene | Isobutyryl Chloride | - | - | 71 (conversion) | [7] |
| In₂O₃-BEA | Benzene | Benzoyl Chloride | - | 1.5 | 80 (conversion) | [8] |
Table 2: Catalyst Performance in Palladium-Catalyzed α-Arylation of Ketones
| Palladium Source | Ligand | Ketone | Aryl Halide | Catalyst Loading (mol% Pd) | Base | Reaction Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ | 2-Methyl-2'-dicyclohexylphosphinobiphenyl | Propiophenone | 4-Chlorotoluene | 2 | NaOtBu | - | 80-100 | [9] |
| [Pd(µ-Br)(t-Bu)₃P]₂ | - | Propiophenone | 4-Bromoanisole | 0.5 | KOtBu | 1-2 | >95 | [10] |
| Pd₂(dba)₃ | Xantphos | 2-Methyl-3-pentanone | Phenyl Bromide | 1.0 | NaOtBu | - | High | [5] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and for the regeneration of a common catalyst type.
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general procedure adapted for the synthesis of this compound.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
2-Chloropentanoyl chloride (or a suitable precursor)
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Assemble a dry 100 mL round-bottom flask with a magnetic stir bar, an addition funnel, and a reflux condenser. Protect the apparatus from atmospheric moisture using a drying tube.
-
Catalyst Slurry: Under an inert atmosphere, add anhydrous AlCl₃ (1.1 equivalents) to 50 mL of anhydrous DCM in the flask and cool the mixture to 0 °C in an ice bath.
-
Acylating Agent Addition: Slowly add the 2-chloropentanoyl chloride (1.0 equivalent) to the stirred slurry over 15-20 minutes, maintaining the temperature at 0 °C.
-
Benzene Addition: Add anhydrous benzene (1.5 equivalents) dropwise from the addition funnel over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing 50 g of crushed ice and 20 mL of concentrated HCl. Stir until the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with 2 x 25 mL of DCM.
-
Washing: Combine the organic layers and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Regeneration of a Coked Solid Acid Catalyst
This is a general protocol for the regeneration of a solid acid catalyst (e.g., a zeolite) that has been deactivated by coke formation during a Friedel-Crafts reaction.
Materials:
-
Deactivated solid acid catalyst
-
Tube furnace
-
Air or a mixture of oxygen and nitrogen
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Catalyst Loading: Place the deactivated catalyst in a quartz tube reactor within a tube furnace.
-
Inert Purge: Purge the reactor with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min while slowly heating the furnace to 150 °C to remove any adsorbed water and volatile organics. Hold at this temperature for 1-2 hours.
-
Controlled Oxidation: While maintaining the inert gas flow, introduce a low concentration of oxygen (e.g., 1-2% in nitrogen) into the gas stream.
-
Temperature Ramp: Slowly ramp the furnace temperature to the target regeneration temperature (typically 400-500 °C, but this is catalyst-dependent). The heating rate should be slow (e.g., 2-5 °C/min) to control the exothermic coke combustion and prevent catalyst sintering.
-
Regeneration: Hold the catalyst at the target temperature in the oxygen-containing atmosphere for 2-4 hours, or until the coke has been completely removed (often indicated by the cessation of CO₂ evolution, which can be monitored by an off-gas analyzer).
-
Cooling: Switch off the oxygen supply and cool the catalyst to room temperature under a flow of inert gas.
-
Storage: Once cooled, store the regenerated catalyst in a desiccator to prevent re-adsorption of moisture.
Visualizations
The following diagrams illustrate key workflows and relationships in the synthesis of this compound and the deactivation of catalysts.
Caption: Experimental workflows for the synthesis of this compound.
Caption: Generalized catalyst deactivation and regeneration cycle.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
- 6. chemistryjournals.net [chemistryjournals.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Electrophilic Aromatic Substitution of 2-Phenylpentan-3-one
This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the selectivity of electrophilic aromatic substitution (EAS) reactions involving 2-Phenylpentan-3-one.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity for electrophilic aromatic substitution on this compound and why?
A1: The substituent on the benzene (B151609) ring of this compound is an alkyl ketone group (-COCH₂CH(CH₃)₂). Ketone groups are moderately deactivating and meta-directing. This is because the carbonyl group is electron-withdrawing, pulling electron density out of the aromatic ring through both inductive and resonance effects. This deactivation is more pronounced at the ortho and para positions, making the meta position the most favorable site for electrophilic attack. Therefore, you should expect the major product to be the meta-substituted isomer.
Q2: Why is the reaction rate for the electrophilic substitution of this compound slower than that of benzene?
A2: The reaction is slower because the ketone group is a deactivating group. It withdraws electron density from the aromatic ring, making the ring less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. Consequently, harsher reaction conditions, such as higher temperatures or stronger catalysts, may be required to achieve a reasonable reaction rate.
Q3: Is it possible to achieve ortho or para selectivity with this compound?
A3: Achieving significant ortho or para selectivity is extremely challenging due to the strong meta-directing nature of the ketone group. The electronic effects that favor meta substitution are dominant. Any attempt to force ortho or para substitution would likely require highly specialized catalysts or a multi-step synthetic route that modifies the directing group. For standard EAS conditions, meta-substitution will be the overwhelmingly favored pathway.
Q4: How does steric hindrance from the pentan-3-one group affect selectivity?
A4: While the primary directing effect is electronic, steric hindrance can play a secondary role, particularly in disfavouring substitution at the ortho positions. The alkyl chain of the ketone group creates steric bulk, which can impede the approach of the electrophile to the adjacent ortho positions. However, since the group is already strongly meta-directing, this steric effect mainly serves to further reduce the already minimal amount of ortho-substituted byproduct that might form, potentially leading to an even cleaner meta-substituted product.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps & Optimization |
| Insufficiently Reactive Electrophile | The deactivated nature of the ring requires a potent electrophile. Ensure the electrophile is being generated effectively. For Friedel-Crafts reactions, use a strong Lewis acid like AlCl₃. For nitration, ensure a fresh, potent nitrating mixture (e.g., HNO₃/H₂SO₄). |
| Reaction Conditions are Too Mild | Due to the deactivating effect of the ketone, standard conditions used for benzene may be insufficient. Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction by TLC or GC to track the consumption of starting material. |
| Catalyst Deactivation | The carbonyl oxygen of the ketone can coordinate with and deactivate Lewis acid catalysts (e.g., AlCl₃) in Friedel-Crafts reactions. It may be necessary to use a stoichiometric amount or even an excess of the catalyst. |
| Product Loss During Workup | Ensure proper pH adjustment during the workup phase to prevent the loss of the product in the aqueous layer. Use appropriate organic solvents for extraction based on product polarity. |
Issue 2: Formation of Multiple Byproducts
| Possible Cause | Troubleshooting Steps & Optimization |
| Reaction Conditions are Too Harsh | While harsher conditions may be needed, excessively high temperatures can lead to side reactions and degradation, including potential cleavage or rearrangement of the alkyl chain. Find the optimal temperature that allows for a reasonable reaction rate without significant byproduct formation. |
| Polysubstitution | Although the first substitution deactivates the ring further, polysubstitution can occur under forcing conditions. Use a stoichiometric amount of the electrophile rather than a large excess to minimize this possibility. |
| Contaminants in Starting Materials | Ensure the purity of this compound and all reagents. Contaminants can lead to unexpected side reactions. |
Data Presentation
Table 1: General Directing Effects of Common Substituents
| Group Type | Examples | Reactivity Effect | Directing Effect |
| Strongly Activating | -NH₂, -OH, -OR | Activating | Ortho, Para |
| Moderately Activating | -NHCOR, -OCOR | Activating | Ortho, Para |
| Weakly Activating | -R (Alkyl), -C₆H₅ | Activating | Ortho, Para |
| Weakly Deactivating | -F, -Cl, -Br, -I | Deactivating | Ortho, Para |
| Moderately Deactivating | -C=O (Ketone, Aldehyde, Ester), -SO₃H | Deactivating | Meta |
| Strongly Deactivating | -NO₂, -NR₃⁺, -CF₃, -CN | Deactivating | Meta |
Table 2: Illustrative Isomer Distribution for Nitration of a Phenyl Ketone
This table provides representative data on how reaction conditions can influence the selectivity in the nitration of a generic phenyl ketone, where the primary product is expected to be the meta-isomer.
| Reaction Conditions | Ortho-Isomer (%) | Meta-Isomer (%) | Para-Isomer (%) |
| HNO₃/H₂SO₄, 0 °C, 1 hr | 2 | 96 | 2 |
| HNO₃/H₂SO₄, 40 °C, 1 hr | 4 | 93 | 3 |
| Ac₂O/HNO₃, 25 °C, 2 hr | 5 | 90 | 5 |
Note: Data is illustrative and actual percentages may vary for this compound.
Visual Guides
Mechanism of Meta-Direction
The diagram below illustrates the resonance structures of the carbocation intermediate (sigma complex) formed during electrophilic attack at the ortho, para, and meta positions of a phenyl ketone. The ortho and para pathways result in a highly unstable resonance structure where a positive charge is placed adjacent to the electron-withdrawing carbonyl carbon. The meta pathway avoids this destabilizing interaction, making it the kinetically favored route.
Caption: Energy pathways for electrophilic substitution on a phenyl ketone.
Troubleshooting Workflow for Low Yield
This workflow provides a logical sequence of steps to diagnose and resolve issues of low product yield in your experiment.
Validation & Comparative
A Comparative Analysis of Synthetic Routes to 2-Phenylpentan-3-one
For researchers and professionals in the fields of organic synthesis and drug development, the efficient and high-yielding production of ketone intermediates is a critical endeavor. 2-Phenylpentan-3-one, a valuable chemical building block, can be synthesized through several strategic pathways. This guide provides a comparative analysis of two prominent methods: a Grignard reaction-based approach and the oxidation of the corresponding secondary alcohol, 2-phenylpentan-3-ol. The comparison is supported by representative experimental data to assist in selecting the most suitable method based on factors such as yield, reaction conditions, and starting material accessibility.
Comparison of Synthesis Routes
The choice of a synthetic route for this compound is often dictated by a balance between the desired yield, the complexity of the procedure, and the availability of precursors. The following table summarizes key quantitative data for two distinct and effective pathways.
| Parameter | Route 1: Grignard Reaction with Nitrile | Route 2: Oxidation of 2-Phenylpentan-3-ol |
| Starting Materials | 1-Phenylethylmagnesium bromide, Propionitrile (B127096) | 2-Phenylpentan-3-ol, Pyridinium (B92312) chlorochromate (PCC) |
| Overall Yield | Good (typically 60-75%) | High (typically >85%)[1] |
| Reaction Time | Several hours (including Grignard formation and hydrolysis) | 1-3 hours |
| Reaction Temperature | 0 °C to reflux | Room Temperature |
| Key Reagents/Catalysts | Magnesium, 1-Bromo-1-phenylethane, Diethyl ether | Pyridinium chlorochromate (PCC), Dichloromethane (B109758) (DCM) |
| Work-up Complexity | Moderate (requires quenching and extraction) | Simple (filtration and solvent evaporation) |
Experimental Protocols
Detailed methodologies for each synthesis route are provided below to enable replication and evaluation in a laboratory setting.
Route 1: Grignard Reaction of 1-Phenylethylmagnesium Bromide with Propionitrile
This route constructs the carbon skeleton of the target ketone through the nucleophilic addition of a Grignard reagent to a nitrile, followed by hydrolysis of the resulting imine.
Step 1: Preparation of 1-Phenylethylmagnesium Bromide (Grignard Reagent)
-
All glassware must be thoroughly oven-dried and assembled under a dry, inert atmosphere (e.g., nitrogen or argon).
-
In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Prepare a solution of 1-bromo-1-phenylethane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the 1-bromo-1-phenylethane solution to the magnesium suspension. The reaction can be initiated by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining 1-bromo-1-phenylethane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure the complete formation of the Grignard reagent.
Step 2: Reaction with Propionitrile and Hydrolysis
-
Cool the prepared Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of propionitrile (1.0 equivalent) in anhydrous diethyl ether to the Grignard reagent with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid to hydrolyze the intermediate imine.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel.
Route 2: Oxidation of 2-Phenylpentan-3-ol
This method involves the direct conversion of the corresponding secondary alcohol, 2-phenylpentan-3-ol, to the ketone using a mild oxidizing agent like pyridinium chlorochromate (PCC). This route is often preferred for its simplicity and high yield when the precursor alcohol is readily available.[1]
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-phenylpentan-3-ol (1.0 equivalent) in dichloromethane (DCM).
-
To this solution, add pyridinium chlorochromate (PCC) (1.5 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium byproducts.
-
Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
If necessary, the product can be further purified by column chromatography.
Synthesis Route Comparison Workflow
The following diagram illustrates the decision-making process and key stages involved in the two presented synthetic routes for this compound.
Caption: Comparative workflow of Grignard synthesis versus oxidation for the preparation of this compound.
References
Characterization of 2-Phenylpentan-3-one: A Comparative Guide to High-Resolution Mass Spectrometry
In the landscape of analytical chemistry, the precise and unambiguous identification of chemical entities is paramount for researchers, scientists, and professionals in drug development. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) for the characterization of 2-Phenylpentan-3-one, a ketone with significance in organic synthesis. We will delve into the experimental protocols of HRMS and objectively evaluate its performance against other analytical techniques, supported by experimental data.
High-Resolution Mass Spectrometry (HRMS) for the definitive identification of this compound
High-resolution mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional precision and accuracy.[1] This capability allows for the determination of the elemental composition of a molecule from its exact mass.[1] For a known compound such as this compound, HRMS serves as a definitive tool for identity confirmation by matching the experimentally measured exact mass with the theoretically calculated exact mass.[1]
The molecular formula of this compound is C₁₁H₁₄O, with a monoisotopic mass of 162.1045 Da.[2] In HRMS analysis, the high-resolution instrument can distinguish this mass from other potential elemental compositions with the same nominal mass, thus providing a high degree of confidence in the compound's identity.
Comparison of Analytical Techniques
While HRMS is a superior technique for confirming the elemental composition, a comprehensive characterization of this compound often involves complementary information from other analytical methods. The following table summarizes the performance of HRMS in comparison to other common analytical techniques for the characterization of ketones.
| Analytical Technique | Information Provided | Advantages | Limitations |
| High-Resolution Mass Spectrometry (HRMS) | Exact mass, elemental composition, and structural information from fragmentation patterns. | High accuracy and sensitivity, enabling confident identification.[1] | May not distinguish between isomers without chromatographic separation. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention time and mass spectrum (fragmentation pattern). | Excellent for separating volatile compounds and provides characteristic fragmentation for library matching.[3] | Lower mass resolution than HRMS, making it challenging to differentiate compounds with similar masses.[1] Requires analytes to be volatile and thermally stable, or require derivatization.[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, including connectivity of atoms and stereochemistry. | Provides definitive structural elucidation and can distinguish between isomers.[1] | Lower sensitivity compared to mass spectrometry and requires a larger quantity of pure sample.[1] |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Quickly confirms the presence of the carbonyl (C=O) group characteristic of a ketone.[4] | Provides limited information about the overall molecular structure and cannot differentiate between different ketones with similar functional groups.[1] |
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS) Analysis of this compound
A typical experimental workflow for the characterization of this compound using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is as follows:
-
Sample Preparation: A dilute solution of the this compound sample is prepared in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatography (LC) system. A C18 reversed-phase column is commonly used with a gradient elution of water and acetonitrile, both containing a small amount of formic acid to promote ionization. This step separates the analyte of interest from potential impurities.
-
Ionization: The eluent from the LC column is introduced into the ion source of the high-resolution mass spectrometer. Electrospray ionization (ESI) is a common technique for a molecule like this compound, which will typically form a protonated molecule, [M+H]⁺.[1]
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Orbitrap or Time-of-Flight). The analyzer measures the m/z of the ions with high resolution and accuracy.
-
Data Analysis: The acquired data is processed to determine the exact mass of the parent ion and its fragmentation pattern. The measured exact mass is then compared to the theoretical exact mass of this compound (C₁₁H₁₄O, [M+H]⁺ = 163.1119). A mass accuracy of less than 5 ppm is typically expected for confident identification.
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams were generated using the Graphviz (DOT language).
References
A Comparative Analysis of the Reactivity of 1-Phenylpentan-3-one and 1-Phenylpentan-2-one
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and medicinal chemistry, the selection of appropriate starting materials is paramount to the successful development of target molecules. The subtle variation in the placement of a functional group can profoundly influence the reactivity and synthetic utility of a molecule. This guide provides a comprehensive comparison of the reactivity of two isomeric ketones, 1-phenylpentan-3-one (B1266473) and 1-phenylpentan-2-one (B142835), offering insights into their distinct chemical behaviors. This analysis is supported by established theoretical principles and pertinent experimental data from analogous systems, providing a framework for informed decision-making in synthetic design.
Theoretical Framework: Steric and Electronic Effects
The differing reactivity profiles of 1-phenylpentan-3-one and 1-phenylpentan-2-one are primarily governed by the interplay of steric and electronic factors arising from the position of the carbonyl group relative to the phenyl ring.
1-Phenylpentan-2-one , a benzylic ketone, features a carbonyl group adjacent to the benzyl (B1604629) moiety. This proximity leads to two significant consequences. Electronically, the phenyl group can exert a weak electron-withdrawing inductive effect, which can marginally increase the electrophilicity of the carbonyl carbon. More importantly, the α-protons on the benzylic carbon (C1) are significantly more acidic due to the resonance stabilization of the resulting enolate by the phenyl ring.[1] Sterically, the presence of the benzyl group adjacent to the carbonyl carbon imparts a moderate level of steric hindrance, which can impede the approach of bulky nucleophiles.
1-Phenylpentan-3-one , in contrast, has its carbonyl group at the C3 position, insulated from the phenyl ring by an additional methylene (B1212753) group. This separation diminishes the inductive influence of the phenyl ring on the carbonyl carbon. The α-protons at the C2 and C4 positions are less acidic than the benzylic protons of its isomer, as the corresponding enolates lack the extended conjugation with the phenyl ring.[1] From a steric standpoint, the carbonyl group in 1-phenylpentan-3-one is flanked by an ethyl group and a phenethyl group. This environment is generally considered to be less sterically hindered compared to the benzyl and propyl groups in the 2-one isomer, facilitating the approach of nucleophiles.[1]
Comparative Reactivity Data
| Reaction Type | 1-Phenylpentan-3-one (Analog: 4-Phenyl-2-butanone) | 1-Phenylpentan-2-one (Analog: Phenylacetone) | Key Differentiating Factors |
| Nucleophilic Addition (e.g., NaBH₄ Reduction) | Expected to be faster and proceed to higher yield. | Expected to be slower due to increased steric hindrance. | Steric hindrance around the carbonyl group. |
| Enolate Formation (Acidity of α-protons) | Less acidic α-protons at C2 and C4. pKa ~19-21.[2][3] | More acidic benzylic α-protons at C1. pKa ~17-19.[2][3] | Resonance stabilization of the benzylic enolate. |
| Alkylation via Enolate | May lead to a mixture of C2 and C4 alkylated products. | Highly regioselective for alkylation at the benzylic C1 position. | Pronounced difference in α-proton acidity. |
| Wittig Reaction | Generally more reactive, especially with bulky ylides. | Slower reaction rates, particularly with stabilized or sterically demanding ylides.[1][4] | Steric hindrance impeding the approach of the Wittig reagent. |
Experimental Protocols
The following are detailed, representative protocols for key transformations, illustrating the practical application of the reactivity principles discussed.
Sodium Borohydride (B1222165) Reduction of a Ketone
This protocol describes a general procedure for the reduction of a ketone to a secondary alcohol.
Materials:
-
Ketone (1-phenylpentan-3-one or 1-phenylpentan-2-one)
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
1 M Hydrochloric acid
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 g of the ketone in 15 mL of methanol.
-
Cool the solution in an ice bath with stirring.
-
Slowly add 0.15 g of sodium borohydride in small portions over 10 minutes.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, slowly add 10 mL of deionized water to quench the excess sodium borohydride.
-
Carefully add 5 mL of 1 M HCl to neutralize the solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude alcohol.
-
Purify the product by column chromatography or recrystallization as needed.
Alkylation of a Benzylic Ketone (Illustrative for 1-Phenylpentan-2-one)
This protocol provides a general method for the regioselective alkylation of a benzylic ketone.
Materials:
-
1-Phenylpentan-2-one
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Lithium diisopropylamide (LDA) solution in THF
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium (B1175870) chloride
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Schlenk flask, syringe, magnetic stirrer, low-temperature bath (-78 °C)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 5 mL of anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add 1.1 equivalents of LDA solution to the THF.
-
In a separate dry flask, dissolve 1.0 equivalent of 1-phenylpentan-2-one in 2 mL of anhydrous THF.
-
Slowly add the ketone solution to the LDA solution at -78 °C via syringe.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add 1.2 equivalents of the alkyl halide dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by slowly adding 10 mL of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Visualization of Reactivity Pathways
The following diagrams illustrate the structural differences and their influence on the primary reaction pathways for each isomer.
Caption: Comparative reactivity pathways of the two isomers.
Conclusion
The isomeric relationship between 1-phenylpentan-3-one and 1-phenylpentan-2-one gives rise to distinct and predictable differences in their chemical reactivity. 1-Phenylpentan-2-one is the substrate of choice for reactions that leverage the acidity of its benzylic protons, enabling highly regioselective enolate formation and subsequent functionalization at the C1 position. Conversely, 1-phenylpentan-3-one, with its less sterically encumbered carbonyl group, is generally the more reactive isomer towards nucleophilic addition reactions such as reductions, Grignard additions, and Wittig olefinations. A thorough understanding of these steric and electronic effects is crucial for researchers and drug development professionals in designing efficient and selective synthetic routes.
References
A Comparative Guide to HPLC and GC-MS for the Purity Validation of 2-Phenylpentan-3-one
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for active pharmaceutical ingredients (APIs) and chemical intermediates is a critical step in drug development and quality control. For a ketone such as 2-phenylpentan-3-one, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for assessing purity and identifying potential impurities. This guide provides a comprehensive comparison of these two methods, supported by detailed experimental protocols and data presentation to aid in the selection of the most appropriate technique for your analytical needs.
Introduction to the Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in pharmaceutical analysis, particularly for non-volatile and thermally labile compounds.[1] It separates components in a liquid mobile phase based on their interactions with a solid stationary phase.[1] Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is ideal for the analysis of volatile and thermally stable compounds.[2] It separates vaporized components in a gaseous mobile phase and identifies them based on their mass-to-charge ratio.[3]
Comparison of HPLC and GC-MS for this compound Analysis
The choice between HPLC and GC-MS for the purity validation of this compound depends on several factors, including the volatility of the compound and its potential impurities, the required sensitivity, and the desired information (quantitative purity versus impurity identification).
| Feature | HPLC | GC-MS |
| Principle | Separation of analytes in a liquid mobile phase followed by detection (e.g., UV-Vis). | Separation of volatile analytes in a gaseous mobile phase followed by mass analysis.[3] |
| Analyte Volatility | Suitable for non-volatile and thermally unstable compounds.[2] | Requires volatile and thermally stable analytes.[2] this compound is amenable to GC-MS analysis.[4] |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent. | May require derivatization for less volatile compounds, but is often simpler for volatile analytes. |
| Sensitivity | High sensitivity, dependent on the detector used (e.g., DAD, MS).[5] | Generally offers higher sensitivity for volatile compounds, especially with MS detection.[3] |
| Specificity | High, especially when coupled with a Diode Array Detector (DAD) or Mass Spectrometer (LC-MS) for peak purity analysis.[6] | Very high, with mass spectra providing a "fingerprint" for compound identification.[7] |
| Impurity Profiling | Excellent for a wide range of organic impurities, including starting materials, by-products, and degradation products.[5] | Particularly effective for identifying volatile and semi-volatile impurities.[3] |
| Analysis Time | Can be optimized for rapid analysis, but may be longer than GC for some applications. | Often provides faster analysis times for simple mixtures of volatile compounds.[2] |
| Cost | Equipment and solvent costs can be higher than GC. | Generally lower operational costs due to minimal solvent usage.[5] |
Potential Impurities in this compound
The impurity profile of this compound is largely dependent on its synthetic route. Common synthesis methods for similar ketones include Friedel-Crafts acylation and the oxidation of the corresponding secondary alcohol.[8] Potential impurities may include:
-
Starting Materials: Unreacted precursors from the synthesis process.
-
By-products: Compounds formed from side reactions during synthesis.
-
Intermediates: Unconverted intermediates from multi-step syntheses.
-
Degradation Products: Impurities formed during storage or under stress conditions.
-
Related Compounds: Isomers or structurally similar compounds. A potential related compound is 2-phenylpentan-3-ol.[9]
Experimental Protocols
The following are proposed starting methods for the analysis of this compound. Method validation according to ICH guidelines is essential to ensure the suitability of the chosen method for its intended purpose.[10][11]
High-Performance Liquid Chromatography (HPLC) Method
This reverse-phase HPLC method is suitable for the quantitative analysis of this compound and the separation of non-volatile impurities. Aromatic compounds like this compound are well-suited for analysis on C18 or Phenyl-Hexyl stationary phases.[1][12]
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 50-90% B; 20-25 min: 90% B; 25-26 min: 90-50% B; 26-30 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile.
-
Prepare a sample solution of this compound at approximately 1.0 mg/mL in acetonitrile.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the identification and quantification of this compound and its volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition |
|---|---|
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Sample Preparation:
-
Prepare a stock solution of this compound reference standard at 1.0 mg/mL in dichloromethane.
-
Prepare a sample solution of this compound at approximately 1.0 mg/mL in dichloromethane.
Method Validation Parameters
A comprehensive validation of the chosen analytical method should be performed to ensure its reliability. Key validation parameters include:[13][14]
-
Specificity: The ability to assess the analyte in the presence of expected components.[13]
-
Linearity: The proportionality of the response to the analyte concentration over a defined range.[6]
-
Accuracy: The closeness of the test results to the true value.[13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[11]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[10]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[6]
Data Presentation
The following tables summarize hypothetical, yet typical, quantitative data that could be obtained from the validation of these methods for this compound.
Table 1: HPLC Method Validation Data
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range | 0.1 - 1.5 mg/mL | Covers working concentration |
| Accuracy (% Recovery) | 99.5% | 98.0 - 102.0% |
| Precision (RSD) | ||
| - Repeatability | 0.5% | ≤ 1.0% |
| - Intermediate Precision | 0.8% | ≤ 2.0% |
| LOD | 0.01 µg/mL | Reportable |
| LOQ | 0.03 µg/mL | Reportable |
Table 2: GC-MS Method Validation Data
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9992 | ≥ 0.999 |
| Range | 0.1 - 100 µg/mL | Covers working concentration |
| Accuracy (% Recovery) | 101.2% | 98.0 - 102.0% |
| Precision (RSD) | ||
| - Repeatability | 0.8% | ≤ 1.5% |
| - Intermediate Precision | 1.2% | ≤ 2.5% |
| LOD | 0.005 ng/mL | Reportable |
| LOQ | 0.015 ng/mL | Reportable |
Mandatory Visualizations
Caption: Workflow for HPLC Purity Validation of this compound.
Caption: Workflow for GC-MS Purity Validation of this compound.
Conclusion
Both HPLC and GC-MS are highly effective techniques for the purity validation of this compound. HPLC is a versatile method suitable for a broad range of potential impurities, while GC-MS offers exceptional sensitivity and specificity for volatile compounds. The selection of the optimal technique should be based on the specific analytical requirements, including the nature of the expected impurities and the need for structural elucidation. For comprehensive impurity profiling, a combination of both techniques may be the most robust approach.
References
- 1. halocolumns.com [halocolumns.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. biomedres.us [biomedres.us]
- 4. This compound | C11H14O | CID 4144524 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 6. mastelf.com [mastelf.com]
- 7. Phytochemical Screening and Characterization of Volatile Compounds from Three Medicinal Plants with Reported Anticancer Properties Using GC-MS [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Phenyl-pentan-3-ol | C11H16O | CID 4159943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. pp.bme.hu [pp.bme.hu]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effectiveness of Synthetic Pathways to Phenyl Ketones
For Researchers, Scientists, and Drug Development Professionals
The synthesis of phenyl ketones is a fundamental transformation in organic chemistry, providing key intermediates for pharmaceuticals, fine chemicals, and materials science. The economic viability of a synthetic route is a critical factor in process development and large-scale production. This guide provides an objective comparison of the cost-effectiveness of three common synthetic pathways to phenyl ketones: Friedel-Crafts Acylation, Grignard Reaction, and Suzuki Coupling. The analysis is supported by experimental data on yields, reaction conditions, and cost factors, with detailed protocols for the synthesis of representative phenyl ketones.
At a Glance: Comparison of Synthetic Pathways
| Parameter | Friedel-Crafts Acylation | Grignard Reaction | Suzuki Coupling |
| Starting Materials | Arene, Acyl Halide/Anhydride (B1165640) | Organohalide, Nitrile/Aldehyde | Arylboronic Acid, Acyl Halide |
| Key Reagents | Lewis Acid (e.g., AlCl₃) | Magnesium Metal | Palladium Catalyst, Base |
| Typical Yield | 60-90% | 60-85% | 70-95% |
| Estimated Reagent Cost | Low to Moderate | Low to Moderate | High (due to catalyst) |
| Process Complexity | Moderate; requires anhydrous conditions, stoichiometric Lewis acid, and careful workup. | High; requires strictly anhydrous conditions and careful handling of reactive Grignard reagents. | Moderate; requires inert atmosphere, but often milder conditions. |
| Key Advantages | Well-established, uses readily available and inexpensive starting materials. | Versatile for a wide range of alkyl and aryl ketones. | High functional group tolerance, high yields, and milder reaction conditions.[1] |
| Key Disadvantages | Limited to arenes that are not strongly deactivated.[2] Use of stoichiometric, moisture-sensitive, and corrosive Lewis acids generates significant waste. | Highly sensitive to moisture and air.[3] Potential for side reactions. | High cost of palladium catalysts. Availability and cost of boronic acids can be a factor. |
Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. It involves the reaction of an aromatic compound with an acylating agent, such as an acyl chloride or anhydride, in the presence of a stoichiometric amount of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[4][5]
Experimental Protocol: Synthesis of Acetophenone (B1666503)
Materials:
-
Anhydrous benzene (B151609) (40 mL, 0.45 mol)
-
Acetic anhydride (6.0 mL, 0.06 mol)
-
Anhydrous aluminum trichloride (B1173362) (20.0 g, 0.15 mol)
-
Concentrated hydrochloric acid
-
5% Sodium hydroxide (B78521) solution
-
Anhydrous magnesium sulfate
-
Ice
-
Diethyl ether
Procedure:
-
Set up a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. Ensure all glassware is thoroughly dried.
-
To the flask, add anhydrous benzene (40 mL) and anhydrous aluminum trichloride (20 g).
-
Cool the flask in an ice-water bath.
-
From the dropping funnel, add acetic anhydride (6.0 mL) dropwise to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.[6]
-
After the addition is complete, heat the mixture in a water bath at 60°C for about 30 minutes, or until the evolution of HCl gas ceases.[6]
-
Cool the reaction mixture to room temperature and carefully pour it onto a mixture of crushed ice (50 g) and concentrated HCl (50 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with 20 mL portions of diethyl ether.
-
Combine the organic layers and wash sequentially with water, 5% sodium hydroxide solution, and again with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by distillation.
-
Purify the crude acetophenone by fractional distillation, collecting the fraction boiling between 198-202°C.[6]
Yield: A typical yield for this reaction is in the range of 70-80%.
Cost-Effectiveness Analysis:
The primary economic advantage of the Friedel-Crafts acylation is the low cost of the starting materials (benzene and acetic anhydride) and the Lewis acid catalyst (AlCl₃). However, the need for a stoichiometric amount of AlCl₃, which is corrosive and moisture-sensitive, adds to the overall process cost, particularly in terms of handling and waste disposal. The reaction also generates significant amounts of acidic waste during workup. For industrial-scale synthesis, these factors can diminish its cost-effectiveness.
Grignard Reaction
The Grignard reaction offers a versatile route to phenyl ketones through the reaction of a phenylmagnesium halide with a suitable electrophile, such as a nitrile or an aldehyde followed by oxidation. The reaction of a Grignard reagent with a nitrile is a common method for preparing ketones.[7][8]
Experimental Protocol: Synthesis of Acetophenone from Benzonitrile (B105546)
Materials:
-
Magnesium turnings (2.4 g, 0.1 mol)
-
Anhydrous diethyl ether (100 mL)
-
Bromobenzene (B47551) (15.7 g, 0.1 mol)
-
Benzonitrile (10.3 g, 0.1 mol)
-
10% Hydrochloric acid
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Assemble a flame-dried 250 mL three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer. All glassware must be scrupulously dry.
-
Place the magnesium turnings in the flask.
-
Add a solution of bromobenzene (15.7 g) in anhydrous diethyl ether (50 mL) to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction. The reaction is indicated by the appearance of turbidity and a gentle reflux.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Add a solution of benzonitrile (10.3 g) in anhydrous diethyl ether (50 mL) to the dropping funnel and add it dropwise to the stirred Grignard reagent.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Add 10% hydrochloric acid to dissolve the magnesium salts.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude acetophenone by vacuum distillation.
Yield: The typical yield for this reaction is around 60-75%.
Cost-Effectiveness Analysis:
The Grignard reaction utilizes relatively inexpensive starting materials like magnesium and organohalides. However, the stringent requirement for anhydrous conditions can increase operational costs, especially on a larger scale, due to the need for specialized equipment and dry solvents. The sensitivity of the Grignard reagent to moisture can also lead to lower yields if conditions are not carefully controlled, impacting the overall cost per gram of product.
Suzuki Coupling
The Suzuki coupling reaction has emerged as a powerful tool for the synthesis of biaryl ketones. This palladium-catalyzed cross-coupling reaction typically involves the reaction of an acyl chloride with an arylboronic acid in the presence of a base.[1][9]
Experimental Protocol: Synthesis of 4-Methylbenzophenone
Materials:
-
4-Methylphenylboronic acid (1.36 g, 10 mmol)
-
Benzoyl chloride (1.41 g, 10 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 22.4 mg, 0.1 mmol)
-
Triphenylphosphine (B44618) (PPh₃, 52.4 mg, 0.2 mmol)
-
Potassium carbonate (K₂CO₃, 2.76 g, 20 mmol)
-
Toluene (B28343) (50 mL)
-
Water
Procedure:
-
To a 100 mL round-bottom flask, add 4-methylphenylboronic acid (1.36 g), potassium carbonate (2.76 g), palladium(II) acetate (22.4 mg), and triphenylphosphine (52.4 mg).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene (50 mL) via syringe.
-
Add benzoyl chloride (1.41 g) to the stirred mixture.
-
Heat the reaction mixture to 90°C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Cool the reaction to room temperature and add water (50 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate).
Yield: Yields for Suzuki coupling reactions are often high, typically in the range of 80-95%.
Cost-Effectiveness Analysis:
The primary drawback of the Suzuki coupling is the high cost of the palladium catalyst and, in some cases, the phosphine (B1218219) ligands. While catalyst loading can be low, the price of palladium can be a significant cost driver, especially for large-scale production. The cost and availability of substituted boronic acids can also vary. However, the high yields, mild reaction conditions, and broad functional group tolerance can offset the catalyst cost by simplifying purification and avoiding the need for protecting groups, thereby reducing the number of synthetic steps and overall waste generation.[1][10] Efforts to develop more active and recyclable catalysts are ongoing to improve the economic feasibility of this method.[11]
Visualizing the Synthetic Pathways
To further elucidate the relationships between reactants, intermediates, and products in each synthetic pathway, the following diagrams are provided.
Caption: Workflow for Friedel-Crafts Acylation.
Caption: Workflow for Grignard Reaction.
Caption: Workflow for Suzuki Coupling.
Conclusion
The optimal synthetic pathway to a phenyl ketone is highly dependent on the specific target molecule, the scale of the synthesis, and the available resources.
-
Friedel-Crafts Acylation remains a viable and cost-effective option for simple, unfunctionalized phenyl ketones, particularly when the cost of raw materials is the primary concern.
-
The Grignard Reaction offers great versatility but its sensitivity to reaction conditions can impact its cost-effectiveness, making it more suitable for smaller-scale syntheses where a wide variety of substrates are needed.
-
Suzuki Coupling represents a modern and highly efficient method that often provides the highest yields and functional group tolerance. While the initial catalyst cost is high, its efficiency, milder conditions, and potential for catalyst recycling can make it economically advantageous for complex, high-value phenyl ketones, especially in the pharmaceutical industry.
Researchers and process chemists must carefully weigh the trade-offs between raw material costs, process complexity, yield, and waste generation to select the most cost-effective and sustainable synthetic route for their specific application.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 5. How to convert benzene to benzophenone class 11 chemistry CBSE [vedantu.com]
- 6. benchchem.com [benchchem.com]
- 7. Sciencemadness Discussion Board - Preparation of isobutyrophenone by the addition of isopropyl Grignard reagent to benzonitrile (Photo-assay) - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. mdpi.com [mdpi.com]
- 10. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
Comparative Kinetic Analysis of 2-Phenylpentan-3-one and Related Ketones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reaction kinetics of 2-Phenylpentan-3-one with relevant alternative ketones. The objective is to offer a data-driven resource for selecting appropriate substrates and predicting reaction outcomes in synthetic and medicinal chemistry. This analysis is supported by available experimental data and established chemical principles.
Executive Summary
This compound, a chiral ketone, exhibits distinct reactivity in nucleophilic addition, enolate formation, and photochemical reactions. Its performance is benchmarked against ketones with varying structural features, such as the isomeric 1-phenylpentan-3-one (B1266473) and the simpler analogue, pentan-3-one. The position of the phenyl group significantly influences steric hindrance and electronic effects, thereby governing reaction rates and product distributions. While specific kinetic data for this compound is sparse, this guide extrapolates from closely related systems to provide a predictive comparison.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a fundamental reaction of ketones. The rate of this reaction is primarily influenced by the steric environment around the carbonyl carbon and its electrophilicity.
Comparative Analysis:
Compared to its isomer, 1-phenylpentan-3-one, this compound is expected to exhibit a slower rate of nucleophilic addition. The phenyl group at the α-position in this compound creates greater steric hindrance than the phenethyl group in 1-phenylpentan-3-one, impeding the approach of nucleophiles.[1]
Table 1: Predicted Relative Rates of Nucleophilic Addition
| Ketone | Structure | Predicted Relative Rate of Nucleophilic Addition | Rationale |
| This compound | C6H5-CH(CH3)-C(=O)-CH2-CH3 | Slower | Increased steric hindrance from the α-phenyl group. |
| 1-Phenylpentan-3-one | C6H5-CH2-CH2-C(=O)-CH2-CH3 | Faster | Less steric hindrance around the carbonyl group.[1] |
| Pentan-3-one | CH3-CH2-C(=O)-CH2-CH3 | Fastest | Minimal steric hindrance and no electronic deactivation from a phenyl group.[2] |
Experimental Protocol: General Procedure for the Reduction of a Ketone
This protocol outlines a general method for the reduction of a ketone to a secondary alcohol, which can be used to compare the reaction rates of different ketones.
-
Dissolution: Dissolve the ketone (e.g., 1.0 mmol) in a suitable solvent such as ethanol (B145695) or methanol (B129727) (5-10 mL) in a round-bottom flask.[1]
-
Cooling: Cool the solution in an ice bath to control the reaction temperature.[1]
-
Addition of Reducing Agent: Add sodium borohydride (B1222165) (NaBH₄, ~1.1 mmol) portion-wise to the cooled solution with stirring.[1]
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) at regular time intervals.
-
Quenching: Slowly add water or dilute aqueous acid (e.g., 1 M HCl) to quench the excess NaBH₄ and the resulting borate (B1201080) esters.[1]
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Workup: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the reaction mixture at different time points using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the rate of disappearance of the starting material and the formation of the product. The initial rate can be determined by plotting the concentration of the ketone against time.
Enolate Formation and Subsequent Reactions
The acidity of the α-protons and the stability of the resulting enolate are crucial for reactions such as aldol (B89426) condensations and alkylations. The position of the phenyl group plays a significant role in influencing these factors.
Comparative Analysis:
The α-protons of this compound are expected to be more acidic than those of 1-phenylpentan-3-one due to the electron-withdrawing inductive effect of the adjacent phenyl group, which stabilizes the resulting enolate.[1] However, the formation of the enolate of this compound can lead to a mixture of regioisomers.
Table 2: Predicted Relative Rates of Enolate Formation
| Ketone | Structure | Predicted Relative Rate of Enolate Formation | Rationale |
| This compound | C6H5-CH(CH3)-C(=O)-CH2-CH3 | Faster | Inductive effect of the α-phenyl group stabilizes the enolate.[1] |
| 1-Phenylpentan-3-one | C6H5-CH2-CH2-C(=O)-CH2-CH3 | Slower | Phenyl group is further from the α-protons, diminishing its inductive effect.[1] |
| Pentan-3-one | CH3-CH2-C(=O)-CH2-CH3 | Slowest | Lacks the activating effect of a phenyl group.[2] |
Experimental Protocol: General Procedure for Kinetic Analysis of Enolate Formation
This protocol describes a general method for studying the kinetics of enolate formation, for instance, through H/D exchange.
-
Preparation: Prepare a solution of the ketone in a deuterated solvent (e.g., MeOD, D₂O with a catalytic amount of NaOD).
-
Reaction Initiation: Initiate the reaction by adding a base catalyst (e.g., NaOMe in MeOD).
-
Monitoring: Acquire ¹H NMR spectra at regular time intervals.
-
Analysis: Monitor the decrease in the integral of the α-proton signals and the appearance of new signals corresponding to the deuterated product. The rate of enolate formation can be determined by plotting the natural logarithm of the α-proton signal integral versus time.
Photochemical Reactions: Norrish Type I and Type II
Phenyl ketones are known to undergo photochemical reactions, primarily Norrish Type I (α-cleavage) and Norrish Type II (intramolecular γ-hydrogen abstraction). The quantum yield (Φ) is a measure of the efficiency of a photochemical process.[3]
Comparative Analysis:
For this compound, both Norrish Type I and Type II reactions are possible. The stability of the radicals formed upon α-cleavage will influence the likelihood of the Norrish Type I pathway. The presence of abstractable γ-hydrogens on the ethyl side of the carbonyl group makes the Norrish Type II reaction feasible.
For comparison, butyrophenone, an analogue with a similar structure, undergoes the Norrish Type II reaction to form a 1,4-biradical, which can then fragment or cyclize.[4] The quantum yield for such reactions is sensitive to the solvent.[5]
Table 3: Predicted Photochemical Reactivity
| Ketone | Structure | Predicted Primary Photochemical Pathway(s) | Rationale |
| This compound | C6H5-CH(CH3)-C(=O)-CH2-CH3 | Norrish Type I and Norrish Type II | Can form a stable benzylic radical via α-cleavage. Possesses abstractable γ-hydrogens. |
| Butyrophenone | C6H5-C(=O)-CH2-CH2-CH3 | Norrish Type II | Efficient intramolecular γ-hydrogen abstraction.[4] |
| Pentan-3-one | CH3-CH2-C(=O)-CH2-CH3 | Norrish Type I | Lacks a phenyl group for stabilization of radicals in the same manner. Primary pathway is α-cleavage. |
Experimental Protocol: General Procedure for Determining Photochemical Quantum Yield
This protocol outlines a method for determining the quantum yield of a photochemical reaction.[6][7]
-
Sample Preparation: Prepare a solution of the ketone of known concentration in a suitable solvent (e.g., acetonitrile) in a quartz cuvette.
-
Actinometry: Use a chemical actinometer (e.g., ferrioxalate) to measure the photon flux of the light source at the irradiation wavelength.
-
Irradiation: Irradiate the sample solution with a monochromatic light source (e.g., a laser or a lamp with a filter) for a specific period.
-
Analysis: Analyze the irradiated solution using a suitable analytical technique (e.g., GC-MS, HPLC, or UV-Vis spectroscopy) to quantify the amount of product formed or reactant consumed.
-
Calculation: The quantum yield (Φ) is calculated using the following formula: Φ = (moles of product formed or reactant consumed) / (moles of photons absorbed)
Visualizing Reaction Pathways
To illustrate the logical flow of the discussed reactions, the following diagrams are provided.
References
- 1. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Quantum yield - Wikipedia [en.wikipedia.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. Measuring Photodissociation Product Quantum Yields Using Chemical Ionization Mass Spectrometry: A Case Study with Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Stereoselective Reduction of 2-Phenylpentan-3-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereoselective reduction of prochiral ketones is a fundamental transformation in organic synthesis, particularly in the preparation of chiral building blocks for pharmaceutical agents. The stereochemical outcome of such reactions is of paramount importance as different stereoisomers of a molecule can exhibit distinct pharmacological activities. This guide provides a comparative analysis of the stereoselectivity in the reduction of 2-phenylpentan-3-one using common hydride reducing agents, supported by theoretical principles and experimental data.
Introduction to Stereoselectivity in Ketone Reduction
The reduction of the carbonyl group in this compound, a ketone with a chiral center alpha to the carbonyl group, results in the formation of a new stereocenter, leading to two possible diastereomeric alcohol products: (2S,3S)- or (2S,3R)-2-phenylpentan-3-ol (assuming the (S)-enantiomer of the starting material) and (2R,3S)- or (2R,3R)-2-phenylpentan-3-ol (assuming the (R)-enantiomer of the starting material). The ratio of these diastereomers is governed by the facial selectivity of the hydride attack on the carbonyl carbon, which is influenced by the steric and electronic environment of the substrate.
Two primary models, the Cram's rule and the more widely accepted Felkin-Anh model, are used to predict the major diastereomer formed in such reactions. The Felkin-Anh model, in particular, provides a robust framework for predicting the stereochemical outcome by considering the steric hindrance of the substituents at the alpha-chiral center.
The Felkin-Anh Model for Predicting Stereoselectivity
The Felkin-Anh model predicts the major diastereomer by considering the most stable transition state conformation of the ketone. In this model, the largest substituent at the alpha-chiral center orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile (hydride) then attacks the carbonyl carbon from the least hindered face, which is typically opposite to the largest group.[1][2][3][4]
For (R)-2-phenylpentan-3-one, the substituents at the chiral center (C2) are phenyl (large), methyl (medium), and hydrogen (small). According to the Felkin-Anh model, the phenyl group will orient itself perpendicular to the carbonyl. The hydride will then preferentially attack from the face where the small hydrogen atom resides, leading to the formation of the syn or (2R, 3R) diastereomer as the major product. Conversely, for (S)-2-phenylpentan-3-one, the major product would be the syn or (2S, 3S) diastereomer.
Comparison of Reducing Agents
The choice of reducing agent can significantly influence the diastereoselectivity of the reduction. While simple achiral reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) provide a certain level of diastereoselectivity based on the substrate's inherent steric and electronic properties, bulkier reducing agents can often enhance this selectivity.
| Reducing Agent | Predicted Major Diastereomer (from (R)-2-Phenylpentan-3-one) | Diastereomeric Ratio (syn:anti) |
| Sodium Borohydride (NaBH₄) | (2R, 3R)-2-Phenylpentan-3-ol | Data not available in searched literature |
| Lithium Aluminum Hydride (LiAlH₄) | (2R, 3R)-2-Phenylpentan-3-ol | Data not available in searched literature |
| L-Selectride® | (2R, 3S)-2-Phenylpentan-3-ol (anti-Felkin) | Data not available in searched literature |
| K-Selectride® | (2R, 3S)-2-Phenylpentan-3-ol (anti-Felkin) | Data not available in searched literature |
Note: Specific experimental data for the diastereomeric ratios for the reduction of this compound with these reagents was not found in the performed searches. The predicted major diastereomers are based on the Felkin-Anh model for NaBH₄ and LiAlH₄. Bulky reagents like L-Selectride® and K-Selectride® often lead to the "anti-Felkin" product due to their large steric profile, which favors attack from the face occupied by the medium-sized substituent.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable results. Below are general procedures for the reduction of an α-phenyl ketone, which can be adapted for this compound.
Protocol 1: Reduction with Sodium Borohydride (NaBH₄)
Materials:
-
This compound
-
Methanol (B129727) (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Dichloromethane (B109758) (CH₂Cl₂)
-
3 M Sodium hydroxide (B78521) (NaOH)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution in an ice-water bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully add deionized water to quench the reaction, followed by 3 M NaOH solution to decompose the borate (B1201080) salts.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
-
Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy by integrating the signals corresponding to the protons at C3 of the two diastereomers.[5]
Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Materials:
-
This compound
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Lithium aluminum hydride (LiAlH₄)
-
Saturated aqueous sodium sulfate (Na₂SO₄)
-
10% (v/v) Sulfuric acid (H₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a suspension of LiAlH₄ (1.1 eq) in anhydrous diethyl ether or THF.
-
Cool the suspension in an ice-salt bath to -10 °C.
-
Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise from the dropping funnel over 30 minutes, maintaining the temperature below +10 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the flask in an ice-water bath and cautiously add saturated aqueous sodium sulfate dropwise to decompose the excess LiAlH₄.
-
Add 10% (v/v) sulfuric acid to the mixture.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel.
-
Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy.[6]
Visualizing the Stereoselective Reduction Pathway
The following diagram illustrates the general workflow for the stereoselective reduction of this compound and the subsequent analysis of the products.
Caption: Workflow for the stereoselective reduction of this compound.
Conclusion
The stereoselective reduction of this compound provides a practical example of substrate-controlled diastereoselectivity. The Felkin-Anh model serves as a reliable predictive tool for the outcome of reductions with simple hydride reagents like NaBH₄ and LiAlH₄. For researchers aiming to control the stereochemical outcome of such reductions, a careful selection of the reducing agent is crucial. While this guide provides a theoretical framework and general experimental protocols, it is essential to perform the reactions and analyze the product ratios to obtain precise quantitative data for specific reaction conditions. Further investigation into the use of bulkier reducing agents could reveal pathways to selectively synthesize the "anti-Felkin" diastereomer, thereby providing access to a broader range of chiral building blocks.
References
Comparison of organocatalytic versus traditional synthesis of chiral ketones
An Objective Guide to Organocatalytic and Traditional Synthesis of Chiral Ketones
The enantioselective synthesis of chiral ketones is a cornerstone of modern organic chemistry, providing critical building blocks for pharmaceuticals, agrochemicals, and fine chemicals. Historically, this field has been dominated by traditional methods employing transition-metal catalysts or chiral auxiliaries. However, the rise of organocatalysis over the past two decades has introduced a powerful, metal-free alternative. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their synthetic challenges.
Methodology Overview: Two Paths to Chirality
Organocatalytic Synthesis utilizes small, purely organic molecules to induce chirality. These catalysts are typically robust, readily available, and environmentally benign compared to their metal-based counterparts.[1] Key strategies for synthesizing chiral ketones include:
-
Enamine Catalysis: Chiral secondary amines (e.g., proline and its derivatives) react with ketones or aldehydes to form nucleophilic enamine intermediates.[2] These intermediates can then undergo asymmetric α-functionalization, such as alkylation or chlorination, to generate chiral products.[3][4][5]
-
Decarboxylative Reactions: β-keto acids can serve as effective surrogates for ketone enolates. In the presence of a chiral organocatalyst, they undergo decarboxylation and subsequent asymmetric addition to electrophiles, such as imines in the Mannich reaction, to yield chiral β-amino ketones.[6][7]
-
Phase-Transfer Catalysis: Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can facilitate the enantioselective synthesis of γ-amino ketones through the umpolung (reactivity reversal) of imines.[8]
Traditional Synthesis predominantly relies on transition-metal complexes containing chiral ligands. These methods are well-established and often exhibit exceptional activity and selectivity. Dominant traditional strategies include:
-
Asymmetric Hydrogenation: The reduction of prochiral ketones using chiral ruthenium complexes, pioneered by Noyori, is a highly efficient method for producing chiral secondary alcohols, which are immediate precursors to chiral ketones.[9] This approach is known for its high turnover numbers (TON) and excellent enantioselectivity.[9][10] Iron-based variants have also been developed.[11]
-
Asymmetric Epoxidation and Rearrangement: The Sharpless asymmetric epoxidation of allylic alcohols produces chiral epoxy alcohols with high predictability and enantioselectivity.[12][13][14] These intermediates can then be transformed into chiral ketones through subsequent synthetic steps. The reaction uses a titanium-based catalyst with a chiral tartrate ligand.[15][16]
-
Metal-Catalyzed Cross-Coupling: Transition metals like palladium and nickel can catalyze the asymmetric α-alkylation or α-arylation of ketone precursors, providing a direct route to α-chiral ketones.[17][18]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the general characteristics and performance metrics of organocatalytic versus traditional methods.
Table 1: General Comparison of Catalytic Systems
| Parameter | Organocatalysis | Traditional (Metal) Catalysis |
| Catalyst Nature | Small organic molecules (e.g., proline, cinchona alkaloids) | Transition-metal complexes with chiral ligands (e.g., Ru, Rh, Pd, Ti) |
| Catalyst Loading | Typically 1-20 mol% | Often lower, <1 mol% to 5 mol% |
| Toxicity & Cost | Generally low toxicity, often inexpensive and readily available[1] | Can involve toxic, precious, and expensive metals (e.g., Pd, Ru) |
| Air/Moisture Sensitivity | Often highly stable and easy to handle[1] | Frequently sensitive, requiring inert (N₂ or Ar) atmosphere and dry solvents |
| Environmental Impact | Considered "greener" due to metal-free nature and biodegradability[1] | Risk of metal contamination in the final product; disposal concerns |
Table 2: Performance Data for Asymmetric Synthesis of α-Aryl Ketones
| Method | Catalyst System | Typical Yield (%) | Typical ee (%) | Key Advantages | Key Limitations |
| Organocatalytic (Decarboxylative Mannich) | Cinchonine-derived thiourea (B124793) | 85 - 95% | 70 - 90% | Metal-free, mild conditions.[6] | Substrate scope can be limited.[6] |
| Metal-Catalyzed (Asymmetric Arylation) | Pd(II) / Chiral Ligand | 70 - 95% | 90 - >99% | Very high enantioselectivity, broad scope.[19] | Requires precious metal, potential for metal contamination.[19] |
| Organocatalytic (α-Alkylation) | Chiral Primary Amine | 80 - 95% | 90 - 97% | Avoids pre-functionalization of ketone.[3][20] | May require specific activating groups on the alkylating agent.[20] |
| Metal-Catalyzed (α-Alkylation) | Ni / Bimetallic Ligand | 60 - 90% | 80 - 95% | Effective for unactivated alkyl halides.[18] | Requires specialized ligands and inert conditions.[18] |
Visualizing the Workflows
The following diagrams illustrate the conceptual and practical differences between the two synthetic strategies.
Experimental Protocols
The following are representative, generalized protocols for each class of synthesis.
Protocol 1: Organocatalytic Decarboxylative Mannich Reaction[6]
This protocol describes the synthesis of a chiral β-amino ketone using a β-keto acid and an imine, catalyzed by a cinchona-derived thiourea organocatalyst.
-
Catalyst and Reagent Preparation: To an oven-dried vial, add the cinchonine-derived bifunctional thiourea catalyst (10 mol%).
-
Reaction Setup: Add the β-keto acid (1.2 equivalents) and the appropriate solvent (e.g., toluene (B28343) or CH₂Cl₂). Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).
-
Initiation: Add the N-Boc or N-PMP protected imine (1.0 equivalent) to the mixture.
-
Reaction Monitoring: Stir the reaction under an inert atmosphere (N₂) and monitor its progress by Thin Layer Chromatography (TLC). Reactions typically run for 24-48 hours.
-
Workup and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the chiral β-amino ketone.
-
Analysis: Determine the yield and measure the enantiomeric excess (ee%) using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Traditional Noyori Asymmetric Transfer Hydrogenation[10][21]
This protocol describes the asymmetric reduction of a prochiral ketone to a chiral alcohol using a Noyori-type catalyst.
-
Inert Atmosphere: All manipulations should be performed under an inert atmosphere (N₂ or Argon) using Schlenk techniques or in a glovebox. Solvents should be degassed.
-
Catalyst Preparation: In an oven-dried Schlenk flask, combine the prochiral ketone (1.0 equivalent) and the ruthenium catalyst, such as RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 - 1.0 mol%).
-
Reaction Setup: Evacuate and backfill the flask with inert gas. Add the hydrogen source, typically an azeotropic mixture of formic acid and triethylamine (B128534) (5:2 ratio) or sodium formate (B1220265) in a solvent mixture (e.g., MeOH/H₂O).[10][21]
-
Reaction Conditions: Seal the flask and stir the mixture at the specified temperature (e.g., room temperature to 80 °C) for the required time (typically 12-24 hours).
-
Workup and Purification: After cooling to room temperature, quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or Et₂O). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the resulting chiral alcohol via flash column chromatography. Determine the yield and measure the enantiomeric excess (ee%) by chiral HPLC or Gas Chromatography (GC).
Conclusion and Outlook
Both organocatalytic and traditional methods offer powerful solutions for the synthesis of chiral ketones, each with a distinct profile of advantages and disadvantages.
-
Organocatalysis excels in its operational simplicity, low toxicity, and environmental friendliness. It is an ideal choice for applications where metal contamination is a critical concern, such as in the synthesis of active pharmaceutical ingredients (APIs). While catalyst loadings can be higher, the low cost and stability of many organocatalysts often offset this drawback.
-
Traditional Metal Catalysis remains the benchmark for efficiency and turnover frequency. For large-scale industrial processes where high throughput and catalyst activity are paramount, methods like Noyori's asymmetric hydrogenation are often superior. The challenges associated with these methods—metal toxicity, cost, and sensitivity—are often manageable in a controlled industrial setting.
The choice between these methodologies is not a matter of absolute superiority but rather of strategic selection based on the specific target molecule, desired scale, economic constraints, and environmental considerations. The continued development of both fields promises to provide chemists with an increasingly sophisticated and versatile toolkit for the asymmetric synthesis of chiral ketones.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. kofo.mpg.de [kofo.mpg.de]
- 4. researchgate.net [researchgate.net]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Asymmetric organocatalytic decarboxylative Mannich reaction using β-keto acids: A new protocol for the synthesis of chiral β-amino ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. β-Keto acids in asymmetric metal catalysis and organocatalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. mdpi.com [mdpi.com]
- 11. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. Sharpless Epoxidation [organic-chemistry.org]
- 13. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 14. mdpi.com [mdpi.com]
- 15. dalalinstitute.com [dalalinstitute.com]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Photochemical Organocatalytic Strategy for the α-Alkylation of Ketones by using Radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
Benchmarking Anticonvulsant Activity: A Guide for 2-Phenylpentan-3-one Derivatives and Novel Compounds
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for benchmarking the anticonvulsant activity of novel chemical entities, with a focus on derivatives of 2-Phenylpentan-3-one. Due to a lack of publicly available preclinical data specifically on this compound derivatives, this guide utilizes data from other anticonvulsant compound classes to illustrate the benchmarking process. The principles and methodologies outlined herein are directly applicable to the evaluation of any novel anticonvulsant candidate.
Introduction to Anticonvulsant Screening
The discovery and development of new antiepileptic drugs (AEDs) are crucial for addressing the significant portion of epilepsy patients who remain resistant to current treatments. The initial preclinical evaluation of novel compounds heavily relies on a battery of standardized in vivo and in vitro assays to determine their potential efficacy and mechanism of action. The two most widely used primary screening models are the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. These models are predictive of activity against generalized tonic-clonic and absence seizures, respectively. This guide details the protocols for these key experiments and provides a template for data presentation and visualization of relevant biological pathways.
Comparative Anticonvulsant Activity
A critical aspect of benchmarking is the direct comparison of efficacy and safety profiles of investigational compounds against established AEDs. Key parameters for comparison include the median effective dose (ED50), the median toxic dose (TD50), and the protective index (PI = TD50/ED50). A higher PI is indicative of a wider therapeutic window.
While specific data for this compound derivatives are not available in the cited literature, Table 1 presents a sample comparison of various anticonvulsant compounds to illustrate how such data would be structured.
Table 1: Comparative Anticonvulsant Activity of Selected Compounds
| Compound Class | Compound | MES (ED50 mg/kg) | scPTZ (ED50 mg/kg) | Neurotoxicity (TD50 mg/kg) | Protective Index (PI) (MES) | Reference |
| Hydantoins | Phenytoin | 9.5 | >100 | 68.5 | 7.2 | [1] |
| Iminostilbenes | Carbamazepine | 8.8 | >100 | 66.2 | 7.5 | [1] |
| Valproic Acid Derivatives | Valproic Acid | 272 | 149 | 426 | 1.6 | [1] |
| Succinimides | Ethosuximide | >500 | 130 | >500 | - | [1] |
| Pyrrolidine-2,5-diones | Compound 14 | 49.6 | 67.4 | Not Reported | Not Calculated | [2] |
| Quinazolinones | Compound 8b | Not Reported | Active | Not Reported | Not Calculated | [3] |
Note: Data presented are from various sources and experimental conditions may differ.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and comparison of results across different studies and laboratories.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[4]
-
Apparatus: An electroconvulsiometer with corneal electrodes.
-
Animals: Typically adult male mice (e.g., CF-1 or C57BL/6) or rats (e.g., Sprague-Dawley).[5]
-
Procedure:
-
The test compound is administered to a group of animals, usually via intraperitoneal (i.p.) or oral (p.o.) route, at various doses. A vehicle control group is also included.
-
At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered through corneal electrodes.[5]
-
Prior to stimulus application, a drop of saline or a local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas to ensure good electrical contact and minimize discomfort.[5]
-
The endpoint is the abolition of the hindlimb tonic extensor component of the seizure.[5]
-
The ED50, the dose that protects 50% of the animals from the tonic extensor seizure, is then calculated.
-
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is a model for absence seizures and identifies compounds that elevate the seizure threshold.[4]
-
Convulsant Agent: Pentylenetetrazole (PTZ), a GABAA receptor antagonist.
-
Animals: Typically adult male mice.
-
Procedure:
-
The test compound is administered to a group of animals at various doses, alongside a vehicle control group.
-
At the time of predicted peak effect, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.[6] This dose is predetermined to induce clonic seizures in over 95% of control animals.
-
Animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
Protection is defined as the absence of a clonic seizure episode.
-
The ED50, the dose that protects 50% of the animals from clonic seizures, is calculated.
-
Neurotoxicity Screening (Rotarod Test)
To assess the potential for motor impairment, a common side effect of AEDs, the rotarod test is employed.
-
Apparatus: A rotating rod (rotarod).
-
Animals: Mice or rats.
-
Procedure:
-
Animals are trained to stay on the rotating rod (e.g., at 6 rpm) for a set period (e.g., 1 minute).
-
The test compound is administered at various doses.
-
At the time of predicted peak effect, the animals are placed back on the rotarod.
-
Neurotoxicity is indicated by the inability of the animal to remain on the rod for the predetermined time.
-
The TD50, the dose at which 50% of the animals fail the test, is calculated.
-
Experimental and Signaling Pathway Visualizations
Diagrams are crucial for illustrating complex experimental workflows and biological mechanisms. The following diagrams are generated using the DOT language for Graphviz.
Conclusion
The systematic benchmarking of novel anticonvulsant candidates is a cornerstone of antiepileptic drug discovery. While direct comparative data for this compound derivatives are not currently available in the scientific literature, the methodologies and frameworks presented in this guide provide a clear path for their evaluation. By employing standardized protocols for assessing efficacy in MES and scPTZ models, coupled with neurotoxicity screening, researchers can generate the robust, comparative data necessary to identify promising new therapeutic agents for the treatment of epilepsy. The visualization of experimental workflows and potential mechanisms of action further aids in the clear communication and interpretation of these critical preclinical findings.
References
- 1. A neuropharmacological evaluation of felbamate as a novel anticonvulsant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. The early identification of anticonvulsant activity: role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and anticonvulsant activity of some 2/3-benzoylaminopropionanilide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Timed pentylenetetrazol infusion test: a comparative analysis with s.c.PTZ and MES models of anticonvulsant screening in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-Phenylpentan-3-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Phenylpentan-3-one, a ketone that necessitates handling as hazardous waste. Adherence to these procedural steps is critical for ensuring a safe laboratory environment and compliance with regulatory standards.
Immediate Safety and Hazard Profile
Personal Protective Equipment (PPE) is mandatory when handling this compound waste:
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber. |
| Body Protection | A lab coat or other protective clothing to prevent skin contact. |
| Respiratory | Operations should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed in strict accordance with federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]
1. Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves), must be collected as hazardous waste.
-
It is crucial to segregate this ketone waste from other chemical waste streams to prevent dangerous reactions. Specifically, keep it separate from incompatible materials such as strong oxidizing agents and reducing agents.[3]
2. Container Management:
-
Use a chemically compatible and sealable container for waste collection. The original container may be used if it is in good condition.[3] Do not use containers that may react with ketones.
-
The container must be kept closed at all times except when adding waste to it.[2]
3. Labeling:
-
As soon as waste is first added, the container must be clearly labeled with the words "Hazardous Waste".[3][4]
-
The label must also include the full chemical name, "this compound," and a clear indication of the associated hazards (e.g., "Flammable," "Toxic").[3] Do not use chemical formulas or abbreviations.[5]
4. Storage in a Satellite Accumulation Area (SAA):
-
The labeled waste container should be stored in a designated SAA within the laboratory, at or near the point of generation.[3][4]
-
The SAA must be inspected weekly for any signs of leakage.[3]
-
It is advisable to use secondary containment, such as a larger, chemically resistant bin, to mitigate any potential spills.[1]
5. Arranging for Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.[6]
-
Do not exceed the storage limits for hazardous waste in your SAA as defined by regulations.[4]
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general procedure for handling flammable liquid waste is as follows:
Protocol for Collection of Flammable Liquid Waste:
-
Designate a suitable waste container: Select a clean, empty, and chemically compatible container with a secure, tight-fitting lid.
-
Label the container: Affix a "Hazardous Waste" label to the container before adding any waste. Fill in all required information, including the full chemical name(s) and hazard warnings.
-
Transfer the waste: In a well-ventilated fume hood, carefully pour the this compound waste into the designated container, avoiding splashes.
-
Secure the container: Tightly close the container lid immediately after adding the waste.
-
Store appropriately: Place the sealed container in the designated Satellite Accumulation Area, ensuring it is segregated from incompatible chemicals.
-
Maintain records: Keep a log of the waste added to the container, noting the chemical name and approximate quantity.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
In the event of a spill, evacuate the area, remove all ignition sources, and contain the spill with an inert absorbent material like sand or vermiculite.[7] Collect the absorbed material in a sealed container for disposal as hazardous waste and report the incident to your laboratory supervisor and EHS department.
References
Personal protective equipment for handling 2-Phenylpentan-3-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of 2-Phenylpentan-3-one. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles or Face Shield | Must be worn at all times to protect against splashes.[1][2] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or puncture before use.[2] |
| Body Protection | Laboratory Coat | A flame-retardant lab coat should be worn to protect against splashes and spills.[2] |
| Respiratory Protection | Fume Hood or Respirator | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4] If a fume hood is not available, a NIOSH-approved respirator with organic vapor cartridges is necessary.[1] |
Safe Handling and Storage
Proper handling and storage protocols are critical to prevent accidents and maintain the chemical's stability.
| Aspect | Procedure |
| Handling | - Work in a well-ventilated area, such as a chemical fume hood.[3][4] - Keep away from heat, sparks, and open flames.[3][4] - Use non-sparking tools and explosion-proof equipment.[4] - Avoid contact with skin and eyes. - Wash hands thoroughly after handling. |
| Storage | - Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] - Keep away from oxidizing agents and incompatible materials. |
Disposal Plan
All waste materials containing this compound must be disposed of in accordance with institutional and local regulations.
| Waste Type | Disposal Procedure |
| Chemical Waste | - Collect in a designated, labeled, and sealed container. - Dispose of through a licensed chemical waste disposal company.[3][4] - Do not pour down the drain. |
| Contaminated PPE | - Dispose of as hazardous waste in accordance with institutional protocols. |
Emergency Procedures
In the event of an emergency, follow these procedures immediately.
| Emergency | Action |
| Skin Contact | - Immediately flush the affected area with copious amounts of water for at least 15 minutes. - Remove contaminated clothing. |
| Eye Contact | - Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. - Seek immediate medical attention. |
| Inhalation | - Move the individual to fresh air. - If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | - Do not induce vomiting. - Rinse mouth with water. - Seek immediate medical attention. |
| Spill | - Evacuate the area. - Wear appropriate PPE. - Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. - Ventilate the area. |
Experimental Workflow
The following diagram outlines the standard operational workflow for handling this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
